Product packaging for Azd-peg2-pfp(Cat. No.:CAS No. 1807537-41-2)

Azd-peg2-pfp

Cat. No.: B12282760
CAS No.: 1807537-41-2
M. Wt: 572.5 g/mol
InChI Key: MEJZOTXDECUGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azd-peg2-pfp is a useful research compound. Its molecular formula is C26H25F5N2O7 and its molecular weight is 572.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25F5N2O7 B12282760 Azd-peg2-pfp CAS No. 1807537-41-2

Properties

CAS No.

1807537-41-2

Molecular Formula

C26H25F5N2O7

Molecular Weight

572.5 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoate

InChI

InChI=1S/C26H25F5N2O7/c27-21-22(28)24(30)26(25(31)23(21)29)40-20(37)9-12-39-14-13-38-11-8-17(34)32-16-4-1-15(2-5-16)3-6-18(35)33-10-7-19(33)36/h1-2,4-5H,3,6-14H2,(H,32,34)

InChI Key

MEJZOTXDECUGKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Mechanism of Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and practical applications of Azd-peg2-pfp, a heterobifunctional linker used in bioconjugation and drug development.

Core Structure and Functional Components

This compound is a polyethylene glycol (PEG) based linker molecule designed for the covalent attachment of different molecular entities. It is composed of three key functional components: an "Azd" group, a two-unit polyethylene glycol (PEG2) spacer, and a pentafluorophenyl (PFP) ester.

While the precise chemical structure of the "Azd" group is proprietary to its manufacturer, its function is to provide a reactive handle for specific conjugation chemistries. In contrast, "Azido-PEG-PFP" linkers utilize a well-defined azide (-N₃) group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry)[1][2][3]. It is crucial to distinguish this compound from its azido counterparts, as they possess different chemical properties and reactivity profiles, evidenced by their distinct molecular formulas and weights[1][4].

The PEG2 spacer is a hydrophilic chain composed of two ethylene glycol units. This component serves to increase the aqueous solubility of the linker and the resulting conjugate, which can be advantageous when working with hydrophobic molecules. The PEG spacer also provides spatial separation between the conjugated molecules, which can help to preserve their individual biological activities.

The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. PFP esters are known for their high stability in aqueous solutions compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, making them particularly suitable for bioconjugation reactions performed in physiological buffers.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityCAS Number
This compoundBP-22033C₂₆H₂₅F₅N₂O₇572.598%1807537-41-2
Azido-PEG2-PFP esterBP-20904C₁₃H₁₂F₅N₃O₄369.397%1393330-37-4
AZD-PEG2-acidBP-22032C₂₀H₂₆N₂O₇406.498%1807518-70-2
AZD-PEG5-PFPBP-22055C₃₂H₃₇F₅N₂O₁₀704.798%1609569-75-6
AZD-PEG13-PFPBP-22845C₄₈H₆₉F₅N₂O₁₈1057.198%2600517-85-7

Data sourced from BroadPharm product listings.

Mechanism of Action in Bioconjugation

The primary mechanism of action of this compound is to act as a molecular bridge, covalently linking two different molecules. This is achieved through the sequential or simultaneous reaction of its two terminal functional groups.

Amine-Reactive Conjugation via the PFP Ester

The PFP ester end of the molecule is designed to react with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, or with amine-modified oligonucleotides and other small molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a highly stable amide bond and the release of pentafluorophenol as a byproduct.

PFP_Ester_Reaction Molecule1 Molecule-NH₂ (e.g., Protein) Conjugate Molecule-NH-CO-PEG2-Azd Molecule1->Conjugate Nucleophilic Attack Azd_Linker This compound Azd_Linker->Conjugate Byproduct Pentafluorophenol Azd_Linker->Byproduct Leaving Group

Caption: Reaction of a PFP ester with a primary amine.

"Azd" Group Reactivity

The specific reactivity of the "Azd" group has not been publicly disclosed by the manufacturer. However, based on the common functionalities of heterobifunctional linkers, it is designed to react with a complementary functional group on a second molecule of interest. This could include, but is not limited to, reactions with thiols, carboxylates, or other specific chemical moieties. The intended application of the "Azd" group would dictate the specific reaction conditions and the nature of the covalent bond formed.

Experimental Protocols

The following are generalized protocols for the use of PFP ester-containing linkers in bioconjugation. Optimal conditions for a specific application using this compound should be determined empirically.

General Protocol for Protein Labeling with this compound

This protocol outlines the basic steps for conjugating this compound to a protein containing accessible primary amine groups.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a stock concentration of 10-50 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Characterize the resulting conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy, to determine the degree of labeling.

Protein_Labeling_Workflow Start Start Protein_Prep Prepare Protein in Amine-Free Buffer Start->Protein_Prep Conjugation Mix Protein and Linker (Molar Excess of Linker) Protein_Prep->Conjugation Linker_Prep Dissolve this compound in DMF/DMSO Linker_Prep->Conjugation Incubation Incubate at RT or 4°C Conjugation->Incubation Purification Purify via Desalting Column Incubation->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for protein labeling.

Potential Applications and Signaling Pathway Context

While specific applications of this compound are not detailed in publicly available literature, its structure lends itself to a variety of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. In a hypothetical scenario, this compound could be used to link a targeting antibody to a cytotoxic drug, which is then delivered specifically to cancer cells. The following diagram illustrates this hypothetical application and the subsequent intracellular signaling pathway that could be affected.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (Ab-Azd-peg2-pfp-Drug) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Proteolytic Cleavage DNA_Damage DNA Damage Drug_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical ADC mechanism of action.

In this model, the antibody component of the ADC, functionalized with the "Azd" end of the linker, directs the conjugate to a specific receptor on the surface of a tumor cell. Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where the linker or antibody is degraded, releasing the cytotoxic drug. The released drug can then induce DNA damage, ultimately leading to apoptosis of the cancer cell.

Conclusion

This compound is a versatile heterobifunctional linker with potential applications in the development of complex bioconjugates. Its PFP ester moiety provides a reliable method for conjugation to amine-containing molecules, while the PEG spacer enhances solubility. The specific nature of the "Azd" group remains proprietary, and researchers should consult the manufacturer for further details regarding its reactivity and recommended conjugation partners. The provided protocols and conceptual frameworks offer a starting point for the successful implementation of this compound in various research and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Azd-peg2-pfp, a bifunctional linker molecule. Designed for researchers, scientists, and professionals in drug development, this document details the core characteristics of this compound, supported by experimental protocols and logical diagrams to facilitate its effective use in bioconjugation and related fields.

Core Chemical Properties

This compound is a polyethylene glycol (PEG) based linker containing an azetidinone (AZD) moiety and a pentafluorophenyl (PFP) ester. The presence of the PEG spacer enhances the aqueous solubility of molecules it is conjugated to. The PFP ester is a reactive group that readily forms stable amide bonds with primary amines, while being less susceptible to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.

The key quantitative chemical properties of this compound are summarized in the table below:

PropertyValue
CAS Number 1807537-41-2
Molecular Formula C₂₆H₂₅F₅N₂O₇
Molecular Weight 572.49 g/mol

Solubility Profile

Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature and is primarily available through supplier technical data sheets. The molecule exhibits the following solubility characteristics:

SolventSolubility
Organic Solvents Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM).
Aqueous Solutions The presence of the hydrophilic polyethylene glycol (PEG) spacer is intended to increase solubility in aqueous media.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar PFP esters.

General Protocol for Conjugation of this compound to a Biomolecule

This protocol outlines the steps for conjugating this compound to a biomolecule containing a primary amine, such as a protein or peptide.

Materials and Reagents:

  • This compound

  • Biomolecule with a free primary amine

  • Reaction Buffer (e.g., 50-100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2-8.5)

  • Organic Co-solvent (e.g., DMSO or DMF)

  • Quenching Reagent (e.g., Tris buffer)

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5-5 mg/mL.

    • If the biomolecule has limited aqueous solubility, a small amount of an organic co-solvent (5-10% DMSO or DMF) can be added to the buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10-100 mM).

  • Initiate the Conjugation Reaction:

    • Slowly add the this compound stock solution to the biomolecule solution while stirring.

    • The molar ratio of this compound to the free amine on the biomolecule should be optimized, typically ranging from 2:1 to 10:1.

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C for sensitive biomolecules.

  • Quench the Reaction:

    • If necessary, add a quenching reagent like Tris buffer to deactivate any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and byproducts using dialysis or size-exclusion chromatography.

Monitoring the Conjugation Reaction

The progress of the conjugation reaction can be monitored using various analytical techniques:

  • HPLC or LC-MS: To detect the shift in molecular weight of the conjugated biomolecule.

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

Visualizations

The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows associated with this compound.

G Logical Components of this compound cluster_Azd Azetidinone (AZD) Moiety cluster_PEG PEG Linker cluster_PFP Reactive Group AZD AZD Group PEG PEG2 Spacer AZD->PEG Linked to PFP PFP Ester PEG->PFP Terminates in

Caption: Logical structure of the this compound molecule.

G Bioconjugation Workflow with this compound A Prepare Biomolecule (with Primary Amine) in Buffer C Mix and Incubate (Room Temperature or 4°C) A->C B Dissolve this compound in Organic Solvent (e.g., DMSO, DMF) B->C D Quench Reaction (e.g., Tris Buffer) C->D E Purify Conjugate (Dialysis or SEC) D->E F Characterize Conjugate (HPLC, LC-MS, SDS-PAGE) E->F

Caption: Experimental workflow for bioconjugation using this compound.

An In-Depth Technical Guide to the AZD-PEG2-PFP Linker: Mechanism of Action in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the AZD-PEG2-PFP linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, and the experimental protocols relevant to its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of targeted cancer therapeutics.

Introduction to ADC Linker Technology

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[1] An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[2]

The linker is a pivotal element in the design of a successful ADC. It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the cytotoxic payload that could lead to systemic toxicity.[3] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the payload to exert its cell-killing effect.[4] Linkers are broadly categorized as either cleavable or non-cleavable, distinguished by their mechanism of payload release.

The this compound Linker: A Component-Based Analysis

The this compound linker is a sophisticated, multi-component system designed for advanced ADC development. While the precise, proprietary structure of the "AZD" component is not publicly disclosed, based on recent patent filings and research trends from AstraZeneca, it is hypothesized to be an enzymatically cleavable moiety. This guide will proceed based on this well-supported assumption.

The linker can be deconstructed into three key functional units:

  • PFP (Pentafluorophenyl) Ester: This is a highly reactive functional group responsible for conjugating the linker to the monoclonal antibody. PFP esters readily react with primary amines, such as the side chains of lysine residues on the antibody, to form stable amide bonds. They are known for their increased stability in aqueous solutions compared to other amine-reactive esters like NHS esters, which reduces the likelihood of hydrolysis during the conjugation process.

  • PEG2 (Polyethylene Glycol, 2 units): The PEG component is a short, hydrophilic spacer. The inclusion of PEG in ADC linkers offers several advantages, including improved solubility and stability of the ADC. It can also create a protective shield around the payload, potentially reducing immunogenicity and improving the pharmacokinetic profile of the conjugate.

  • AZD (AstraZeneca-developed cleavable moiety): This is the core of the linker's mechanism of action. It is presumed to be a substrate for enzymes that are highly active within the tumor microenvironment or inside cancer cells, such as cathepsins or β-glucuronidase. This enzymatic cleavage is the trigger for the release of the cytotoxic payload.

Mechanism of Action: From Systemic Circulation to Payload Release

The mechanism of action of an ADC utilizing the this compound linker can be described as a multi-step process, as illustrated in the signaling pathway below.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_tme Tumor Microenvironment cluster_cell Tumor Cell ADC ADC in Circulation (Linker Intact) Binding ADC Binds to Tumor Antigen ADC->Binding Targeting Internalization Receptor-Mediated Endocytosis Binding->Internalization Internalization Lysosome Trafficking to Lysosome (Low pH, High Enzyme Conc.) Internalization->Lysosome Cleavage Enzymatic Cleavage of AZD Moiety Lysosome->Cleavage Enzyme Action Release Payload Release Cleavage->Release Apoptosis Payload Induces Apoptosis Release->Apoptosis

Figure 1: ADC Mechanism of Action Pathway
  • Systemic Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The stable design of the AZD linker ensures that the cytotoxic payload remains attached to the antibody, minimizing off-target toxicity. The monoclonal antibody component of the ADC then specifically recognizes and binds to its target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cancer cell through a process called receptor-mediated endocytosis.

  • Lysosomal Trafficking and Enzymatic Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The lysosomal compartment has a lower pH and a high concentration of specific enzymes, such as cathepsin B. It is within this environment that the AZD moiety of the linker is recognized and cleaved by these enzymes.

  • Payload Release and Apoptosis: The enzymatic cleavage of the AZD group triggers the release of the cytotoxic payload from the antibody. The freed payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Experimental Protocols

The characterization of an ADC with an this compound linker involves a series of in vitro and in vivo experiments to assess its stability, efficacy, and safety. Below are detailed methodologies for key experiments.

Conjugation of this compound Linker-Payload to Antibody

This protocol outlines the general steps for the chemical conjugation of the linker-payload construct to the antibody.

Conjugation_Workflow Antibody Antibody Solution (e.g., in PBS) Reaction Conjugation Reaction (Controlled pH and Temperature) Antibody->Reaction LinkerPayload This compound Linker-Payload (in organic solvent, e.g., DMSO) LinkerPayload->Reaction Purification Purification (e.g., Size Exclusion Chromatography) Reaction->Purification ADC_Product Purified ADC Purification->ADC_Product

Figure 2: Antibody-Drug Conjugation Workflow

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound activated linker-payload

  • Anhydrous organic solvent (e.g., dimethyl sulfoxide, DMSO)

  • Reaction buffer (e.g., borate or phosphate buffer, pH 8.0-8.5)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a known concentration in the reaction buffer.

  • Linker-Payload Preparation: Dissolve the this compound linker-payload in a minimal amount of organic solvent immediately before use.

  • Conjugation Reaction: Add the linker-payload solution to the antibody solution at a specific molar ratio. The reaction is typically carried out at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).

  • Quenching: The reaction can be quenched by adding an excess of a small molecule containing a primary amine (e.g., lysine or Tris buffer).

  • Purification: Remove unconjugated linker-payload and other impurities by purifying the reaction mixture using size exclusion chromatography or another suitable method.

  • Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and cell death (typically 72-96 hours).

  • Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data that would be generated during the characterization of an ADC using the this compound linker.

Table 1: ADC Conjugation and Characterization

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Monomer Purity>95%SEC-HPLC
Aggregates<5%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget Antigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)
Cell Line AHigh0.5>1000
Cell Line BLow50>1000
Cell Line CNegative>1000>1000

Conclusion

The this compound linker represents a sophisticated approach to ADC design, leveraging the stability and reactivity of the PFP ester for conjugation, the beneficial properties of PEG for improved pharmacokinetics, and a presumed enzymatically cleavable "AZD" moiety for targeted payload release. The multi-step mechanism of action, from systemic circulation to intracellular payload delivery, underscores the importance of each component in achieving a therapeutic window. The experimental protocols and data presented here provide a framework for the evaluation and characterization of ADCs employing this advanced linker technology. Further research into novel cleavable motifs and site-specific conjugation technologies will continue to drive the development of safer and more effective antibody-drug conjugates for cancer therapy.

References

An In-depth Technical Guide to Azd-peg2-pfp Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioconjugation chemistry surrounding the Azd-peg2-pfp linker. This heterobifunctional reagent is of significant interest in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its unique combination of an amine-reactive pentafluorophenyl (PFP) ester and a second functional group, an azetidinone (Azd) derivative, for potential site-specific conjugation. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.

Core Chemistry and Reaction Mechanism

The this compound linker possesses two distinct reactive moieties, enabling a versatile, multi-step bioconjugation strategy.

  • Pentafluorophenyl (PFP) Ester: This activated ester reacts with primary and secondary amines, such as the ε-amino group of lysine residues on proteins, to form stable amide bonds.[1] The PFP ester is notably less susceptible to hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions.[1]

  • Azetidinone (Azd): The "Azd" component is an azetidinone derivative. In the context of bioconjugation, azetidinone-based linkers have been developed for site-specific conjugation to particular lysine residues on engineered antibody scaffolds. This specificity is achieved through the unique reactivity of the strained four-membered ring, which can be targeted to a lysine in a specific chemical microenvironment.

  • PEG2 Spacer: A short polyethylene glycol linker with two ethylene glycol units separates the two reactive ends. This hydrophilic spacer can increase the solubility of the linker and the final conjugate in aqueous buffers, which is often a critical consideration in bioconjugation.

The primary reaction utilized for bioconjugation with the PFP ester end of the molecule is the acylation of a nucleophilic amine.

PFP ester reaction with a primary amine.

Quantitative Data: Stability and Reactivity of PFP Esters

ParameterPFP EsterNHS EsterReference
Relative Hydrolytic Stability More stableLess stable[1]
Half-life in Aqueous Buffer PFP ester is ~6-fold more stable than the NHS ester in aqueous MeCN.At pH 8, an NHS ester has a half-life measured in minutes. At or below pH 7, the half-life is in the order of hours.[3]
Optimal pH for Conjugation 7.2 - 8.57.0 - 8.0

Note: The data presented is for general PFP and NHS esters and should be considered as a guideline for the expected properties of this compound.

Experimental Protocols

The following are detailed, representative protocols for the use of PFP ester-containing linkers in bioconjugation. These can be adapted for the use of this compound.

General Protocol for PFP-Ester Mediated Protein Labeling

This protocol describes the conjugation of the PFP ester moiety of this compound to primary amines on a target protein, such as an antibody.

Materials:

  • Target protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound linker

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2) to a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it for an amine-free buffer using a desalting column or dialysis.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM). PFP esters are moisture-sensitive, so prolonged storage of the stock solution is not recommended.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound linker to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching:

    • (Optional) To quench any unreacted PFP ester, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Two-Step Conjugation Strategy for Antibody-Drug Conjugates (ADCs)

This hypothetical protocol outlines a two-step process for creating an ADC, first by reacting the PFP ester with the antibody, and then utilizing the azide functionality for drug conjugation via click chemistry.

cluster_0 Step 1: PFP Ester Conjugation cluster_1 Step 2: Azide-Alkyne Click Chemistry A1 Prepare Antibody in Amine-Free Buffer A3 React Antibody with This compound Linker A1->A3 A2 Dissolve this compound in DMSO/DMF A2->A3 A4 Purify Antibody-Linker Conjugate A3->A4 B2 React Antibody-Linker with Drug Payload (CuAAC or SPAAC) A4->B2 Azide-Functionalized Antibody B1 Prepare Alkyne-Modified Drug Payload B1->B2 B3 Purify Final Antibody-Drug Conjugate (ADC) B2->B3

Workflow for ADC synthesis.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the components of the this compound linker and their respective functions in a bioconjugation context.

linker This compound Linker azd Azetidinone (Azd) Functionality linker->azd peg PEG2 Spacer linker->peg pfp PFP Ester Functionality linker->pfp azd_func Site-Specific Lysine Conjugation (Potential) azd->azd_func peg_func Increases Solubility Improves PK peg->peg_func pfp_func Amine-Reactive (Lysine Conjugation) pfp->pfp_func

Functional components of this compound.

Conclusion

The this compound linker is a valuable tool for researchers in drug development and the broader life sciences. Its PFP ester offers a more stable alternative to NHS esters for amine-reactive conjugation, while the azetidinone moiety presents an opportunity for site-specific labeling strategies. The integrated PEG spacer further enhances its utility by improving the physicochemical properties of the resulting bioconjugates. While specific quantitative performance data for this particular linker is limited, the well-established chemistry of its components provides a strong foundation for its successful application in the creation of advanced biotherapeutics. As with any bioconjugation reagent, empirical optimization of reaction conditions is crucial to achieving the desired outcome.

References

An In-depth Technical Guide to AZD-PEG2-PFP for Novice Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Core Concepts and Applications of AZD-PEG2-PFP

For researchers venturing into bioconjugation, drug delivery, and proteomics, understanding the functionality of heterobifunctional linkers is paramount. This compound is a polyethylene glycol (PEG) linker that exemplifies this class of reagents, featuring two distinct reactive moieties for sequential or orthogonal conjugation strategies. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

At its core, this compound is comprised of three key components: an azide (AZD) group, a short polyethylene glycol (PEG2) spacer, and a pentafluorophenyl (PFP) ester. The azide group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The PFP ester serves as an amine-reactive functional group, and the PEG spacer enhances the molecule's solubility in aqueous solutions, a critical feature for biological applications.[2][3]

The primary applications for this compound include the PEGylation of proteins, peptides, and oligonucleotides, the development of antibody-drug conjugates (ADCs), surface modification of materials, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative information for this compound and its constituent reactive groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C26H25F5N2O7[2]
Molecular Weight 572.5 g/mol
Purity ≥98%
CAS Number 1807537-41-2
Storage Conditions -20°C with desiccant
Solubility Soluble in DMF, DMSO

Table 2: Comparison of Amine-Reactive Esters

FeaturePFP EsterNHS EsterSource
Reactivity Reacts with primary and secondary amines to form stable amide bonds.Reacts with primary amines to form stable amide bonds.
Hydrolytic Stability Less susceptible to hydrolysis in aqueous solutions, leading to more efficient reactions.More prone to spontaneous hydrolysis, especially at higher pH.
Optimal Reaction pH 7.0 - 9.07.0 - 8.5
Moisture Sensitivity Moisture-sensitive.Highly moisture-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation using the PFP Ester Moiety

This protocol outlines the steps for conjugating this compound to a biomolecule containing primary or secondary amines (e.g., proteins, peptides).

Materials:

  • This compound

  • Biomolecule to be conjugated

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (Note: Avoid buffers containing primary amines like Tris or glycine)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the biomolecule in the Reaction Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Prepare the this compound Solution: Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.

  • Initiate the Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution. The molar ratio of this compound to the biomolecule will depend on the number of available amines and the desired degree of labeling. A molar excess of 2 to 10-fold of the PFP ester to the free amine is a common starting point.

    • For more dilute protein solutions (<1 mg/mL), a higher molar excess (40-80-fold) may be necessary.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.

  • Quenching (Optional): To terminate the reaction, add the Quenching Buffer and incubate for 30 minutes. This will hydrolyze any unreacted PFP ester.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Azide-Alkyne "Click Chemistry" Conjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-functionalized biomolecule (from Protocol 1) to a molecule containing a terminal alkyne.

Materials:

  • Azide-functionalized biomolecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized biomolecule in the Reaction Buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

  • Prepare Catalyst Solution:

    • Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

    • If using, prepare a stock solution of THPTA in water.

  • Initiate the Click Reaction:

    • In a reaction vessel, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a slight molar excess of the alkyne is used).

    • Add the THPTA ligand to the reaction mixture (if used).

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion or affinity chromatography) to remove the catalyst and unreacted starting materials.

Visualizations

The following diagrams illustrate the chemical logic and workflow of using this compound.

PFP PFP Ester PEG PEG2 Spacer PFP->PEG Amine Primary/Secondary Amine (e.g., on a protein) PFP->Amine Reacts with AZD Azide (AZD) PEG->AZD Alkyne Alkyne-containing Molecule AZD->Alkyne 'Clicks' with Amide Stable Amide Bond Amine->Amide Forms Triazole Stable Triazole Ring Alkyne->Triazole Forms start Start step1 Step 1: Amine Conjugation start->step1 step1_desc React this compound with amine-containing biomolecule (Molecule A) via the PFP ester. step1->step1_desc intermediate Azide-functionalized Molecule A step1->intermediate step2 Step 2: Azide-Alkyne Click Chemistry intermediate->step2 step2_desc React the azide on Molecule A with an alkyne-containing molecule (Molecule B). step2->step2_desc final Final Conjugate (A-PEG2-B) step2->final

References

Pentafluorophenyl Esters in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl (PFP) esters have emerged as highly efficient reagents in the field of bioconjugation, offering a robust alternative to more traditional N-hydroxysuccinimide (NHS) esters for the covalent modification of biomolecules. Their unique chemical properties, including enhanced stability and high reactivity towards primary and secondary amines, make them invaluable tools for the synthesis of well-defined bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[1][2] This technical guide provides an in-depth overview of the core features of PFP esters, detailed experimental protocols, and a comparative analysis of their performance in bioconjugation reactions.

Core Features of Pentafluorophenyl Esters

PFP esters are active esters derived from pentafluorophenol.[1] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amine groups on biomolecules to form stable amide bonds.[3]

Enhanced Stability

A key advantage of PFP esters is their increased stability in aqueous solutions compared to NHS esters.[4] NHS esters are susceptible to rapid hydrolysis, particularly at the neutral to basic pH ranges typically used for bioconjugation, which can lead to lower conjugation efficiencies and the need for a larger excess of the labeling reagent. In contrast, PFP esters exhibit significantly greater resistance to spontaneous hydrolysis, providing a wider time window for the conjugation reaction and allowing for more controlled and reproducible results. One study demonstrated that a PFP ester was approximately 6-fold more stable to hydrolysis than the corresponding NHS ester in an aqueous solution.

High Reactivity

Despite their enhanced stability, PFP esters maintain a high level of reactivity towards aliphatic amines. Kinetic studies have shown that PFP esters react rapidly with primary amines to form amide bonds, with coupling rates significantly higher than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters. The relative coupling rate of OPFP has been reported to be 111 times that of ONp. This high reactivity allows for efficient conjugation reactions, often proceeding to completion in a timely manner.

Reaction Specificity and pH Dependence

PFP esters selectively react with primary and secondary amines to form stable amide bonds. The primary targets on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group. The reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5. At this pH, the amine groups are sufficiently deprotonated and thus more nucleophilic, while the rate of hydrolysis of the PFP ester remains manageable. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the PFP ester.

Site-Selective Conjugation

An emerging and significant feature of PFP esters is their potential for achieving site-selective labeling of antibodies. It has been demonstrated that PFP esters can preferentially label a specific lysine residue (K188) in the kappa light chain of human IgG antibodies. This selectivity, which is not observed with NHS esters, allows for the production of more homogeneous antibody-fluorophore conjugates and antibody-drug conjugates with improved properties, such as reduced aggregation and enhanced brightness.

Quantitative Performance Data

The following table summarizes key quantitative data comparing PFP esters to the more conventional NHS esters.

ParameterPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterReference(s)
Relative Hydrolytic Stability ~6-fold more stable in aqueous solutionLess stable, prone to rapid hydrolysis
Optimal Reaction pH 7.2 - 8.57.0 - 8.0
Relative Coupling Rate (OPFP:OPCP:ONp) 111-
Light Chain:Heavy Chain Labeling Ratio (Antibody Conjugation) 1.7:1 (preferential light chain labeling)0.1:1 (preferential heavy chain labeling)

Experimental Protocols

General Protocol for Protein Conjugation with a PFP Ester

This protocol provides a general guideline for the conjugation of a protein with a PFP ester-activated labeling reagent. Optimization of the molar ratio of PFP ester to protein, reaction time, and temperature may be required for specific applications.

Materials:

  • Protein solution (in a suitable amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PFP ester-activated labeling reagent

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2) at a concentration of 1-10 mg/mL. If the buffer contains primary amines, exchange it with a suitable conjugation buffer via dialysis or desalting.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and will hydrolyze.

  • Initiate the Conjugation Reaction: Add a calculated amount of the PFP ester stock solution to the protein solution while gently vortexing. The molar ratio of PFP ester to protein typically ranges from 2:1 to 20:1, depending on the desired degree of labeling. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

  • Incubate the Reaction: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. For sensitive biomolecules, incubation at 4°C is recommended.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) and confirm the integrity of the bioconjugate using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.

Protocol for Site-Selective Antibody Labeling

This protocol is adapted for the preferential labeling of lysine K188 on the kappa light chain of a native monoclonal antibody.

Materials:

  • Monoclonal antibody (in PBS)

  • PFP ester of the desired label (e.g., a near-infrared fluorophore)

  • DMF

  • Centrifugal filtration units

  • Dialysis cassettes

Procedure:

  • Buffer Exchange: Exchange the antibody into PBS containing 10% DMF.

  • Prepare the PFP Ester Solution: Dissolve the PFP ester in DMF.

  • Conjugation Reaction: Add the PFP ester solution to the antibody solution. A sequential addition approach (e.g., two additions separated by 3 hours) can improve the degree of labeling while maintaining light-chain selectivity. Incubate at room temperature.

  • Purification: Purify the antibody-fluorophore conjugate using centrifugal filtration followed by dialysis to remove unreacted label and solvent.

  • Characterization: Determine the degree of labeling and the light chain to heavy chain labeling ratio using techniques such as SDS-PAGE and mass spectrometry.

Visualizing Workflows and Mechanisms

General Bioconjugation Workflow using PFP Esters

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule in Amine-Free Buffer Mixing Add PFP Ester to Biomolecule Biomolecule->Mixing PFP_Ester PFP Ester Reagent PFP_Ester->Mixing Dissolve in Solvent Solvent Anhydrous DMSO or DMF Incubation Incubate (RT or 4°C) Mixing->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification Analysis Characterize (DOL, Purity) Purification->Analysis

Caption: General workflow for bioconjugation using PFP esters.

Reaction Mechanism: PFP Ester with a Primary Amine

Caption: Reaction of a PFP ester with a primary amine.

Logical Relationship: PFP vs. NHS Esters

PFP_vs_NHS cluster_attributes Key Attributes PFP Pentafluorophenyl (PFP) Ester Stability Hydrolytic Stability PFP->Stability Higher Reactivity Amine Reactivity PFP->Reactivity High Selectivity Site-Selectivity (Antibodies) PFP->Selectivity Demonstrated (Light Chain) NHS N-Hydroxysuccinimide (NHS) Ester NHS->Stability Lower NHS->Reactivity High NHS->Selectivity Low (Heavy Chain)

References

The Strategic Role of the PEG2 Spacer in the Azd-PEG2-PFP Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, and their efficacy is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The Azd-PEG2-PFP linker is a heterobifunctional entity designed for ADC development, incorporating a short polyethylene glycol (PEG) spacer. This technical guide delves into the core functionalities of this linker, with a specific focus on the integral role of the di-ethylene glycol (PEG2) spacer. We will explore its impact on the physicochemical properties, pharmacokinetics, and overall performance of ADCs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical tool for the site-specific or non-specific conjugation of payloads to antibodies. Its name delineates its three key components:

  • Azd (Azide): An azide group (-N₃) that enables covalent attachment to a payload or antibody modified with a corresponding reactive group, typically an alkyne, via "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition [CuAAC] or strain-promoted azide-alkyne cycloaddition [SPAAC]). This reaction is highly specific and efficient.[1]

  • PEG2: A short di-ethylene glycol spacer. This hydrophilic chain is central to modulating the overall properties of the resulting ADC.

  • PFP (Pentafluorophenyl) Ester: A highly reactive activated ester of a carboxylic acid. PFP esters are known to react efficiently with primary amines, such as the lysine residues on the surface of antibodies, to form stable amide bonds.[2] They are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous media, leading to more efficient conjugation reactions.[2][3]

The heterobifunctional nature of this linker allows for a two-step conjugation strategy, providing greater control over the final ADC product.

The Pivotal Role of the PEG2 Spacer

While seemingly a simple component, the PEG2 spacer plays a multifaceted and critical role in the performance of an ADC. Its inclusion is a deliberate design choice to address several challenges in ADC development.

Mitigating Hydrophobicity and Enhancing Solubility

Many potent cytotoxic payloads are inherently hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), this hydrophobicity can lead to aggregation of the ADC.[4] Aggregation is a significant issue as it can:

  • Compromise manufacturing and formulation.

  • Reduce the stability of the ADC during storage.

  • Lead to rapid clearance from circulation.

  • Potentially increase immunogenicity.

The hydrophilic nature of the PEG2 spacer helps to counteract the hydrophobicity of the payload. Even a short PEG chain can create a "hydration shell" around the drug, improving the overall solubility of the ADC and preventing aggregation. During the development of the clinical candidate MORAb-202, a PEG2 spacer was found to be as effective as longer PEG spacers in eliminating aggregation.

Impact on Drug-to-Antibody Ratio (DAR)

The PEG2 spacer can influence the efficiency of the conjugation reaction, thereby affecting the achievable DAR. By improving the solubility of the linker-payload complex in the aqueous buffers typically used for antibody conjugation, the PEG2 spacer can facilitate a more efficient reaction. This allows for the attainment of a desired DAR with greater consistency. Studies have shown that non-cleavable linker-payloads incorporating PEG2 or PEG4 spacers can achieve similar DARs.

Influence on Pharmacokinetics (PK)

The pharmacokinetic profile of an ADC is a critical determinant of its therapeutic index. The inclusion and length of a PEG spacer can significantly modulate the PK properties of an ADC. While longer PEG chains are known to dramatically increase circulation half-life, even a short PEG2 spacer can have a discernible impact.

A study comparing ADCs with varying PEG linker lengths demonstrated that a PEG2 linker resulted in a shorter mean residence time, lower overall exposure (AUC), and faster clearance compared to ADCs with longer PEG chains (PEG4, PEG8, PEG12, and PEG24). However, compared to a non-PEGylated ADC, the PEGylated versions generally exhibit improved pharmacokinetic profiles. The choice of a short PEG2 spacer may be advantageous in scenarios where rapid clearance of the ADC from systemic circulation is desired after it has reached the tumor, potentially reducing off-target toxicities.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on ADCs with short PEG spacers, illustrating the impact on pharmacokinetic parameters and in vitro cytotoxicity.

Table 1: Pharmacokinetic Profile of ADCs with Varying PEG Spacer Lengths

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8
Non-binding IgG ControlN/A33012,0005.3

Data synthesized from a study on PEGylated glucuronide-MMAE linkers.

Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Spacers

ConjugatePEG MoietyIC50 (nM)
HMNone4.9
HP4KM4 kDa31.9
HP10KM10 kDa111.3

Data from a study on affibody-based drug conjugates. This table illustrates that while increasing PEG length can sometimes reduce immediate in vitro cytotoxicity due to steric hindrance, the overall in vivo efficacy may be improved due to better pharmacokinetics.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and characterization of an ADC using an this compound linker.

Protocol 1: Conjugation of this compound Linker to a Cytotoxic Payload

This protocol describes the activation of a payload containing a suitable functional group (e.g., a primary amine) with the PFP ester of the linker.

Materials:

  • This compound linker

  • Cytotoxic payload with a primary amine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the cytotoxic payload and a 1.1 molar equivalent of the this compound linker in anhydrous DMF or DMSO.

  • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Quench the reaction by adding a small amount of water.

  • Purify the Azd-PEG2-Payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the solid product.

Protocol 2: Antibody Modification with an Alkyne Handle

This protocol outlines the introduction of an alkyne group onto the antibody for subsequent "click" chemistry.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare a stock solution of the Alkyne-NHS ester in anhydrous DMSO.

  • Add a 5-10 molar excess of the Alkyne-NHS ester to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted Alkyne-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

  • Determine the concentration of the modified antibody using a BCA protein assay or UV-Vis spectrophotometry at 280 nm.

Protocol 3: "Click" Chemistry Conjugation of Azd-PEG2-Payload to the Alkyne-Modified Antibody (SPAAC)

This protocol describes the strain-promoted azide-alkyne cycloaddition.

Materials:

  • Alkyne-modified antibody

  • Azd-PEG2-Payload conjugate

  • PBS, pH 7.4

Procedure:

  • Add a 3-5 molar excess of the Azd-PEG2-Payload conjugate to the alkyne-modified antibody solution.

  • Incubate the reaction mixture overnight at 4°C with gentle mixing.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove the excess linker-payload.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and for aggregation using SEC.

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_cell Internalization & Payload Release ADC ADC with this compound Linker Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Caption: Experimental workflow for the synthesis of an ADC using the this compound linker.

Conclusion

The this compound linker is a versatile tool in the ADC development toolkit. The integral PEG2 spacer, though short, plays a crucial role in enhancing the physicochemical properties of the resulting conjugate. It effectively mitigates the hydrophobicity of the payload, thereby improving solubility and preventing aggregation. This, in turn, allows for more efficient and consistent conjugation, enabling better control over the drug-to-antibody ratio. While not providing the extended circulation half-life of longer PEG chains, the PEG2 spacer offers a distinct pharmacokinetic profile that may be advantageous for specific therapeutic applications. The rational design of ADCs requires a thorough understanding of the contribution of each component of the linker, and the PEG2 spacer in the this compound linker is a prime example of how a seemingly minor structural element can have a significant impact on the overall performance of these targeted therapies.

References

Azd-peg2-pfp: A Technical Guide to Safe Handling and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of Azd-peg2-pfp, a bifunctional linker instrumental in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs. This document outlines essential safety protocols, detailed experimental procedures for its use, and a generalized workflow for bioconjugation reactions.

Safety and Handling Guidelines

General Safety Precautions

Users should always consult the most recent Material Safety Data Sheet (MSDS) provided by the supplier before handling this compound. This product should only be handled by personnel trained in handling potent chemical compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat, and ensure it is kept clean.

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of dust or vapors.

First Aid Measures

A generic safety data sheet for a related compound provides the following first aid recommendations[1]:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of water and soap. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

This compound is a moisture-sensitive compound.

  • Storage Temperature: Store at -20°C with a desiccant.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solution Stability: Do not prepare stock solutions for long-term storage as the PFP ester moiety is susceptible to hydrolysis. Solutions should be prepared immediately before use, and any unused portion should be discarded.

Physicochemical and Hazard Data

The following table summarizes the available data for this compound and general hazard statements for related compounds.

PropertyValueReference
Chemical Name This compound
CAS Number 1807537-41-2
Molecular Formula C26H25F5N2O7
Molecular Weight 572.5 g/mol
Purity Typically ≥95% - 98%
Solubility Soluble in organic solvents such as DMF and DMSO.
Storage -20°C with desiccant.
General Hazard Statements May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary Statements Wash thoroughly after handling. Do not eat, drink or smoke when using this product. If exposed or concerned: Get medical advice/attention. Store locked up. Dispose of contents/container to an approved disposal facility.

Experimental Protocols: Bioconjugation to Amine-Containing Molecules

This compound is a PEG linker that contains a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine residues). PFP esters are generally less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.

Materials Required
  • This compound

  • Biomolecule (e.g., antibody, protein) in an amine-free buffer

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (pH 7.0-8.5). Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette

General Protocol for Protein Conjugation

This protocol is a general guideline and may require optimization based on the specific biomolecule and desired degree of labeling.

  • Prepare the Biomolecule:

    • Dissolve the protein or other amine-containing molecule in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • If the buffer contains primary amines, exchange it with an amine-free buffer using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO. A typical concentration for the stock solution is 10-100 mM.

  • Initiate the Conjugation Reaction:

    • Slowly add the dissolved this compound solution to the biomolecule solution while gently stirring.

    • The molar ratio of this compound to the biomolecule will determine the degree of labeling and should be optimized. A starting point is a 2 to 10-fold molar excess of the linker over the available amine groups.

  • Incubation:

    • Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules. Incubation can also be performed for 30 minutes at 37°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer (e.g., Tris) to a final concentration of 20-50 mM and incubate for 15-30 minutes. This will react with any excess this compound.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

  • Store the Conjugate:

    • Store the purified PEGylated protein under the same conditions as the original, unmodified protein until ready for use.

Mandatory Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for conjugating this compound to a protein.

G prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 7.0-8.5) reaction Initiate Conjugation (Add linker to protein solution) prep_protein->reaction prep_linker Prepare this compound Solution in Anhydrous DMSO or DMF (Immediately before use) prep_linker->reaction incubation Incubate Reaction (RT for 1-4h or 4°C overnight) reaction->incubation quench Quench Reaction (Add Tris or Glycine) incubation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify final_product Characterize and Store Final Conjugate purify->final_product

General workflow for protein conjugation with this compound.
Reaction Scheme: Amine Acylation

The diagram below shows the chemical reaction between the PFP ester of this compound and a primary amine on a biomolecule, resulting in a stable amide bond.

Reaction of PFP ester with a primary amine.

References

The Practitioner's Guide to Amine-Reactive Pentafluorophenyl Esters: A Superior Bioconjugation Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient formation of stable covalent bonds is paramount. Among the array of amine-reactive functionalities, pentafluorophenyl (PFP) esters have emerged as a superior class of reagents, offering distinct advantages over traditional N-hydroxysuccinimide (NHS) esters. This technical guide provides an in-depth exploration of PFP esters, detailing their core chemistry, comparative performance data, and practical experimental protocols for their application in research and drug development.

Introduction to Pentafluorophenyl Esters

Pentafluorophenyl (PFP) esters are active esters featuring a pentafluorophenoxy group as a leaving group.[1] This highly electron-withdrawing group makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a highly stable amide bond.[2] This reactivity, coupled with their enhanced stability in aqueous environments, makes PFP esters a powerful tool for labeling and crosslinking biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[3][4]

The primary advantage of PFP esters lies in their increased resistance to spontaneous hydrolysis compared to their NHS counterparts.[5] This greater stability in aqueous buffers provides a wider window for conjugation reactions, leading to more efficient and reproducible outcomes.

Core Chemistry and Reaction Mechanism

The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The non-protonated amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenol leaving group to yield a robust amide bond.

The optimal pH for this reaction is typically in the range of 7.2 to 8.5. This slightly basic condition ensures a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the competing hydrolysis of the ester.

Quantitative Performance Data

The superiority of PFP esters can be quantified through direct comparison of their hydrolytic stability and reaction kinetics against the more traditional NHS esters.

Hydrolytic Stability

A key differentiator of PFP esters is their significantly greater stability in aqueous solutions. While NHS esters are known to have a short half-life in aqueous buffers, which shortens further as the pH increases, PFP esters exhibit a markedly lower susceptibility to hydrolysis. One study demonstrated that a PFP ester was approximately 6-fold more stable than the corresponding NHS ester in an aqueous solution. This enhanced stability allows for more controlled and efficient conjugation reactions, especially in dilute protein solutions where the competing hydrolysis reaction can significantly reduce yields when using NHS esters.

Parameter PFP Ester NHS Ester Reference
Relative Stability in Aqueous Solution ~6-fold more stableLess stable
Susceptibility to Hydrolysis LowerHigher, increases significantly with pH
Half-life at pH 7 (0°C) Hours to Days (Qualitative)4-5 hours
Half-life at pH 8.6 (4°C) Significantly longer than NHS esters (Qualitative)10 minutes
Reaction Kinetics

The reactivity of PFP esters with amines is comparable to, and in some cases exceeds, that of NHS esters, particularly when considering the overall efficiency in the context of their greater stability. A study comparing the aminolysis of polymer brushes functionalized with PFP-acrylate and NHS-4-vinyl benzoate demonstrated the rapid reaction kinetics of PFP esters with both primary alkyl and aromatic amines.

Reactant System Amine Nucleophile Pseudo-First-Order Rate Constant (k') Reference
Poly(PFP-acrylate)Primary Alkyl Amine (1-aminomethylpyrene)2.46 × 10⁻¹ s⁻¹
Poly(NHS-4-vinyl benzoate)Primary Alkyl Amine (1-aminomethylpyrene)3.49 × 10⁻³ s⁻¹
Poly(PFP-acrylate)Aromatic Amine (1-aminopyrene)5.11 × 10⁻³ s⁻¹
Poly(NHS-4-vinyl benzoate)Aromatic Amine (1-aminopyrene)No reaction observed

These data highlight the significantly faster reaction of the PFP ester with a primary alkyl amine and its unique ability to react with less nucleophilic aromatic amines under conditions where the NHS ester was unreactive.

Experimental Protocols

The following are detailed methodologies for the synthesis of PFP esters and their use in protein labeling.

Protocol 1: Synthesis of a PFP Ester from a Carboxylic Acid

This protocol describes a general method for activating a carboxylic acid with pentafluorophenol to create a PFP ester, often facilitated by a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • Carboxylic acid-containing molecule

  • Pentafluorophenol (PFP-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Stir bar and reaction vessel

  • Purification supplies (e.g., silica gel for column chromatography)

Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add pentafluorophenol (1.1 to 1.5 equivalents) to the solution.

  • Activation: While stirring, add the coupling reagent (DCC or EDC, 1.1 equivalents) to the reaction mixture. If using EDC hydrochloride, a base such as N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) may be required.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the precipitate.

    • If using EDC, the byproduct is water-soluble and can typically be removed during an aqueous work-up.

    • Wash the organic solution with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude PFP ester product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Protein Labeling with a PFP Ester Reagent

This protocol provides a general procedure for conjugating a PFP ester-activated molecule (e.g., a fluorescent dye, biotin, or drug linker) to a protein.

Materials:

  • Protein solution (in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • PFP ester reagent

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.

  • PFP Ester Reagent Preparation: Immediately before use, dissolve the PFP ester reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). PFP esters are moisture-sensitive, so do not prepare stock solutions for long-term storage.

  • Molar Ratio Calculation: Determine the desired molar excess of the PFP ester reagent to the protein. A starting point is typically a 10- to 20-fold molar excess, but this should be optimized for the specific protein and desired degree of labeling.

  • Conjugation Reaction: While gently vortexing or stirring the protein solution, add the calculated volume of the PFP ester stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the protein and the specific PFP ester.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the unreacted PFP ester reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling using appropriate methods such as UV-Vis spectroscopy or mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to amine-reactive PFP esters.

G reagents PFP Ester (R-CO-OPFP) Electrophilic Carbonyl Primary Amine (R'-NH2) Nucleophilic Nitrogen intermediate Tetrahedral Intermediate reagents:n1->intermediate Nucleophilic Attack products Amide Bond (R-CO-NH-R') Stable Conjugate Pentafluorophenol (HO-PFP) Leaving Group intermediate->products Collapse of Intermediate

Caption: Reaction mechanism of a PFP ester with a primary amine.

G start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) start->prep_protein prep_pfp Prepare PFP Ester Stock (Anhydrous DMSO/DMF) start->prep_pfp react Combine and React (Room temp, 1-4h or 4°C overnight) prep_protein->react prep_pfp->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (Dialysis / SEC) quench->purify characterize Characterize Conjugate (e.g., UV-Vis, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for protein conjugation with a PFP ester.

G pfp_ester PFP Ester in Aqueous Buffer Higher Stability aminolysis_pfp Desired Aminolysis (High Yield) pfp_ester->aminolysis_pfp Reaction with Amine hydrolysis_pfp Competing Hydrolysis (Slow) pfp_ester->hydrolysis_pfp Reaction with Water nhs_ester NHS Ester in Aqueous Buffer Lower Stability aminolysis_nhs Desired Aminolysis (Lower Yield) nhs_ester->aminolysis_nhs Reaction with Amine hydrolysis_nhs Competing Hydrolysis (Fast) nhs_ester->hydrolysis_nhs Reaction with Water

Caption: Logical relationship of PFP vs. NHS ester reactivity.

Applications in Research and Drug Development

The favorable characteristics of PFP esters have led to their widespread adoption in various high-stakes applications:

  • Antibody-Drug Conjugates (ADCs): The stability and efficiency of PFP esters are critical for the controlled conjugation of potent cytotoxic drugs to monoclonal antibodies, a key area in targeted cancer therapy.

  • Peptide Synthesis and Modification: PFP esters are used for the efficient coupling of amino acids in both solution-phase and solid-phase peptide synthesis.

  • Fluorescent Labeling: The robust nature of PFP ester chemistry ensures high yields when labeling proteins and antibodies with fluorescent dyes for imaging and flow cytometry applications.

  • Surface Immobilization: PFP esters are employed to immobilize proteins and other biomolecules onto surfaces for the development of biosensors and microarrays.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic properties is often achieved using PFP ester-activated PEG reagents.

Conclusion

Amine-reactive pentafluorophenyl esters represent a significant advancement in bioconjugation chemistry. Their enhanced hydrolytic stability, coupled with high reactivity towards amines, translates to more efficient, reproducible, and higher-yielding conjugation reactions. For researchers and drug development professionals, the adoption of PFP ester chemistry offers a reliable and superior alternative to traditional methods, enabling the creation of well-defined and robust bioconjugates for a wide range of therapeutic and diagnostic applications.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Azd-PEG2-PFP Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable attachment of payloads (e.g., cytotoxic drugs, fluorophores) to monoclonal antibodies (mAbs). The choice of linker is critical to the success of an ADC, influencing its stability, pharmacokinetics, and efficacy. The Azd-PEG2-PFP linker is a heterobifunctional reagent designed for this purpose. It features a pentafluorophenyl (PFP) ester for amine-reactive conjugation and an azide (Azd) group for subsequent bioorthogonal "click" chemistry. The short, hydrophilic polyethylene glycol (PEG2) spacer enhances solubility and reduces potential aggregation.

This document provides a detailed protocol for the conjugation of antibodies using the this compound linker, methods for characterization, and a discussion of its applications.

Principle of the Method

The conjugation process is a two-stage procedure. The first stage involves the modification of the antibody with the this compound linker. The PFP ester is a highly reactive leaving group that readily reacts with primary amines, such as the ε-amino group of lysine residues on the surface of the antibody, to form a stable amide bond. This reaction introduces an azide functional group onto the antibody. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous buffers, which can lead to more efficient and reproducible conjugations.[1][2]

The second stage is the bioorthogonal click chemistry reaction. The azide-modified antibody can be reacted with a payload molecule containing a compatible functional group, most commonly a strained alkyne such as dibenzocyclooctyne (DBCO), through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is highly specific, proceeds under mild physiological conditions without the need for a cytotoxic copper catalyst, and forms a stable triazole linkage.

Data Presentation: Quantitative Analysis of Conjugation

The efficiency of the antibody modification and the final drug-to-antibody ratio (DAR) are critical quality attributes. The following tables provide representative data on the impact of reaction conditions on conjugation efficiency and the stability of the resulting conjugate.

Table 1: Influence of Reaction Parameters on PFP-Ester Conjugation Efficiency

This table illustrates the effect of different reaction conditions on the ratio of light chain (LC) to heavy chain (HC) labeling of an antibody using a PFP ester-activated fluorophore. While not specific to this compound, it provides a strong indication of how parameters can be tuned to influence the sites of conjugation. Preferential light-chain labeling can sometimes be advantageous for preserving antigen-binding affinity.[1]

EntryBufferCo-SolventpHTemperature (°C)Molar Excess of PFP EsterLC:HC Ratio
1PBS20% DMF8.04100.7
2PBS5% DMF8.04100.8
3HEPES10% DMF8.04100.7
4HEPES10% DMF7.04101.1
5PBS10% DMF7.04101.7

Table 2: Representative Stability Data of a Monoclonal Antibody Before and After Conjugation

Conjugation of small molecules to an antibody can impact its structural stability. This table presents a summary of typical changes observed in key stability-indicating parameters. Conjugation can lead to a decrease in the melting temperature (Tm) of the antibody domains and may increase the propensity for aggregation.[3][4]

ParameterUnconjugated AntibodyConjugated Antibody (Representative)Method of Analysis
Melting Temperature (Tm1 - CH2 domain) 71°C68°CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm2 - Fab domain) 82°C81°CDifferential Scanning Calorimetry (DSC)
Aggregation Onset Temperature (Tagg) 75°C72°CStatic Light Scattering (SLS)
Percentage of High Molecular Weight Species (Aggregates) after 1 week at 4°C < 1%1-3%Size Exclusion Chromatography (SEC)

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the this compound linker to an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Spectrophotometer

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified. Exchange the antibody into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution for extended periods.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A starting point is a 10-fold molar excess of the linker over the antibody. The optimal ratio may need to be determined empirically (ranging from 5 to 20-fold excess).

    • Gently mix the reaction solution by pipetting or brief vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction at 4°C may improve the selectivity of the conjugation.

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted this compound linker and the PFP leaving group by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified azide-modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), which is the average number of azide groups per antibody, can be determined using techniques like MALDI-TOF mass spectrometry or by reacting the azide-antibody with a DBCO-containing fluorophore and measuring the absorbance of the fluorophore.

Protocol 2: Click Chemistry Conjugation of a DBCO-Payload to Azide-Modified Antibody

This protocol describes the conjugation of a DBCO-functionalized payload to the azide-modified antibody.

Materials:

  • Purified azide-modified antibody

  • DBCO-functionalized payload (e.g., DBCO-drug, DBCO-fluorophore)

  • Anhydrous DMSO or DMF

  • PBS, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Methodology:

  • Payload Preparation:

    • Dissolve the DBCO-functionalized payload in DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Click Reaction:

    • Add a 3 to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody.

    • Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C for 1-2 hours to increase the reaction rate.

  • Purification of the Antibody Conjugate:

    • Purify the antibody conjugate to remove unreacted payload and any aggregates using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the final concentration of the antibody conjugate.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry (if the payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation state of the final conjugate using SEC.

    • Confirm the integrity of the conjugate by SDS-PAGE.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of an antibody-drug conjugate using the this compound linker and click chemistry.

G cluster_prep Antibody Preparation cluster_conjugation Stage 1: Azide Modification cluster_purification1 Purification cluster_click Stage 2: Click Chemistry cluster_purification2 Final Purification & Analysis mAb Monoclonal Antibody buffer_exchange Buffer Exchange (if necessary) mAb->buffer_exchange conjugation PFP-Amine Reaction (1-2h, RT or 4°C) buffer_exchange->conjugation linker This compound in DMSO linker->conjugation desalting Desalting Column conjugation->desalting click_reaction SPAAC Reaction (4-12h, RT or 4°C) desalting->click_reaction payload DBCO-Payload payload->click_reaction sec Size Exclusion Chromatography (SEC) click_reaction->sec characterization Characterization (DAR, Purity) sec->characterization

Caption: Workflow for ADC synthesis using this compound.

Chemical Reaction Scheme

This diagram outlines the two-step chemical reaction for antibody conjugation.

G cluster_stage1 Stage 1: Antibody Azide Modification cluster_stage2 Stage 2: Click Chemistry with Payload Antibody-NH2 Antibody-NH₂ Azide-Antibody Antibody-NH-CO-PEG₂-N₃ Antibody-NH2->Azide-Antibody + Azd-Linker Azd-Linker N₃-PEG₂-PFP PFP-OH Pentafluorophenol Azide-Antibody->PFP-OH + Azide-Antibody_2 Antibody-NH-CO-PEG₂-N₃ Final-ADC Final ADC (Stable Triazole Linkage) Azide-Antibody_2->Final-ADC + DBCO-Payload DBCO-Payload DBCO-Payload

Caption: Two-stage chemical reaction for antibody conjugation.

Example Signaling Pathway: HER2-Targeted ADC

Many ADCs are designed to target cancer cells overexpressing specific receptors. The Human Epidermal Growth Factor Receptor 2 (HER2) is a common target in breast and gastric cancers. This diagram shows a simplified HER2 signaling pathway and the mechanism of action for a HER2-targeting ADC.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor endosome Endosome HER2->endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Dimerization & Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Dimerization & Activation ADC HER2-Targeting ADC ADC->HER2 Binding lysosome Lysosome endosome->lysosome Trafficking payload Released Cytotoxic Payload lysosome->payload Linker Cleavage apoptosis Apoptosis payload->apoptosis proliferation Cell Proliferation & Survival PI3K_AKT->proliferation RAS_MAPK->proliferation

Caption: HER2 signaling pathway and ADC mechanism of action.

References

Application Notes and Protocols for Azd-peg2-pfp Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in the development of therapeutic proteins.[1][2] This modification can enhance the pharmacokinetic and pharmacodynamic properties of the protein by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][3] Azd-peg2-pfp is a heterobifunctional PEGylation reagent that facilitates the covalent attachment of a PEG linker to proteins. This reagent contains a pentafluorophenyl (PFP) ester group for reaction with primary amines on the protein surface and an azide (Azd) group for subsequent conjugation via click chemistry.[4]

The PFP ester is a highly reactive functional group that readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form a stable amide bond. PFP esters offer the advantage of being more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible labeling reactions.

These application notes provide a detailed, step-by-step guide for the labeling of proteins with this compound, including reaction conditions, purification of the conjugate, and key experimental considerations.

Mechanism of Action

The protein labeling reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond, covalently linking the PEG moiety to the protein, and the release of pentafluorophenol as a byproduct.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Protocol for Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the PFP ester. If the protein is in an incompatible buffer, exchange it into the appropriate labeling buffer using dialysis or a desalting column.

  • This compound Reagent Preparation:

    • This compound is moisture-sensitive and should be stored at -20°C with a desiccant.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution. The concentration of the stock solution will depend on the desired molar excess for the labeling reaction. Do not prepare aqueous stock solutions of the reagent as the PFP ester will hydrolyze.

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. The optimal molar ratio of this compound to protein will need to be determined empirically but a starting point of 10- to 50-fold molar excess of the reagent over the peptide can be used.

    • Mix the reaction gently and incubate for 1-2 hours at room temperature or overnight at 4°C. The incubation time and temperature may require optimization.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted this compound is quenched.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and the quenching reagent by dialysis or using a desalting column. The choice of purification method will depend on the volume of the reaction and the amount of protein.

  • Characterization and Storage:

    • The degree of labeling can be determined using various analytical techniques, such as mass spectrometry, which will show a mass shift corresponding to the addition of the this compound moiety.

    • Store the purified, labeled protein under conditions appropriate for the specific protein, typically at -20°C or -80°C.

Data Presentation

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.
Labeling Buffer Amine-free buffer (e.g., PBS)Avoid buffers containing primary amines like Tris or glycine.
pH 7.2 - 8.0Optimal for the reaction of PFP esters with primary amines.
This compound Stock Solution Freshly prepared in anhydrous DMSO or DMFPFP esters are moisture sensitive and prone to hydrolysis.
Molar Excess of this compound 10 - 50 foldThis should be optimized for each specific protein.
Reaction Temperature 4°C or Room TemperatureOptimization may be required.
Reaction Time 1 - 2 hours (RT) or Overnight (4°C)Optimization may be required.
Quenching Reagent 50 - 100 mM Tris or GlycineTo stop the reaction by consuming unreacted PFP ester.
Purification Method Dialysis or Desalting ColumnTo remove unreacted reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free Buffer) Labeling Labeling Reaction (Protein + this compound) Protein_Prep->Labeling Reagent_Prep This compound Preparation (Anhydrous DMSO/DMF) Reagent_Prep->Labeling Quenching Quenching (Add Tris/Glycine) Labeling->Quenching Purification Purification (Dialysis/Desalting) Quenching->Purification Analysis Characterization (e.g., Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for this compound protein labeling.

signaling_pathway Protein Protein (with Primary Amine, -NH2) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + this compound Azd_peg2_pfp This compound (PFP Ester) Azd_peg2_pfp->Labeled_Protein Byproduct Pentafluorophenol Labeled_Protein->Byproduct releases

Caption: Reaction mechanism of this compound with a protein.

References

Application Notes and Protocols for Azd-peg2-pfp in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the stability, efficacy, and pharmacokinetic profile of the ADC.

Azd-peg2-pfp is a heterobifunctional linker that offers versatility in ADC development. It incorporates three key chemical moieties:

  • An Azide (Azd) group: This functional group enables covalent attachment to a payload or antibody via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for site-specific conjugation, leading to a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).

  • A Polyethylene Glycol (PEG) spacer (peg2): The hydrophilic two-unit PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic properties.[1][2][]

  • A Pentafluorophenyl (PFP) ester: This highly reactive ester readily forms stable amide bonds with primary amines, such as the lysine residues on the surface of an antibody.[4][5] PFP esters are known to be more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.

These application notes provide an overview of the utility of this compound in ADC development and detailed protocols for its use.

Data Presentation: Representative Quantitative Data for ADCs Utilizing Azido-PEG-PFP Linkers

While specific quantitative data for ADCs developed using the this compound linker is not extensively available in the public domain, the following tables present representative data that researchers might expect to generate during the development and characterization of a novel ADC using a similar linker chemistry.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Characterization

ParameterMethodRepresentative Result
Conjugation Method Lysine-based (PFP ester)Click Chemistry (Azide)
Molar Ratio (Linker-Payload:mAb) 5:13:1
Conjugation Efficiency > 95%> 98%
Average DAR 3.81.9
DAR Distribution (DAR 0, 2, 4, 6, 8) 5%, 15%, 40%, 30%, 10%5%, 90%, 5% (for DAR 0, 2, 4)
Purification Method Size Exclusion ChromatographyProtein A Affinity Chromatography
Final Yield 75%85%

Table 2: In Vitro Characterization of a Hypothetical ADC

ParameterAssayRepresentative Result
Target Antigen Binding (KD) Surface Plasmon Resonance (SPR)1.2 nM (ADC) vs 1.0 nM (unconjugated mAb)
In Vitro Cytotoxicity (IC50) Cell Viability Assay (e.g., MTS)5 ng/mL (Antigen-positive cells)
Bystander Killing Effect Co-culture bystander assayEffective killing of antigen-negative cells observed
Plasma Stability (% intact ADC after 7 days) LC-MS> 90%

Table 3: In Vivo Efficacy in a Xenograft Mouse Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control -0%
Unconjugated mAb 10 mg/kg20%
ADC (this compound linker) 3 mg/kg85%
ADC (this compound linker) 1 mg/kg60%

Experimental Protocols

The following are detailed protocols for the two primary conjugation strategies enabled by the this compound linker.

Protocol 1: Lysine-Based Conjugation via PFP Ester

This protocol describes the conjugation of a drug-linker construct, where the drug is pre-attached to the azide end of this compound, to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the this compound-Payload conjugate in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5-10 fold) of the dissolved Drug-Linker to the antibody solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column pre-equilibrated with a storage buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: Site-Specific Conjugation via Click Chemistry

This protocol outlines the conjugation of an alkyne-modified payload to an antibody that has been functionalized with the this compound linker.

Materials:

  • Azide-functionalized antibody (prepared by reacting the antibody with this compound)

  • Alkyne-modified payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Purification: Protein A affinity chromatography or SEC

Procedure:

  • Antibody-Linker Preparation:

    • First, conjugate the this compound linker to the antibody via its PFP ester to lysine residues as described in Protocol 1. The result is an azide-functionalized antibody.

  • Catalyst Preparation:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

  • Click Chemistry Reaction:

    • In a reaction tube, combine the azide-functionalized antibody with the alkyne-modified payload (typically a 3-5 fold molar excess).

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the antibody/payload solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using Protein A affinity chromatography or an SEC column to remove excess payload and catalyst.

  • Characterization:

    • Characterize the purified ADC for protein concentration and DAR as described previously.

Mandatory Visualizations

ADC_General_Mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Payload Release cluster_cell_death Cellular Effect ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor-Specific Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Lysine_Conjugation_Workflow mAb Monoclonal Antibody (mAb) with Lysine Residues Conjugation Conjugation Reaction (PFP Ester + Amine) mAb->Conjugation LinkerPayload This compound-Payload LinkerPayload->Conjugation Quenching Quenching (e.g., Tris) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification ADC Purified ADC Purification->ADC

Caption: Experimental workflow for lysine-based ADC conjugation.

Click_Chemistry_Workflow Azide_mAb Azide-Functionalized mAb ClickReaction CuAAC Click Reaction (CuSO4, THPTA, Na-Ascorbate) Azide_mAb->ClickReaction Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->ClickReaction Purification Purification (e.g., Protein A) ClickReaction->Purification ADC Site-Specifically Conjugated ADC Purification->ADC

Caption: Workflow for site-specific ADC conjugation via click chemistry.

References

Application Notes: Amine-Reactive Labeling of Peptides with Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. Azido-PEG2-PFP ester (Azd-peg2-pfp) is a heterobifunctional crosslinker that enables the covalent attachment of a bioorthogonal azide group to primary amines on a peptide. This reagent features a pentafluorophenyl (PFP) ester, an amine-reactive group known for its high efficiency and greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1] The PFP ester reacts with primary amines, such as the N-terminus or the ε-amino group of lysine residues, to form a stable amide bond.

The molecule also incorporates a short polyethylene glycol (PEG) spacer (PEG2), which enhances the solubility of the labeled peptide in aqueous buffers.[1] The terminal azide group allows for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various functionalities like fluorophores, affinity tags, or cytotoxic drugs with high specificity and efficiency.

These application notes provide a detailed protocol for the labeling of a model peptide, Glucagon-Like Peptide-1 (GLP-1), with this compound, followed by methods for purification and characterization. Additionally, we present representative data on the stability and biological activity of PEGylated GLP-1.

Materials and Methods

Materials
  • This compound (Store at -20°C)

  • Peptide of interest (e.g., GLP-1 (7-36))

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Analytical Instruments: LC-MS and MALDI-TOF mass spectrometer

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of GLP-1 with this compound

This protocol outlines the steps for the covalent attachment of this compound to the GLP-1 peptide.

  • Peptide Preparation:

    • Dissolve the GLP-1 peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If solubility is an issue, a small amount of organic co-solvent (e.g., up to 10% DMF or DMSO) can be added.

  • This compound Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the peptide solution, slowly add a 5 to 10-fold molar excess of the dissolved this compound reagent.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with continuous stirring.

  • Reaction Quenching (Optional):

    • To quench any unreacted this compound, add the Quenching Reagent to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

Protocol 2: Purification of Azd-peg2-GLP-1 Conjugate

Purification of the labeled peptide is crucial to remove unreacted labeling reagent and unlabeled peptide.

  • RP-HPLC Setup:

    • Equilibrate a C18 reverse-phase HPLC column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

  • Sample Injection and Elution:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the acidified sample onto the equilibrated column.

    • Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

  • Fraction Collection and Analysis:

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major product peak.

    • Confirm the identity of the labeled peptide by LC-MS or MALDI-TOF mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the Azd-peg2 moiety.

  • Lyophilization:

    • Pool the fractions containing the purified Azd-peg2-GLP-1 and lyophilize to obtain a dry powder.

    • Store the lyophilized product at -20°C or -80°C.

Data Presentation

The following tables provide representative data on the stability and biological activity of PEGylated GLP-1. While this data was generated with a generic PEG linker, it is illustrative of the expected performance of this compound labeled peptides.

Table 1: Stability of PEGylated GLP-1 in Biological Media

PeptideHalf-life in Plasma (hours)Half-life in Liver Homogenate (hours)Half-life in Kidney Homogenate (hours)
Native GLP-10.10.20.15
Lys-PEG-GLP-14.02.04.2
Data adapted from a study on site-specific PEGylated GLP-1 analogues.[2]

Table 2: In Vitro Biological Activity of PEGylated GLP-1

PeptideInsulin Secretion (vs. control at 16.7 mM glucose)
Native GLP-1+++
Lys-PEG-GLP-1+++
N-terminus-PEG-GLP-1+
Qualitative representation of data from a study on PEGylated GLP-1.[2] "+++" indicates potent activity, while "+" indicates significantly reduced activity.

Visualizations

Below are diagrams illustrating the chemical reaction, experimental workflow, and a relevant signaling pathway.

G cluster_reactants Reactants cluster_reaction Reaction Conditions peptide Peptide-NH2 (e.g., GLP-1) conditions pH 8.5 Room Temperature 1-4 hours peptide->conditions reagent This compound reagent->conditions product Azd-PEG2-Peptide (Stable Amide Bond) conditions->product Formation of Amide Bond G start Start: Peptide Solution (e.g., GLP-1 in buffer) add_reagent Add this compound (5-10x molar excess) start->add_reagent incubate Incubate (RT, 1-4h or 4°C, overnight) add_reagent->incubate quench Quench Reaction (Optional, Tris-HCl) incubate->quench purify Purify by RP-HPLC quench->purify analyze Analyze by LC-MS / MALDI-TOF purify->analyze lyophilize Lyophilize and Store analyze->lyophilize end End: Purified Azd-peg2-Peptide lyophilize->end G GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin Epac2->Insulin

References

Application Notes and Protocols for Azd-peg2-pfp in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azd-peg2-pfp, a heterobifunctional linker, in click chemistry applications. Detailed protocols for bioconjugation are provided, along with relevant technical data and visualizations to guide your experimental design.

Introduction to this compound

This compound is a versatile tool in the field of bioconjugation and chemical biology. It features two key functional groups: an azide (N₃) moiety and a pentafluorophenyl (PFP) ester, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This structure allows for a two-step sequential or one-pot conjugation strategy.

The PFP ester is an amine-reactive functional group that readily reacts with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[3][4][5] PFP esters are known for their high reactivity and increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, making them a robust choice for bioconjugation.

The azide group is a key component for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, the azide undergoes a highly specific and rapid cycloaddition reaction with an alkyne-containing molecule. This can be achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free systems.

The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, which is particularly beneficial when working with biomolecules.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein and Peptide Labeling: Site-specific attachment of reporter molecules such as fluorescent dyes or biotin for detection and analysis.

  • Surface Immobilization: Covalent attachment of biomolecules to surfaces for applications in diagnostics and biomaterials.

  • PROTACs and Molecular Glues: Synthesis of complex molecular architectures for targeted protein degradation.

Data Presentation

Comparison of Amine-Reactive Esters

The choice of the amine-reactive ester is critical for successful bioconjugation. The following table summarizes the key characteristics of PFP esters in comparison to the more common NHS esters.

FeaturePFP EsterNHS EsterReference
Reactivity with Amines HighHigh
Hydrolytic Stability More stable, less susceptible to hydrolysisLess stable, hydrolyzes more readily in aqueous buffers
Optimal Reaction pH 7.2 - 8.57.0 - 8.0
Byproduct PentafluorophenolN-hydroxysuccinimide

Experimental Protocols

Protocol 1: Amine Conjugation using the PFP Ester Moiety

This protocol describes the general procedure for conjugating the PFP ester of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution. The molar ratio of this compound to protein will depend on the number of available amines and the desired degree of labeling. A starting point is a 5-20 fold molar excess of the linker.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized biomolecule (from Protocol 1) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized biomolecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

    • Prepare a fresh 300 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule in the desired molar ratio (typically a slight excess of the smaller molecule).

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications in living systems where the cytotoxicity of copper is a concern.

Materials:

  • Azide-functionalized biomolecule

  • A strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized biomolecule and the strained alkyne-containing molecule in the reaction buffer. A 1.5 to 2-fold molar excess of the strained alkyne is often used.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne used and the concentration of the reactants.

  • Purification:

    • Purify the conjugate using a suitable method to remove any unreacted starting materials.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry Protein Protein with Primary Amines Azide_Protein Azide-Functionalized Protein Protein->Azide_Protein PFP Ester Reaction Azd_peg2_pfp This compound Azd_peg2_pfp->Azide_Protein Final_Conjugate Final Bioconjugate Azide_Protein->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Final_Conjugate

Caption: A typical experimental workflow for bioconjugation using this compound.

signaling_pathway_concept cluster_targeting Targeted Drug Delivery Concept ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cell (e.g., Cancer Cell) ADC->Target_Cell Binding to Surface Antigen Internalization Internalization Target_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual signaling pathway for an ADC created using click chemistry.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. Functionalization with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation can enhance nanoparticle stability in biological fluids, reduce non-specific protein adsorption (the protein corona), and prolong circulation time in vivo.[1][2]

Azd-peg2-pfp is a heterobifunctional linker designed for the efficient surface modification of nanoparticles. It comprises three key components:

  • Azide (Azd) group: A versatile functional group that allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and bioorthogonal, enabling the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules.[3]

  • PEG2 spacer: A short diethylene glycol spacer that increases the hydrophilicity of the nanoparticle surface. This hydrophilic shield helps to prevent aggregation and reduces clearance by the reticuloendothelial system.[2][4]

  • Pentafluorophenyl (PFP) ester: A highly reactive functional group for covalent conjugation to primary amines (-NH2) on the nanoparticle surface, forming a stable amide bond. PFP esters are known to be more stable in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, offering greater flexibility in reaction conditions.

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent conjugation of a targeting ligand via click chemistry. It also includes tables with representative quantitative data to guide researchers in characterizing their modified nanoparticles.

Data Presentation

Successful surface modification with this compound can be quantified by monitoring changes in the physicochemical properties of the nanoparticles. The following tables provide examples of expected results based on data from similar nanoparticle systems.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles150.2 ± 3.50.15 ± 0.02+25.4 ± 1.8
This compound Modified Nanoparticles165.8 ± 4.10.12 ± 0.03+5.2 ± 0.9
Ligand-Conjugated Nanoparticles178.3 ± 3.90.14 ± 0.02-10.7 ± 1.5

Data are representative and will vary depending on the nanoparticle type, size, and concentration. The increase in hydrodynamic diameter is indicative of the successful coating of the nanoparticle surface. A decrease in PDI suggests a more uniform and monodisperse sample. The change in zeta potential reflects the alteration of the surface charge upon modification.

Table 2: Quantification of Surface Ligand Density

Nanoparticle SampleLigand Immobilized (mmol/g of NP)Surface Azide Groups (groups/nm²)Conjugation Efficiency (%)
This compound Modified Nanoparticles~0.20~1.5N/A
Ligand-Conjugated Nanoparticles~0.17N/A>85%

Data are representative and should be determined empirically for each nanoparticle system. Quantification can be performed using techniques such as thermogravimetric analysis (TGA), UV-Vis spectroscopy (if the ligand has a chromophore), or fluorescence-based assays.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Centrifuge for nanoparticle purification

  • Deionized water

  • Ethanol

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent within the reaction vessel. The concentration should be optimized for efficient reaction and to prevent aggregation.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-30 minutes to remove oxygen and moisture.

  • Addition of Base: Add a 2-3 molar excess of DIPEA relative to the estimated number of surface amine groups. This acts as a proton scavenger during the reaction.

  • Addition of this compound: Slowly add a 10-50 fold molar excess of this compound (dissolved in a small amount of the reaction solvent) to the nanoparticle dispersion under vigorous stirring. A large excess ensures a high degree of surface functionalization.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours under a continuous inert atmosphere with constant stirring.

  • Purification: Purify the azide-functionalized nanoparticles by repeated cycles of centrifugation and redispersion in fresh solvent (e.g., ethanol, followed by deionized water) to remove unreacted this compound and DIPEA. The number of washing steps will depend on the nanoparticle system and should be sufficient to ensure complete removal of reactants.

  • Final Dispersion: After the final wash, resuspend the this compound modified nanoparticles in a suitable buffer or solvent for storage and subsequent use.

Protocol 2: Conjugation of an Alkyne-Containing Ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to attach an alkyne-functionalized molecule (e.g., a targeting peptide or a small molecule drug) to the azide-modified nanoparticles.

Materials:

  • This compound modified nanoparticles

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize the Cu(I) catalyst)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Reaction vessel

  • Stirring mechanism

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the this compound modified nanoparticles in the reaction buffer.

    • Dissolve the alkyne-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 300 mM in water).

    • If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup: In the reaction vessel, combine the azide-functionalized nanoparticles and a 5-20 fold molar excess of the alkyne-containing molecule.

  • Catalyst Preparation (if using THPTA): In a separate tube, mix the CuSO₄ solution with the THPTA solution in a 1:5 molar ratio.

  • Initiation of Click Reaction:

    • Add the CuSO₄ solution (or the pre-mixed CuSO₄/THPTA solution) to the nanoparticle mixture.

    • Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Purification: Purify the ligand-conjugated nanoparticles using appropriate methods such as dialysis, size exclusion chromatography, or repeated centrifugation to remove the copper catalyst, unreacted ligand, and other reagents.

Visualizations

experimental_workflow cluster_modification Protocol 1: Surface Modification cluster_conjugation Protocol 2: Conjugation Amine_NP Amine-Functionalized Nanoparticle Reaction1 Amine-PFP Reaction (DMF, DIPEA) Amine_NP->Reaction1 Azd_Peg_PFP This compound Azd_Peg_PFP->Reaction1 Azide_NP Azide-Functionalized Nanoparticle Reaction1->Azide_NP Purification1 Purification (Centrifugation) Azide_NP->Purification1 Reaction2 CuAAC Click Reaction (CuSO4, NaAsc) Purification1->Reaction2 Alkyne_Ligand Alkyne-Ligand Alkyne_Ligand->Reaction2 Ligand_NP Ligand-Conjugated Nanoparticle Reaction2->Ligand_NP Purification2 Purification (Dialysis/SEC) Ligand_NP->Purification2 targeted_drug_delivery cluster_nanoparticle Functionalized Nanoparticle cluster_cell Target Cell NP Nanoparticle Core PEG Spacer Azide Group Ligand Targeting Ligand NP:azide->Ligand Covalent Bond (Click Chemistry) Receptor Cell Surface Receptor Ligand->Receptor Binding Drug Therapeutic Drug Internalization Receptor-Mediated Endocytosis Receptor->Internalization Membrane Cell Membrane

References

Application Notes and Protocols for Azd-PEG2-PFP Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the successful conjugation of amine-containing molecules with Azide-PEG2-Pentafluorophenyl (Azd-PEG2-PFP) ester. The protocols outlined below are based on the established reactivity of PFP esters with primary and secondary amines, forming stable amide bonds.

Introduction

Pentafluorophenyl (PFP) esters are highly efficient amine-reactive reagents used for bioconjugation. Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, being less susceptible to hydrolysis, which often leads to more efficient and reproducible conjugations.[1][2][3][4][5] The this compound linker contains an azide group for subsequent "click chemistry" reactions, a polyethylene glycol (PEG) spacer to enhance solubility, and a PFP ester for covalent attachment to amine-containing biomolecules such as proteins, peptides, or amine-modified oligonucleotides.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is most efficient at a slightly basic pH, which ensures that the amine groups are deprotonated and thus more nucleophilic.

Experimental Conditions Summary

Successful conjugation with this compound is dependent on several key experimental parameters. The following table summarizes the typical reaction conditions collated from various sources. Optimization may be required based on the specific properties of the amine-containing molecule.

ParameterRecommended ConditionsNotes
pH 7.2 - 8.5Optimal range for amine reactivity. Lower pH reduces reactivity, while higher pH can increase hydrolysis of the PFP ester.
Temperature 4°C to 37°CRoom temperature (20-25°C) is common. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
Reaction Time 30 minutes to overnightTypically 1-4 hours at room temperature. Progress can be monitored by techniques like HPLC or LC-MS.
Solvent Amine-free buffers (e.g., PBS, Borate, HEPES)This compound should first be dissolved in a minimal amount of a dry organic solvent like DMSO or DMF before adding to the aqueous reaction buffer.
Molar Ratio 2:1 to 15:1 (PFP ester : Amine)A molar excess of the PFP ester is generally used. For proteins, a 5-15x excess is suggested. The optimal ratio should be determined empirically.
Buffers to Avoid Buffers containing primary amines (e.g., Tris, glycine)These will compete with the target molecule for reaction with the PFP ester.
Quenching Optional, using Tris bufferIf excess PFP ester needs to be deactivated after the reaction.

Detailed Experimental Protocol

This protocol provides a general method for the conjugation of a protein with this compound.

1. Materials and Reagents

  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: 50–100 mM Phosphate-Buffered Saline (PBS), Borate, or HEPES buffer, pH 7.2–8.5.

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.

  • Desalting columns or dialysis equipment for purification.

2. Reagent Preparation

  • Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a concentration of 0.5–5 mg/mL.

    • If the protein was in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • This compound Solution:

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a 10–100 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.

3. Conjugation Reaction

  • Slowly add the desired molar excess of the dissolved this compound solution to the protein solution while gently stirring.

  • Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight. The optimal time may vary depending on the protein and desired degree of labeling.

  • (Optional) If the reaction is slow, a mild base such as 10–50 mM triethylamine (TEA) or 0.1 M sodium bicarbonate can be added to enhance amine reactivity.

4. Quenching and Purification

  • (Optional) To quench the reaction and deactivate any unreacted this compound, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Remove unreacted this compound and the pentafluorophenol byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis.

5. Characterization and Storage

  • Characterize the resulting conjugate to determine the degree of labeling using methods such as HPLC, LC-MS, or UV-Vis spectroscopy.

  • Store the purified conjugate under conditions appropriate for the specific protein.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (RT for 1-4h or 4°C overnight) prep_protein->conjugation prep_pfp Prepare this compound Solution (Anhydrous DMSO/DMF) prep_pfp->conjugation quenching Quenching (Optional) (Tris Buffer) conjugation->quenching purify Purification (Desalting/Dialysis) quenching->purify analyze Analysis (LC-MS/HPLC) purify->analyze

Caption: Experimental workflow for this compound conjugation.

reaction_pathway reactant1 Amine-containing Molecule (Protein-NH2) product Conjugate (Protein-NH-CO-PEG2-Azd) reactant1->product + reactant2 This compound Ester reactant2->product byproduct Pentafluorophenol

Caption: Amine-PFP ester conjugation reaction pathway.

References

Application Note: Azd-peg2-pfp for Advanced Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azd-peg2-pfp (Azido-PEG2-Pentafluorophenyl Ester) is a bifunctional chemical probe that serves as a powerful tool in chemical proteomics for the study of protein-protein interactions, target identification, and activity-based protein profiling (ABPP). This reagent features two key reactive moieties: a pentafluorophenyl (PFP) ester and an azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer.

The PFP ester is an amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][2] PFP esters are known to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering greater efficiency in aqueous solutions.[2][3] The azide group is a bioorthogonal handle that can be utilized in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This allows for the subsequent attachment of reporter tags, such as biotin for enrichment or a fluorophore for visualization.

The hydrophilic PEG linker enhances the solubility of the reagent and the resulting protein conjugates in aqueous buffers. This application note provides a detailed protocol for the use of this compound in a proteomics workflow, from protein labeling to sample preparation for mass spectrometry analysis.

Featured Application: Covalent Capture of Protein Interaction Partners

This protocol outlines a workflow to identify protein interaction partners by covalently cross-linking a protein of interest (bait) that has been labeled with this compound to its interacting proteins (prey). The azide handle is then used to enrich the cross-linked complexes for subsequent analysis by mass spectrometry.

Experimental Workflow Diagram

experimental_workflow cluster_labeling Protein Labeling cluster_interaction Interaction & Cross-linking cluster_enrichment Enrichment cluster_analysis MS Analysis Bait Bait Protein Labeled_Bait Labeled Bait Protein Bait->Labeled_Bait PFP Ester Reaction (Lysine Amines) Azd This compound Azd->Labeled_Bait Complex Bait-Prey Complex Labeled_Bait->Complex Prey Prey Protein(s) Prey->Complex Crosslinked_Complex Covalently Cross-linked Complex Complex->Crosslinked_Complex (Proximity-based) Biotinylated_Complex Biotinylated Complex Crosslinked_Complex->Biotinylated_Complex Click Chemistry (CuAAC or SPAAC) Biotin Alkyne-Biotin Biotin->Biotinylated_Complex Enriched_Complex Enriched Complex Biotinylated_Complex->Enriched_Complex Streptavidin Streptavidin Beads Streptavidin->Enriched_Complex Digestion On-Bead or In-Solution Digestion (Trypsin) Enriched_Complex->Digestion Peptides Peptide Mixture Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for protein interaction analysis using this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from a proteomics experiment using a bifunctional cross-linker with workflow similar to the one described. These values are illustrative and can vary depending on the specific protein system and experimental conditions.

ParameterTypical ValueNotes
PFP Ester Labeling Efficiency 50-95%Can be optimized by adjusting reaction time, temperature, and reagent ratios. Lower temperatures can increase selectivity for specific lysine residues.
Click Chemistry Reaction Yield >90%Both CuAAC and SPAAC are generally highly efficient reactions.
Enrichment Factor for Baited Proteins 100 to 1000-foldRefers to the increase in the relative abundance of the bait protein and its interactors in the enriched sample compared to the pre-enriched lysate.
Identification of Cross-linked Peptides VariableThe number of identified cross-linked peptides depends on the complexity of the sample, the abundance of the interacting proteins, and the sensitivity of the mass spectrometer.
False Discovery Rate (FDR) for Cross-link Identification < 5%It is crucial to use specialized software for cross-link identification and to set appropriate FDR thresholds.

Detailed Experimental Protocols

Materials and Reagents
  • This compound: Store at -20°C, protected from moisture.

  • Protein Sample: Purified bait protein and cell lysate containing prey proteins.

  • Reaction Buffers:

    • Labeling Buffer: 50-100 mM Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).

    • Lysis Buffer: To be optimized for click chemistry compatibility (e.g., 0.1% NP-40, 0.2% SDS in 20 mM HEPES pH 7.5).

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Click Chemistry Reagents:

    • For CuAAC: Alkyne-biotin, Copper(II) sulfate (CuSO₄), and a reducing agent (e.g., Sodium Ascorbate or THPTA).

    • For SPAAC: DBCO-biotin or BCN-biotin.

  • Enrichment Reagents: Streptavidin-coated magnetic beads.

  • Mass Spectrometry Sample Preparation Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (MS-grade), Formic acid, Acetonitrile.

Part 1: Labeling of Bait Protein with this compound
  • Prepare Bait Protein Solution:

    • Dissolve the purified bait protein in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.

  • Labeling Reaction:

    • Add the this compound stock solution to the bait protein solution. A molar excess of 2:1 to 10:1 of the PFP ester to the protein is recommended as a starting point.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. For potentially higher selectivity, the reaction can be performed at 4°C.

  • Removal of Excess Reagent:

    • Remove unreacted this compound by dialysis or using a desalting column.

Part 2: Interaction, Cross-linking, and Cell Lysis
  • Incubation with Prey Proteins:

    • Add the labeled bait protein to a cell lysate or a solution containing the putative prey proteins.

    • Incubate under conditions that favor protein-protein interactions (e.g., 1-2 hours at 4°C with gentle rotation).

  • Proximity-Based Cross-linking (Conceptual):

    • The PFP ester of a second this compound molecule can react with a lysine on a proximal prey protein. Alternatively, other cross-linking strategies can be employed at this stage. (Note: The primary utility of the pre-labeled bait is for pulldown of interactors).

  • Cell Lysis (if starting with live cells):

    • Lyse the cells in a buffer compatible with subsequent click chemistry.

Part 3: Click Chemistry for Biotinylation

Option A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To the lysate containing the azide-labeled protein complexes, add the following reagents in order:

    • Alkyne-biotin (final concentration of 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) or Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (final concentration of 1 mM).

    • Copper(II) sulfate (CuSO₄) (final concentration of 100 µM).

  • Incubate the reaction for 1 hour at room temperature.

Option B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • To the lysate containing the azide-labeled protein complexes, add DBCO-biotin or BCN-biotin to a final concentration of 100 µM.

  • Incubate the reaction for 1 hour at room temperature.

Part 4: Enrichment of Biotinylated Proteins
  • Bead Preparation:

    • Wash the streptavidin-coated magnetic beads three times with the lysis buffer.

  • Enrichment:

    • Add the washed beads to the reaction mixture from the click chemistry step.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated protein complexes to the beads.

  • Washing:

    • Using a magnetic rack, remove the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of decreasing detergent concentration and finally with a buffer without detergent (e.g., PBS or ammonium bicarbonate).

Part 5: Sample Preparation for Mass Spectrometry
  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduction: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.

    • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

    • Digestion: Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Elution and Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS using a data-dependent acquisition method.

    • For the identification of cross-linked peptides, specialized software that can handle the complexity of cross-linked peptide fragmentation spectra is required.

References

Application Notes and Protocols for Drug-Linker Synthesis using Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azd-peg2-pfp is a heterobifunctional linker used in the synthesis of drug conjugates, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapies. This linker contains two key functional groups: a pentafluorophenyl (PFP) ester and an azide group. The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on cytotoxic drugs.[1] PFP esters are known to be more stable towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1] The azide group provides a handle for "click chemistry," allowing for the subsequent conjugation of the drug-linker moiety to a targeting molecule (e.g., an antibody) that has been functionalized with an alkyne or a cyclooctyne.[2] The polyethylene glycol (PEG) spacer (peg2) increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final conjugate.[3]

This document provides detailed protocols for the synthesis of a drug-linker conjugate using this compound and an amine-containing drug, using the potent anti-cancer agent Doxorubicin as an example. It also outlines methods for the purification and characterization of the resulting conjugate.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
This compoundBroadPharmBP-22033
Doxorubicin HydrochlorideSigma-AldrichD1515
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Dichloromethane (DCM)Sigma-Aldrich270997
Methanol (MeOH)Sigma-Aldrich322415
Ethyl Acetate (EtOAc)Sigma-Aldrich270989
HexanesSigma-Aldrich296090
Silica Gel for Flash ChromatographySorbent Technologies30930M-25
Deuterated Chloroform (CDCl3) for NMRCambridge Isotope LaboratoriesCLM-24

Note: All reagents should be of high purity and used as received. Anhydrous solvents should be used where specified to prevent hydrolysis of the PFP ester.

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-peg2-Azide (Dox-peg2-N3)

This protocol describes the reaction of the primary amine of Doxorubicin with the PFP ester of this compound to form a stable amide bond.

Reaction Scheme:

G cluster_conditions Reaction Conditions Dox_NH2 Doxorubicin-NH2 Dox_N3 Doxorubicin-peg2-Azide Dox_NH2->Dox_N3 + this compound Azd_PFP This compound Azd_PFP->Dox_N3 PFP_OH Pentafluorophenol Dox_N3->PFP_OH + Pentafluorophenol conditions Anhydrous DMF DIPEA (2-3 eq.) Room Temperature, 12-24h

Caption: Synthesis of Doxorubicin-peg2-Azide via amide bond formation.

Procedure:

  • Preparation of Reactants:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Doxorubicin Hydrochloride (1.0 eq.) in anhydrous DMF.

    • Add DIPEA (2.5 eq.) to the solution to neutralize the hydrochloride salt and act as a base. Stir for 10-15 minutes at room temperature. The solution should change color from red to a deep purple/blue, indicating the deprotonation of the amine.

    • In a separate vial, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Reaction:

    • Slowly add the this compound solution to the Doxorubicin solution dropwise with continuous stirring.

    • Allow the reaction to proceed at room temperature for 12-24 hours. The reaction should be protected from light.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Use a mobile phase of DCM:MeOH (e.g., 9:1 v/v). The product should have a different Rf value compared to the starting materials. Visualize the spots under UV light.

    • LC-MS: A successful reaction will show a peak corresponding to the mass of the Dox-peg2-N3 conjugate and the disappearance of the starting materials.

Protocol 2: Purification of Doxorubicin-peg2-Azide

Purification of the crude product is essential to remove unreacted starting materials, excess reagents, and byproducts.

Workflow for Purification:

G Crude Crude Reaction Mixture Solvent_Removal Solvent Removal (Rotary Evaporation) Crude->Solvent_Removal Silica_Column Silica Gel Column Chromatography Solvent_Removal->Silica_Column Fraction_Analysis Fraction Analysis (TLC/LC-MS) Silica_Column->Fraction_Analysis Pure_Product Pure Dox-peg2-N3 Fraction_Analysis->Pure_Product

Caption: Purification workflow for Doxorubicin-peg2-Azide.

Procedure:

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator. It is advisable to use a high-vacuum pump and a warm water bath to facilitate the removal of DMF.

  • Silica Gel Column Chromatography:

    • Dissolve the crude residue in a minimal amount of DCM.

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., Hexanes or a mixture of Hexanes:EtOAc).

    • Load the dissolved crude product onto the column.

    • Elute the column with a gradient of a polar solvent in a non-polar solvent (e.g., a gradient of 0-10% MeOH in DCM or a gradient of EtOAc in Hexanes). The exact gradient will need to be optimized based on TLC analysis.

    • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Dox-peg2-N3 as a colored solid.

    • Dry the product under high vacuum to remove any residual solvent.

Protocol 3: Characterization of Doxorubicin-peg2-Azide

The identity and purity of the final product should be confirmed by various analytical techniques.

Analytical Techniques:

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and purityA major peak with the expected mass-to-charge ratio (m/z) for Dox-peg2-N3.
¹H NMR Confirm chemical structurePresence of characteristic peaks for both the Doxorubicin and the Azd-peg2 moieties.
¹³C NMR Confirm carbon frameworkCorrelation of observed peaks with the expected carbon signals of the conjugate.
FT-IR Confirm functional groupsPresence of characteristic azide stretch (~2100 cm⁻¹) and amide bond stretches.
HPLC Determine purityA single major peak indicating high purity (e.g., >95%).

Example Characterization Data (Theoretical):

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₃₅H₄₂N₄O₁₄ [M+H]⁺: 743.28

    • Observed m/z: 743.29

  • ¹H NMR (400 MHz, CDCl₃):

    • Characteristic peaks for Doxorubicin protons (aromatic, sugar moiety, etc.).

    • Characteristic peaks for the PEG linker protons (e.g., signals around 3.6 ppm).

    • A triplet corresponding to the methylene group adjacent to the azide.

Signaling Pathway of Doxorubicin

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2]

G cluster_cell cluster_nucleus cluster_mito Dox Doxorubicin Cell_Membrane Cell Membrane Dox->Cell_Membrane Enters Cell DNA DNA Dox->DNA Intercalation Topoisomerase_II Topoisomerase II Dox->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation in Mitochondria Nucleus Nucleus Mitochondria Mitochondria DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Triggers

Caption: Simplified signaling pathway of Doxorubicin leading to apoptosis.

Upon entering the cell, Doxorubicin can translocate to the nucleus where it intercalates between DNA base pairs, obstructing DNA and RNA synthesis. It also forms a stable complex with topoisomerase II, an enzyme crucial for DNA replication and repair, leading to double-strand breaks and ultimately, DNA damage. Concurrently, Doxorubicin can accumulate in the mitochondria and undergo redox cycling, which generates large amounts of reactive oxygen species (ROS). This surge in ROS leads to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. Both pathways, DNA damage and oxidative stress, converge to trigger programmed cell death, or apoptosis.

Conclusion

This compound is a valuable tool for the synthesis of drug-linker conjugates. The PFP ester allows for efficient and stable conjugation to amine-containing drugs, while the azide group provides a versatile handle for subsequent bioconjugation. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of a Doxorubicin-peg2-Azide conjugate. The principles and methods described can be adapted for the conjugation of other amine-containing small molecule drugs, facilitating the development of novel targeted therapeutics. Careful monitoring of the reaction and rigorous purification and characterization are crucial for obtaining a high-quality drug-linker conjugate for downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azd-peg2-pfp Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Azd-peg2-pfp conjugation reactions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound conjugation reaction?

The optimal pH for conjugating this compound to a primary amine-containing molecule is typically in the range of 7.2 to 8.5.[1][2][3] The pentafluorophenyl (PFP) ester of the this compound molecule reacts with the non-protonated form of the primary amine.[4] Increasing the pH above the pKa of the amine (typically around 10.5 for lysine) increases the concentration of the reactive, deprotonated amine, thus favoring the conjugation reaction.[4]

Q2: What are the competing reactions I should be aware of, and how does pH affect them?

The primary competing reaction is the hydrolysis of the PFP ester, which renders it inactive. The rate of this hydrolysis reaction increases with higher pH. Therefore, the optimal pH is a compromise between maximizing amine reactivity and minimizing PFP ester hydrolysis. While PFP esters are generally more stable in aqueous solutions than their N-hydroxysuccinimide (NHS) ester counterparts, hydrolysis is still a critical factor to control.

Q3: Which buffers are recommended for this conjugation reaction?

Phosphate-buffered saline (PBS), sodium bicarbonate, or sodium phosphate buffers at a concentration of 0.1 M are commonly used. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the PFP ester.

Q4: Can I use organic solvents in my reaction?

Yes, if your biomolecule has poor solubility in aqueous buffers, a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. It is recommended to keep the final concentration of the organic solvent below 10%. Ensure you use high-purity, amine-free DMF, as any contaminating amines can react with the PFP ester.

Q5: How does temperature affect the conjugation reaction?

The reaction can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. Lower temperatures can be beneficial for sensitive biomolecules and can also help to slow the rate of hydrolysis of the PFP ester.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Possible Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. Perform small-scale pilot experiments at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to determine the optimal condition for your specific molecule.
PFP Ester Hydrolysis Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. If using an organic solvent, ensure it is anhydrous. Consider performing the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.
Presence of Competing Amines Ensure your buffer is free of primary amines (e.g., Tris, glycine). If your protein stock solution contains such buffers, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction.
Low Protein Concentration Increase the concentration of your protein to >2.0 mg/mL to favor the bimolecular reaction over the hydrolysis of the ester.
Steric Hindrance The primary amine on your target molecule may be sterically hindered. Consider using a longer PEG linker if available to increase the distance between the reactive groups.

Issue 2: Protein Aggregation During Conjugation

Possible Cause Recommended Solution
Change in Protein Solubility The addition of the relatively hydrophobic this compound molecule can sometimes lead to aggregation.
Suboptimal Buffer Conditions Include 5-10% DMSO or DMF in the reaction buffer to improve the solubility of both the reagent and the final conjugate.
High Reagent Concentration Add the this compound solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the reagent.

Experimental Protocols

Protocol 1: pH Optimization for this compound Conjugation
  • Prepare Buffers: Prepare a series of 0.1 M sodium phosphate buffers with pH values of 7.2, 7.5, 8.0, and 8.5.

  • Prepare Protein Solution: Dissolve your amine-containing protein in each of the prepared buffers to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 10-20 mM).

  • Initiate Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to each protein solution while gently vortexing.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.

  • Analysis: Analyze the conjugation efficiency for each pH condition using an appropriate method such as SDS-PAGE, mass spectrometry, or HPLC.

Data Presentation: Impact of pH on Reaction Efficiency
Reaction pH Relative Amine Reactivity Relative PFP Ester Hydrolysis Rate Expected Conjugation Yield
6.5LowVery LowLow
7.0ModerateLowModerate
7.5HighModerateHigh
8.0Very HighModerate-HighVery High (Often Optimal)
8.5Very HighHighHigh to Moderate
9.0Very HighVery HighLow to Moderate

This table provides a generalized representation of the competing factors. The optimal pH for a specific reaction should be determined empirically.

Visualizations

G cluster_workflow Experimental Workflow for pH Optimization prep_buffers Prepare Buffers (pH 7.2, 7.5, 8.0, 8.5) prep_protein Prepare Protein Solution (1-10 mg/mL) prep_buffers->prep_protein initiate_reaction Initiate Conjugation (5-20x molar excess) prep_protein->initiate_reaction prep_reagent Prepare this compound (in DMSO/DMF) prep_reagent->initiate_reaction incubation Incubate (1-2h at RT) initiate_reaction->incubation analysis Analyze Conjugation Efficiency (SDS-PAGE, MS, HPLC) incubation->analysis

Caption: Workflow for optimizing the pH of the this compound conjugation reaction.

G cluster_ph_effect Effect of pH on this compound Conjugation cluster_low_ph Low pH (<7.0) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (>9.0) reagents This compound + Protein-NH2 low_ph_outcome Protonated Amine (-NH3+) Low Reactivity Low Conjugation reagents->low_ph_outcome Slow Reaction optimal_ph_outcome Deprotonated Amine (-NH2) High Reactivity Successful Conjugation reagents->optimal_ph_outcome Efficient Reaction high_ph_outcome PFP Ester Hydrolysis Inactive Reagent Low Conjugation reagents->high_ph_outcome Fast Hydrolysis

Caption: The influence of pH on the competing reaction pathways in this compound conjugation.

References

Technical Support Center: Preventing Hydrolysis of Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the hydrolysis of Azd-peg2-pfp in aqueous solutions, ensuring successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical linker used in bioconjugation.[1][2][3][4] It contains three key components:

  • Azd (azido group): An azide functional group that allows for "click chemistry" reactions.

  • PEG2 (polyethylene glycol): A short, hydrophilic spacer that increases solubility in aqueous media.[1]

  • PFP (pentafluorophenyl) ester: An active ester that reacts with primary and secondary amines (like those on lysine residues of proteins) to form stable amide bonds.

Its primary use is to attach an azide group to a biomolecule, which can then be used in subsequent click chemistry reactions.

Q2: What is hydrolysis and why is it a problem for this compound?

A2: Hydrolysis is a chemical reaction where water breaks down another compound. For this compound, the PFP ester is susceptible to reacting with water in your buffer. This reaction is undesirable as it converts the reactive PFP ester into a non-reactive carboxylic acid, rendering the entire linker unable to conjugate to your target amine-containing molecule. This competing hydrolysis reaction reduces the efficiency and yield of your experiment.

Q3: My conjugation reaction failed or has a very low yield. Is hydrolysis of the PFP ester the likely cause?

A3: Yes, premature hydrolysis of the PFP ester is a very common cause of low or failed conjugation efficiency. PFP esters are moisture-sensitive, and their stability in aqueous solutions is highly dependent on factors like pH, temperature, and buffer composition.

Q4: What is the optimal pH for reacting this compound with a biomolecule?

A4: The optimal pH is a trade-off between amine reactivity and PFP ester stability. The recommended pH range is typically 7.2 to 8.5.

  • Below pH 7.2: The reaction will be slow because the target primary amines (e.g., on lysine) will be protonated (NH3+) and thus not sufficiently nucleophilic.

  • Above pH 8.5: The rate of PFP ester hydrolysis increases significantly, which can consume the reagent before it has a chance to react with your biomolecule. For most applications, starting with a buffer at pH 7.2-7.5 is a safe and effective compromise.

Q5: Are there any buffers I should avoid?

A5: Absolutely. Avoid any buffers that contain primary amines, as they will compete with your target molecule for reaction with the PFP ester. Common buffers to AVOID include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Q6: How should I properly store and handle the this compound reagent?

A6: Proper storage is critical to prevent degradation.

  • Long-term storage: Store the solid reagent at -20°C with a desiccant to keep it dry.

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold powder, which would cause hydrolysis.

  • Stock Solutions: Do not prepare aqueous stock solutions for storage. The PFP ester will hydrolyze over time. Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before you plan to use them. Discard any unused reconstituted reagent.

Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low or inconsistent conjugation results, consult the following guide.

Problem: Your analysis (e.g., SDS-PAGE, LC-MS) shows a low percentage of conjugated product.

Visualizing the Core Problem: Competing Reactions

The central challenge is that the desired amine coupling reaction is in direct competition with the undesired hydrolysis reaction. Your goal is to favor the amine coupling pathway.

G cluster_start Reactants cluster_products Products Azd_PFP This compound (Reactive Ester) Conjugate Successful Conjugate (Stable Amide Bond) Azd_PFP->Conjugate Desired Reaction (Amine Coupling) Hydrolyzed Hydrolyzed Reagent (Inactive Carboxylic Acid) Azd_PFP->Hydrolyzed Competing Reaction (Hydrolysis) Biomolecule Biomolecule-NH2 (Target Amine) Water H2O (in Buffer)

This compound: Desired Reaction vs. Competing Hydrolysis.
Potential Cause Recommended Solution & Explanation
1. Reagent Hydrolysis (Before/During Reaction) Solution: Optimize reaction conditions to minimize water's impact. • pH Control: Ensure your buffer is in the optimal pH 7.2-8.5 range. Start with pH 7.2-7.5 to favor stability. • Temperature: Perform the reaction at a lower temperature (e.g., 4°C or on ice). While this slows down both reactions, it typically slows hydrolysis more significantly than the amine coupling. Incubating overnight at 4°C is a common strategy. • Fresh Reagent: Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before adding it to the reaction buffer. Do not store it.
2. Incorrect Buffer Composition Solution: Use a non-amine, inert buffer system. • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or Borate buffers are excellent choices. • Buffer Exchange: If your biomolecule is in a Tris or glycine-containing buffer, you must perform a buffer exchange (e.g., using a desalting column or dialysis) into a recommended buffer before starting the conjugation.
3. Low Reagent-to-Biomolecule Ratio Solution: Increase the molar excess of this compound. • Rationale: The reaction between the PFP ester and the amine is bimolecular, while hydrolysis is unimolecular (with respect to the ester). Increasing the concentration of the reactants favors the desired bimolecular reaction. • Recommendation: Use a 2 to 10-fold molar excess of this compound over the number of available amines on your target molecule. Empirical testing is often needed to find the optimal ratio for your specific system.
4. Degraded Reagent Stock Solution: Adhere strictly to storage and handling protocols. • Storage: Always store the solid reagent at -20°C with a desiccant. • Handling: Let the vial warm to room temperature before opening to prevent moisture condensation. • Solvent Quality: Use high-quality anhydrous DMSO or DMF for preparing the stock solution. Even small amounts of water in the organic solvent can degrade the reagent over time.

Experimental Protocols & Data

Data Presentation: PFP Ester Stability

The stability of the PFP ester is highly pH-dependent. The table below provides illustrative half-life data for a typical active ester in aqueous buffers at room temperature, demonstrating the critical effect of pH on reagent stability.

pH of Aqueous Buffer Approximate Half-life of Active Ester Recommendation
6.0> 12 hoursVery stable, but amine reaction is extremely slow.
7.5~ 1-2 hoursGood balance between stability and amine reactivity.
8.5~ 15-30 minutesFast amine reaction, but rapid hydrolysis requires a quick and efficient setup.
9.0< 10 minutesVery high risk of hydrolysis; generally not recommended.
Recommended Buffers for Conjugation
Buffer Name Recommended pH Range Comments
Phosphate-Buffered Saline (PBS)7.2 - 7.5Commonly used, provides physiological salt conditions.
HEPES7.0 - 8.0Good buffering capacity in the recommended range.
Borate Buffer8.0 - 9.0Can be used if a slightly higher pH is required, but be mindful of accelerated hydrolysis.
Carbonate/Bicarbonate8.5 - 9.5Use with caution due to high pH; suitable for very fast reactions.
Protocol 1: Preparation of this compound Stock Solution

This protocol details the critical first step for any conjugation experiment.

G start Low Conjugation Yield q_buffer Buffer contains amines (e.g., Tris, Glycine)? start->q_buffer q_ph Is pH between 7.2 and 8.5? q_buffer->q_ph No sol_buffer Solution: Perform buffer exchange into PBS or HEPES. q_buffer->sol_buffer Yes q_reagent Was reagent stock prepared fresh in anhydrous solvent? q_ph->q_reagent Yes sol_ph Solution: Adjust pH. Start at the lower end (7.2-7.5) to reduce hydrolysis. q_ph->sol_ph No q_handling Was reagent vial warmed to RT before opening? q_reagent->q_handling Yes sol_reagent Solution: Discard old stock. Prepare fresh stock immediately before use. q_reagent->sol_reagent No q_handling->start Yes (Consider increasing molar excess) sol_handling Solution: Re-run with a fresh vial, ensuring proper handling to prevent moisture. q_handling->sol_handling No

References

Troubleshooting low yield in Azd-peg2-pfp conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Azd-peg2-pfp conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent that contains three key components:

  • An azide group (Azd) , which is commonly used in "click chemistry" for efficient and specific reactions with alkynes.

  • A polyethylene glycol (PEG) linker with two ethylene glycol units (peg2), which is hydrophilic and increases the solubility of the conjugated molecule in aqueous solutions.

  • A pentafluorophenyl (PFP) ester , which is an amine-reactive group used to form stable amide bonds with primary and secondary amines on molecules like proteins, antibodies, or small molecules.

This reagent is typically used to introduce an azide group onto a molecule of interest for subsequent click chemistry reactions.

Q2: What are the advantages of using a PFP ester for conjugation compared to other amine-reactive esters like NHS esters?

PFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters:

  • Increased stability in aqueous solutions: PFP esters are less prone to hydrolysis (reaction with water) than NHS esters.[1][2][3][4] This leads to more efficient conjugation reactions as more of the reagent is available to react with the target amine.

  • Higher reactivity: PFP esters are generally more reactive towards amines, which can lead to shorter reaction times and higher yields.

Q3: What are the critical parameters that influence the success of an this compound conjugation reaction?

The key parameters that need to be carefully controlled for a successful conjugation are:

  • pH of the reaction buffer: The pH affects the reactivity of the primary amines on the target molecule.

  • Molar ratio of reactants: The ratio of this compound to the target molecule will determine the degree of labeling.

  • Reagent quality and handling: this compound is sensitive to moisture and should be handled appropriately to prevent degradation.

  • Reaction buffer composition: The buffer should not contain any primary amines that can compete with the target molecule for the PFP ester.

Troubleshooting Low Conjugation Yield

Low yield is a common issue in bioconjugation. This section provides a step-by-step guide to troubleshoot and optimize your this compound conjugation protocol.

Problem Area 1: Reagent and Buffer Preparation

Issue: The this compound reagent may have degraded due to improper handling or storage.

Question Possible Cause Recommended Action
Did you equilibrate the reagent vial to room temperature before opening? Condensation can introduce moisture and lead to hydrolysis of the PFP ester.[1]Always allow the vial to reach room temperature before opening.
Was the this compound dissolved in an anhydrous (dry) organic solvent immediately before use? The PFP ester is highly susceptible to hydrolysis in the presence of water. Stock solutions are not recommended.Dissolve the required amount of this compound in fresh, anhydrous DMSO or DMF right before adding it to the reaction mixture.
Is your reaction buffer free of primary amines? Buffers like Tris or glycine contain primary amines that will compete with your target molecule for the PFP ester, significantly reducing the yield.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.0 and 8.0.
Problem Area 2: Reaction Conditions

Issue: Suboptimal reaction conditions can lead to incomplete conjugation.

Parameter Typical Range Troubleshooting Suggestions
pH 7.0 - 9.0The optimal pH for PFP ester reactions is slightly higher than for NHS esters. Start with a pH of 7.2-8.0. If the yield is low, consider increasing the pH in small increments (e.g., to 8.5).
Molar Excess of this compound 2 to 20-foldThe optimal molar ratio depends on the number of available amines on your target molecule and the desired degree of labeling. If the yield is low, try increasing the molar excess of the this compound reagent.
Reaction Time 30 minutes to overnightPFP esters are highly reactive, and reactions can often be completed in 30-60 minutes at room temperature or 37°C. If the yield is low, you can try extending the reaction time or incubating overnight at 4°C.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate. However, for sensitive proteins, a lower temperature (4°C) with a longer incubation time may be necessary to maintain protein integrity.
Problem Area 3: Purification and Analysis

Issue: The low yield might be an artifact of the purification or analytical methods.

Question Possible Cause Recommended Action
How are you removing the unreacted this compound? Inefficient removal of excess reagent can interfere with downstream analysis and make the yield appear lower than it is.Use size-exclusion chromatography (desalting columns) or dialysis to effectively remove unreacted PEG reagent.
What analytical method are you using to determine the conjugation yield? The chosen method may not be sensitive enough or may be incompatible with your conjugate.Use appropriate analytical techniques such as SDS-PAGE, mass spectrometry (for proteins), or HPLC to accurately determine the degree of conjugation.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol is a starting point and may require optimization for your specific application.

  • Buffer Exchange: If your protein is in a buffer containing primary amines, exchange it into an amine-free buffer like PBS (0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0) using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the concentration of your protein in the reaction buffer.

  • Prepare this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the desired amount of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer like Tris-HCl.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

Visualizing the Process

This compound Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Reagent This compound Mix Mix Reagents Reagent->Mix Solvent Anhydrous DMSO/DMF Solvent->Mix Target Target Molecule (e.g., Protein) Target->Mix Buffer Amine-free Buffer (e.g., PBS, pH 7.2-8.0) Buffer->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purification (SEC or Dialysis) Incubate->Purify Analyze Analysis (SDS-PAGE, MS, HPLC) Purify->Analyze Final Purified Conjugate Analyze->Final

Caption: Workflow for this compound conjugation.

Troubleshooting Decision Tree for Low Yield

G Start Low Conjugation Yield CheckReagent Reagent Handling OK? Start->CheckReagent CheckBuffer Amine-free Buffer? CheckReagent->CheckBuffer Yes FixReagent Use fresh reagent, _equilibrate to RT, dissolve in anhydrous solvent just before use. CheckReagent->FixReagent No CheckConditions Reaction Conditions (pH, Molar Ratio, Time)? CheckBuffer->CheckConditions Yes FixBuffer Use amine-free buffer (e.g., PBS). CheckBuffer->FixBuffer No CheckPurification Purification/Analysis OK? CheckConditions->CheckPurification Yes OptimizeConditions Optimize pH (7.2-8.5), increase molar excess, adjust time/temp. CheckConditions->OptimizeConditions No OptimizePurification Validate purification and analytical methods. CheckPurification->OptimizePurification No Success Improved Yield CheckPurification->Success Yes FixReagent->Start FixBuffer->Start OptimizeConditions->Start OptimizePurification->Start

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azd-peg2-pfp for the development of antibody-drug conjugates (ADCs). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize the drug-to-antibody ratio (DAR), a critical quality attribute for any ADC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADC development?

This compound is a heterobifunctional linker used in the synthesis of ADCs. Its name describes its three key components:

  • Azd : An azide group (-N3), which is used in bioorthogonal "click chemistry" reactions, most commonly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a payload that has been modified with a strained alkyne.

  • peg2 : A short polyethylene glycol (PEG) spacer consisting of two ethylene glycol units. This hydrophilic spacer can help improve the solubility and pharmacokinetic properties of the resulting ADC and reduce aggregation that can be caused by hydrophobic payloads.[1][2][3]

  • pfp : A pentafluorophenyl ester. This is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody.[4][5]

In a typical two-step conjugation process, the PFP ester end of the linker is first reacted with the antibody. After purification, the azide-functionalized antibody is then reacted with an alkyne-containing drug payload to form the final ADC.

Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute?

The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) that profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile.

  • Low DAR: May result in insufficient potency, as not enough of the cytotoxic payload is delivered to the target cells.

  • High DAR: Can negatively impact the ADC's properties, leading to aggregation due to increased hydrophobicity, faster clearance from circulation, and potential off-target toxicity.

Therefore, optimizing and controlling the DAR is essential for developing a safe and effective ADC with a consistent manufacturing process. For many ADCs, a DAR of 2 to 4 is often considered optimal.

Q3: How does the PFP ester in this compound facilitate conjugation?

The pentafluorophenyl (PFP) ester is an amine-reactive functional group. It reacts with the non-protonated primary amine of lysine residues on the antibody to form a stable covalent amide bond. This reaction is efficient and proceeds under mild conditions. To ensure the lysine amines are sufficiently reactive, the conjugation is typically performed at a slightly basic pH (e.g., pH 8.5). PFP esters are an alternative to the more common N-hydroxysuccinimide (NHS) esters and have been shown in some cases to provide improved selectivity and conjugates with a lower propensity for aggregation.

Q4: What are the main factors to control during the conjugation reaction to optimize DAR?

Optimizing DAR requires precise control over the reaction conditions. Key parameters include:

  • Molar Ratio: The molar excess of the this compound linker relative to the antibody is a primary determinant of the final DAR.

  • Reaction pH: The pH of the buffer affects the reactivity of the lysine residues. A pH range of 7.5-9.0 is common, with pH 8.5 often being a good starting point.

  • Temperature and Time: The reaction is typically performed at room temperature or 4°C. Reaction time must be optimized; longer times will generally lead to higher DAR values.

  • Antibody Concentration: Maintaining a consistent and appropriate antibody concentration is important for reproducible results.

  • Buffer Composition: The buffer should be free of primary amines (e.g., Tris or glycine) as they will compete with the antibody's lysine residues for reaction with the PFP ester.

Q5: What are the advantages of using a PEG linker like the one in this compound?

The inclusion of a hydrophilic PEG spacer in the linker design offers several benefits:

  • Improved Solubility: It can counteract the hydrophobicity of the cytotoxic payload, reducing the risk of ADC aggregation.

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which can prolong its circulation half-life by reducing renal clearance.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the drug or linker, potentially reducing the immunogenic response.

  • Controlled Drug Release: While the peg2 in this linker is stable, other PEGylated linkers can be designed to be cleaved by specific triggers at the target site.

Q6: What are the primary analytical methods used to determine DAR?

Several robust analytical techniques are used to measure the average DAR and the distribution of different drug-loaded species. The most common methods are:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, HIC can resolve species with different numbers of drugs attached (DAR0, DAR2, DAR4, etc.).

  • Mass Spectrometry (MS): Provides precise molecular weight measurements of the intact ADC or its subunits (light and heavy chains), allowing for direct calculation of the number of conjugated drugs.

  • UV-Visible (UV-Vis) Spectroscopy: A straightforward method that uses the Beer-Lambert law. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug), the concentrations of both components can be determined and the average DAR calculated.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC into its light and heavy chains, this method separates the protein chains based on hydrophobicity to quantify drug distribution.

Visual Diagrams and Workflows

dot digraph "DAR_Optimization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define Nodes subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; prep_ab [label="Prepare Antibody\n(Buffer Exchange, Purity Check)"]; prep_linker [label="Prepare this compound\n(Dissolve in DMSO)"]; }

subgraph "cluster_reaction" { label = "Conjugation & Purification"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; conjugation [label="Conjugation Reaction\n(Control Molar Ratio, pH, Time)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Size Exclusion Chromatography)"]; }

subgraph "cluster_analysis" { label = "Analysis & Optimization"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; dar_analysis [label="DAR Analysis\n(HIC, MS, UV-Vis)"]; check [label="DAR within Target Range?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Proceed to Payload Conjugation\n(Click Chemistry)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Optimize Reaction Conditions", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Define Edges prep_ab -> conjugation; prep_linker -> conjugation; conjugation -> purification; purification -> dar_analysis; dar_analysis -> check; check -> success [label="Yes"]; check -> fail [label="No"]; fail -> conjugation [style=dashed, arrowhead=normal, constraint=false];

// Graph attributes graph [bgcolor="transparent", size="7.6, 6", dpi=72]; }

Caption: Workflow for optimizing the DAR of an antibody conjugated with this compound.

dot digraph "PFP_Ester_Reaction" { graph [rankdir="LR", fontname="Arial", fontsize=12, label=""]; node [shape=none, fontname="Arial", fontsize=11, margin=0]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants reactant1 [label=<

Antibody-Lysine

];

reactant2 [label=<

This compound

];

// Products product1 [label=<

Conjugated Antibody (Stable Amide Bond)

];

product2 [label=<

Pentafluorophenol (Byproduct)

];

// Invisible nodes for layout plus1 [label="+", fontsize=20]; plus2 [label="+", fontsize=20]; arrow [label="pH 8.0-9.0\nAmine-free buffer", shape=plaintext];

// Edges reactant1 -> plus1 [style=invis]; plus1 -> reactant2 [style=invis]; reactant2 -> arrow [style=invis]; arrow -> product1 [style=invis]; product1 -> plus2 [style=invis]; plus2 -> product2 [style=invis];

// Rank alignment {rank=same; reactant1; plus1; reactant2; arrow; product1; plus2; product2;}

// Graph attributes graph [bgcolor="transparent", size="7.6, 3", dpi=72]; }

Caption: Reaction of a PFP ester with a primary amine on a lysine residue.

dot digraph "ADC_Mechanism_of_Action" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to an antibody.

Question / Issue Possible Causes Recommended Solutions & Troubleshooting Steps
Why is my average DAR consistently too low? 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time is reducing conjugation efficiency. 2. Inactive Linker: The PFP ester on the linker has hydrolyzed due to moisture or improper storage. 3. Interfering Buffer Components: Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. 4. Insufficient Molar Excess: The molar ratio of linker-to-antibody is too low.1. Optimize Reaction Parameters: Systematically vary the pH (try a range from 7.5 to 9.0), temperature, and incubation time. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal reaction duration. 2. Use Fresh Linker: Dissolve the this compound reagent immediately before use. Ensure it is stored in a desiccator at the recommended temperature. 3. Perform Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, Borate, or Carbonate buffer) at the desired pH before starting the conjugation. 4. Increase Molar Ratio: Increase the molar equivalents of this compound in the reaction (e.g., from 5-fold to 10-fold or 20-fold excess).
Why is my ADC aggregating after conjugation? 1. High Average DAR: Too many drug-linker molecules are attached, increasing the overall hydrophobicity of the ADC. 2. Hydrophobic Payload: The drug payload itself is highly hydrophobic. This issue will be more apparent after the second "click" reaction but can be influenced by the linker. 3. Harsh Reaction Conditions: Extreme pH or high temperatures during conjugation can denature the antibody.1. Reduce Molar Excess: Lower the linker-to-antibody ratio during the conjugation step to target a lower average DAR. 2. Optimize Formulation: After purification, screen different formulation buffers (e.g., varying pH, adding excipients like polysorbate) to improve ADC solubility and stability. 3. Use Milder Conditions: Reduce the reaction temperature (e.g., incubate on ice for a longer period) and ensure the pH does not exceed 9.0.
Why do I see high batch-to-batch variability in my DAR? 1. Inconsistent Starting Materials: Variations in antibody concentration, purity, or linker quality between batches. 2. Lack of Precise Control: Minor variations in reaction parameters (pH, temperature, time, mixing speed) are not being controlled tightly enough. 3. Inconsistent Purification: The purification process may be enriching for different DAR species in different runs.1. Characterize Starting Materials: Accurately measure the antibody concentration (e.g., by A280) and confirm its purity (>95%) before each reaction. Use a fresh, high-quality batch of the linker. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters. Use calibrated equipment and standardized procedures for adding reagents. 3. Standardize Purification Protocol: Use a consistent and well-defined purification method (e.g., same column, flow rate, and fraction collection strategy) for all batches.

Quantitative Data Summary

Table 1: Key Parameters for Optimizing DAR in Lysine Conjugation

ParameterTypical RangeKey Consideration
Molar Ratio (Linker:Ab) 2:1 to 20:1Primary driver of average DAR. Start with 5:1 or 10:1 and optimize.
Reaction Buffer PBS, Carbonate, BorateMust be free of primary amines (e.g., Tris, Glycine).
Reaction pH 7.5 - 9.0Higher pH increases reactivity of lysine amines but also increases the rate of PFP ester hydrolysis. pH 8.5 is a common starting point.
Temperature 4°C to 25°C (Room Temp)Lower temperatures slow the reaction, allowing for more control.
Reaction Time 30 minutes - 4 hoursMust be optimized. Monitor DAR over time to find the ideal endpoint.
Antibody Concentration > 0.5 mg/mLLow antibody concentrations can reduce conjugation efficiency.

Table 2: Comparison of Common DAR Analysis Methods

MethodPrincipleAdvantagesDisadvantages
HIC-HPLC Separation by hydrophobicityProvides DAR distribution (e.g., DAR0, 2, 4, etc.), high resolution.Can be affected by mobile phase and column choice; may require method development.
Mass Spec (MS) Measures molecular weightHighly accurate and provides direct measurement of drug load and distribution.Requires specialized equipment; complex spectra for glycosylated antibodies can be challenging to interpret.
UV-Vis Spec Beer-Lambert LawSimple, fast, and requires minimal specialized equipment.Only provides average DAR, not distribution; requires accurate extinction coefficients and assumes no interference.
RP-HPLC Separation of reduced chainsGood for analyzing drug distribution on light vs. heavy chains.Requires denaturing conditions, which may not be suitable for all ADCs.

Experimental Protocols

Protocol 1: General Protocol for Antibody Conjugation with this compound

This protocol provides a general framework. Molar ratios and reaction times should be optimized for your specific antibody and desired DAR.

  • Antibody Preparation:

    • Perform a buffer exchange to transfer the antibody into an amine-free conjugation buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5).

    • Adjust the antibody concentration to ≥1 mg/mL.

  • Linker Preparation:

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous dimethyl sulfoxide (DMSO) immediately before use. Do not store the stock solution.

  • Conjugation Reaction:

    • Calculate the required volume of the linker stock solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess of linker over antibody).

    • While gently stirring, add the calculated volume of the linker solution to the antibody solution. The final concentration of DMSO should ideally be less than 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours.

  • Purification:

    • Remove unreacted linker and solvent by purifying the ADC. Size exclusion chromatography (SEC) using a desalting column (e.g., Zeba™ spin desalting column or a preparative SEC column) is a common method.

    • Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column and collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the final protein concentration and analyze the average DAR using one of the methods described below (HIC or UV-Vis).

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL using Mobile Phase A.

  • Chromatographic System:

    • Column: A HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Gradient:

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.

  • Data Analysis:

    • The chromatogram will show a series of peaks. The earliest eluting peak corresponds to the unconjugated antibody (DAR0), with subsequent peaks representing species with increasing numbers of conjugated drugs (DAR2, DAR4, etc.).

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

Protocol 3: DAR Determination by UV-Vis Spectroscopy

This method relies on the Beer-Lambert law (A = εbc).

  • Determine Extinction Coefficients (ε):

    • Experimentally determine or obtain from literature the molar extinction coefficients for:

      • The naked antibody at 280 nm (ε_Ab,280_).

      • The drug-linker at 280 nm (ε_Drug,280_) and at its wavelength of maximum absorbance (ε_Drug,λmax_).

  • Measure Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λmax of the drug (A_λmax_).

  • Calculate Concentrations:

    • Calculate the concentration of the drug ([Drug]) using its absorbance at λmax: [Drug] = A_λmax_ / ε_Drug,λmax_ (assuming path length b=1 cm)

    • Calculate the absorbance contribution of the drug at 280 nm: A_Drug,280_ = [Drug] * ε_Drug,280_

    • Calculate the absorbance of the antibody alone at 280 nm: A_Ab,280_ = A_280_ (total) - A_Drug,280_

    • Calculate the concentration of the antibody ([Ab]): [Ab] = A_Ab,280_ / ε_Ab,280_

  • Calculate Average DAR:

    • Average DAR = [Drug] / [Ab]

References

Azd-peg2-pfp side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-PEG2-PFP, a heterobifunctional linker molecule. This guide addresses potential side reactions and byproducts that may be encountered during its use in bioconjugation and other applications.

For the purpose of this guide, "this compound" is understood to be a linker containing an azide (AZD) moiety, a two-unit polyethylene glycol (PEG2) spacer, and a pentafluorophenyl (PFP) ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and their intended reactions?

A1: this compound has two primary reactive functional groups:

  • Azide group (-N₃): This group is designed for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage with an alkyne-containing molecule. The azide group is generally stable under a range of conditions and bioorthogonal, meaning it does not typically react with native biological functional groups.[1][2]

  • Pentafluorophenyl (PFP) ester: This is an activated ester used for amine modification. It reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[3][4] PFP esters are known for being more stable towards hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[3]

Q2: What is the most common side reaction associated with the PFP ester?

A2: The most prevalent side reaction is the hydrolysis of the PFP ester. In the presence of water, the PFP ester can hydrolyze to form a non-reactive carboxylic acid, which will no longer couple with amines. The rate of hydrolysis increases with pH.

Q3: Can the azide group undergo side reactions?

A3: The azide group is remarkably stable and bioorthogonal. Under typical bioconjugation conditions, it is unlikely to undergo significant side reactions. However, it is a high-energy functional group and can be sensitive to strong reducing agents, certain transition metals, and extreme pH conditions, which are not typically employed in standard bioconjugation protocols.

Q4: What are the potential degradation products of the PEG linker?

A4: The polyethylene glycol (PEG) linker is generally stable. However, under conditions of oxidative stress, it can degrade. Degradation products can include smaller PEG fragments, formaldehyde, acetaldehyde, formic acid, and glycolic acid. This is more of a concern during long-term storage or under harsh experimental conditions.

Troubleshooting Guides

Problem 1: Low or No Conjugation to Amine-Containing Molecules

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of PFP ester Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid storing the reagent in solution.
Ensure the reaction buffer pH is in the optimal range of 7.2-8.5 for amine coupling. While PFP esters are more stable than NHS esters, higher pH will still increase the rate of hydrolysis.
Presence of primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing Tris or glycine will compete with the target molecule for the PFP ester.
Inaccessible primary amines on the target molecule The primary amines on your protein or molecule of interest may be sterically hindered. Consider using a linker with a longer PEG chain (e.g., AZD-PEG4-PFP) to increase the spacer arm length.
Insufficient reagent concentration Optimize the molar ratio of this compound to your target molecule. A 10- to 50-fold molar excess of the linker is a common starting point.
Problem 2: Unintended Byproducts Observed in Mass Spectrometry

Possible Byproducts and Their Identification:

Observed MassPotential ByproductOrigin
Mass of starting material + 18 Da Hydrolyzed this compoundHydrolysis of the PFP ester to a carboxylic acid.
Mass of target molecule + 18 Da (at the modification site) Hydrolyzed PFP ester on the target moleculeThe PFP ester may have been hydrolyzed after conjugation, though this is less likely than pre-reaction hydrolysis.
Smaller, unexpected PEG fragments PEG linker degradationOxidative stress or harsh reaction conditions.

Experimental Protocols

General Protocol for Amine Conjugation using this compound

  • Sample Preparation: Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL. If the sample is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup Sample_Prep Prepare Amine-Containing Molecule in Amine-Free Buffer (pH 7.2-8.5) Conjugation Add Linker to Sample (20-50x Molar Excess) Sample_Prep->Conjugation Linker_Prep Dissolve this compound in Anhydrous DMSO/DMF (Freshly Prepared) Linker_Prep->Conjugation Incubation Incubate at RT (30-60 min) or 4°C (2 hours) Conjugation->Incubation Quenching Quench Reaction (Optional, e.g., Tris) Incubation->Quenching Purification Purify Conjugate (e.g., Desalting Column) Quenching->Purification

Caption: General experimental workflow for amine conjugation using this compound.

side_reactions cluster_desired Desired Reaction cluster_side Side Reaction AZD_PEG2_PFP This compound Amine Primary Amine (R-NH2) AZD_PEG2_PFP->Amine Water Water (H2O) AZD_PEG2_PFP->Water Conjugate Stable Amide Bond (AZD-PEG2-NH-R) Amine->Conjugate Amine Coupling Hydrolyzed Inactive Carboxylic Acid (AZD-PEG2-COOH) Water->Hydrolyzed Hydrolysis

Caption: Desired amine coupling versus the primary side reaction of PFP ester hydrolysis.

References

Buffer compatibility for Azd-peg2-pfp reactions to avoid primary amines.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azd-peg2-pfp reactions. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice to help researchers, scientists, and drug development professionals successfully perform conjugation experiments while avoiding common pitfalls related to buffer incompatibility.

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker?

This compound is a heterobifunctional crosslinker. It contains two key functional groups:

  • An azide (Azd) group, which is used in "click chemistry" reactions, allowing for highly specific covalent attachment to molecules containing an alkyne, DBCO, or BCN group.[1][2]

  • A pentafluorophenyl (PFP) ester , which is an amine-reactive group. This group reacts with primary amines (such as the ε-amino group of lysine residues on a protein) to form a stable amide bond.[1][3] The polyethylene glycol (PEG2) spacer is hydrophilic and increases the solubility of the compound in aqueous environments.[1]

Q2: Why are buffers containing primary amines incompatible with PFP ester reactions?

PFP esters are designed to react with primary amines on your target molecule (e.g., a protein or antibody). If the reaction buffer itself contains primary amines (like Tris or Glycine), the buffer molecules will compete with your target molecule for reaction with the PFP ester. This competition significantly reduces the conjugation efficiency to your desired target, leading to low yields.

Q3: Which common buffers and additives should I avoid?

Any buffer or additive containing a primary amine group is incompatible. You should also avoid other nucleophiles that can react with the ester.

Incompatible Buffers & Additives:

  • Tris (Tris-HCl, TBS)

  • Glycine

  • Arginine

  • Glutathione

  • High concentrations of Sodium Azide (>3 mM)

  • Proteins like Bovine Serum Albumin (BSA) or Gelatin

Q4: What are the recommended amine-free buffers for this compound reactions?

Several buffers are suitable for PFP ester conjugations. The choice depends on the required pH for your specific experiment. The optimal pH for the reaction is typically between 7.2 and 8.5.

Q5: How does pH affect the conjugation reaction?

The reaction pH is a critical parameter that requires careful optimization.

  • Optimal Reactivity (pH 7.2 - 8.5): In this range, the primary amine groups on the target molecule are sufficiently deprotonated, making them more nucleophilic and reactive towards the PFP ester.

  • Low pH (< 7.0): At lower pH, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and significantly reduces the reaction rate.

  • High pH (> 8.5): While reactivity with the amine may be high, the rate of hydrolysis of the PFP ester also increases significantly at higher pH. Hydrolysis is a competing reaction where the ester reacts with water, rendering it inactive. PFP esters are generally more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, which is a key advantage.

Q6: My protein is currently in an incompatible buffer (e.g., Tris-HCl). What should I do?

You must perform a buffer exchange to move your protein into a compatible, amine-free buffer before starting the conjugation reaction. Common methods for buffer exchange include:

  • Dialysis

  • Desalting columns (also known as size-exclusion chromatography)

  • Spin filtration units

Q7: The this compound reagent is not dissolving in my aqueous buffer. How should I proceed?

PFP esters are often hydrophobic and may have low solubility in aqueous buffers. They should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be added to your protein solution in the aqueous reaction buffer. To avoid protein denaturation, the final concentration of the organic solvent should typically be kept below 10%.

Q8: How do I stop (quench) the reaction?

If you need to stop the reaction, you can add a small molecule containing a primary amine. This will react with any excess, unreacted PFP ester. A common quenching buffer is Tris-buffered saline (TBS) or a glycine solution.

Data Summary

The table below summarizes recommended buffers for PFP ester conjugation reactions.

BufferpKa (at 25°C)Optimal Buffering pH RangeNotes
Phosphate (PBS) pKa2 = 7.216.5 - 7.5Widely used and compatible. Ensure it is free of amine additives.
HEPES 7.57.0 - 8.0Good alternative to phosphate buffers.
Borate 9.248.0 - 9.0Useful for reactions requiring a slightly higher pH.
Bicarbonate/Carbonate pKa1 = 6.35, pKa2 = 10.338.0 - 9.0Effective for maintaining a basic pH.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Potential CauseRecommended Solution
Primary amines in the reaction buffer. Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES) before starting.
PFP ester was hydrolyzed. PFP esters are moisture-sensitive. Allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.
Reaction pH is too low. The optimal pH is 7.2-8.5. Verify the pH of your reaction buffer and adjust if necessary. At lower pH, the target amines are protonated and less reactive.
Insufficient molar excess of PFP ester. The reaction stoichiometry is important. A typical starting point is a 5- to 15-fold molar excess of the PFP ester to the protein. This may need to be optimized for your specific application.
Protein concentration is too low. Low protein concentrations can favor hydrolysis over conjugation. If possible, increase the concentration of your biomolecule in the reaction.

Problem: Reagent Precipitates When Added to Buffer

Potential CauseRecommended Solution
Low solubility of the PFP ester. PFP esters are often hydrophobic. Ensure the reagent is fully dissolved in a minimal amount of dry DMSO or DMF before adding it to the aqueous buffer. Add the stock solution slowly to the biomolecule solution while gently stirring to aid dispersion.
Final organic solvent concentration is too high. Ensure the final concentration of the organic co-solvent (DMSO/DMF) is below 10% to prevent precipitation of the biomolecule.

Experimental Protocols & Visualizations

General Experimental Protocol for Protein Conjugation

This protocol provides a general workflow for conjugating this compound to a protein. Optimization may be required.

  • Prepare the Biomolecule:

    • Ensure your protein is in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • If the protein is in an incompatible buffer, perform a buffer exchange.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar equivalent (e.g., a 10-fold molar excess) of the this compound stock solution to the stirring protein solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle agitation can improve efficiency.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purify the Conjugate:

    • Remove excess, unreacted reagent and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Reaction Scheme and Competing Hydrolysis

cluster_0 Desired Reaction Pathway cluster_1 Competing Side Reactions PFP_Ester This compound Ester Amide_Bond Stable Amide Bond (Azd-PEG2-Protein) PFP_Ester->Amide_Bond + PFP_Ester_Side Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Amide_Bond Buffer_Amine Buffer-NH₂ (e.g., Tris) Wasted_Reagent_1 Buffer Adduct Buffer_Amine->Wasted_Reagent_1 Water H₂O (Hydrolysis) Wasted_Reagent_2 Hydrolyzed Ester (Inactive) Water->Wasted_Reagent_2 PFP_Ester_Side->Buffer_Amine Buffer Interference (Reduces Yield) PFP_Ester_Side->Water Hydrolysis (Increases at high pH)

Caption: Chemical pathways for PFP ester reactions.

Buffer Selection Workflow

G start Start: Prepare for This compound Conjugation check_buffer Is your biomolecule in a buffer containing primary amines (e.g., Tris, Glycine)? start->check_buffer buffer_exchange Perform Buffer Exchange (e.g., Desalting Column, Dialysis) check_buffer->buffer_exchange Yes select_buffer Select Amine-Free Buffer (PBS, HEPES, Borate) check_buffer->select_buffer No buffer_exchange->select_buffer check_ph Is buffer pH optimal (7.2 - 8.5)? select_buffer->check_ph adjust_ph Adjust pH of Buffer check_ph->adjust_ph No proceed Proceed with Conjugation Reaction check_ph->proceed Yes adjust_ph->proceed

Caption: Decision workflow for selecting a compatible buffer.

References

Impact of molar excess of Azd-peg2-pfp on conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the molar excess of Azd-peg2-pfp on conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PEG (Polyethylene Glycol) linker that contains an azide (Azd) group and a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as the lysine residues found on the surface of antibodies and other proteins. The azide group can be used for subsequent "click chemistry" reactions. PFP esters are known for being more stable in aqueous solutions compared to other amine-reactive esters like NHS esters, which can lead to more efficient and controlled conjugation reactions.

Q2: What is the recommended molar excess of this compound to use for conjugation to an antibody?

A2: The optimal molar excess of this compound depends on the desired degree of conjugation, often expressed as the Drug-to-Antibody Ratio (DAR). For PFP esters, a molar ratio of the linker to the free amine groups on the biomolecule is typically recommended to be between 2:1 and 10:1.[1] For antibody conjugation, a molar excess of the reactive linker to the antibody can range from 5:1 to 50:1.[2][3] It is crucial to empirically determine the optimal ratio for your specific antibody and application to achieve the desired DAR.

Q3: How does the molar excess of this compound affect the Drug-to-Antibody Ratio (DAR)?

A3: Increasing the molar excess of this compound generally leads to a higher DAR, as more linker molecules are available to react with the amine groups on the antibody. However, the relationship is not always linear and can plateau at higher molar excesses. Excessive molar ratios can also lead to undesirable outcomes such as protein aggregation. A study on a similar amine-reactive linker showed that complete conjugation was achieved at a drug-to-antibody molar ratio of 6:1, with no significant increase in conjugation at higher ratios.[1]

Q4: What are the critical parameters to control during the conjugation reaction?

A4: Besides the molar excess of the linker, several other parameters are critical for a successful conjugation reaction:

  • pH: The reaction of PFP esters with primary amines is most efficient at a pH between 7.2 and 8.5.[1]

  • Buffer Composition: Use non-nucleophilic buffers such as phosphate, borate, or carbonate/bicarbonate buffers. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the antibody for reaction with the PFP ester.

  • Antibody Purity and Concentration: The antibody should be of high purity (>95%) and at a suitable concentration (typically 1-10 mg/mL). Impurities containing primary amines can interfere with the reaction.

  • Reaction Time and Temperature: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.

  • Solvent: this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous antibody solution.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to antibodies.

Issue Possible Cause Troubleshooting Steps
Low Conjugation Efficiency / Low DAR 1. Suboptimal Molar Excess: The molar ratio of this compound to the antibody may be too low. 2. Incorrect Reaction pH: The pH of the reaction buffer may be too low, leading to protonated (unreactive) amine groups on the antibody. 3. Presence of Competing Amines: The antibody buffer may contain primary amines (e.g., Tris, glycine) that compete with the antibody for conjugation. 4. Hydrolysis of PFP Ester: Although more stable than NHS esters, PFP esters can still hydrolyze in aqueous solutions, especially at high pH. 5. Low Antibody Concentration: Dilute antibody solutions can decrease reaction efficiency.1. Optimize Molar Ratio: Systematically increase the molar excess of this compound in small increments (e.g., from 5:1 to 20:1). 2. Adjust pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. 3. Buffer Exchange: Perform a buffer exchange to remove any interfering substances from the antibody solution. 4. Fresh Reagents: Prepare the this compound solution immediately before use and add it to the antibody solution promptly. 5. Concentrate Antibody: If possible, concentrate the antibody to at least 1 mg/mL.
Protein Aggregation 1. High DAR: A high degree of conjugation can increase the hydrophobicity of the antibody, leading to aggregation. 2. High Molar Excess of Linker: Using a very high molar excess of the linker can sometimes promote aggregation. 3. Incorrect Buffer Conditions: Suboptimal pH or buffer composition can contribute to protein instability.1. Reduce Molar Excess: Lower the molar ratio of this compound to the antibody to achieve a lower DAR. 2. Optimize Reaction Conditions: Experiment with different reaction times and temperatures. 3. Screen Buffers: Test different buffer formulations to find one that minimizes aggregation.
Batch-to-Batch Variability 1. Inconsistent Reagent Quality: Variations in the purity or activity of the antibody or this compound. 2. Lack of Precise Control: Minor differences in reaction parameters (pH, temperature, time) between batches. 3. Inconsistent Purification: Variations in the purification method can lead to different populations of conjugated antibodies.1. Characterize Starting Materials: Ensure the quality and concentration of the antibody and linker are consistent for each batch. 2. Standardize Protocol: Strictly control all reaction parameters and document them carefully. 3. Consistent Purification: Use a standardized and validated purification protocol for all batches.

Data Presentation

The following table summarizes the expected impact of varying the molar excess of an amine-reactive linker on the resulting Drug-to-Antibody Ratio (DAR), based on findings from a study on MMAF conjugation. While specific to that linker, it provides a general trend applicable to this compound.

Molar Excess of Linker to AntibodyAchieved Average DAR
4:1Incomplete Conjugation
6:1Complete Conjugation (~4)
8:1Complete Conjugation (~4)
10:1Complete Conjugation (~4)
Data adapted from a study on MMAF conjugation, which may serve as a reference for PFP ester-based conjugations.

Experimental Protocols

Protocol: Conjugation of this compound to an Antibody

This protocol provides a general procedure for conjugating this compound to an antibody. Optimization may be required for specific antibodies and desired DARs.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1 linker-to-antibody).

    • Slowly add the calculated volume of the this compound solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the final protein concentration using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (Mix Antibody and Linker) antibody_prep->conjugation linker_prep This compound Preparation (Dissolve in DMSO) linker_prep->conjugation incubation Incubation (1-2h at RT or overnight at 4°C) conjugation->incubation quenching Quenching (Optional, with Tris buffer) incubation->quenching purification Purification (Desalting or Dialysis) quenching->purification characterization Characterization (Protein Conc. & DAR Measurement) purification->characterization troubleshooting_logic start Low Conjugation Efficiency? check_molar_ratio Is Molar Ratio Optimized? start->check_molar_ratio Yes check_ph Is pH 7.2-8.5? check_molar_ratio->check_ph Yes increase_ratio Increase Molar Ratio check_molar_ratio->increase_ratio No check_buffer Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No fail Further Optimization Needed check_buffer->fail Yes success Improved Efficiency increase_ratio->success adjust_ph->success buffer_exchange->success

References

Azd-peg2-pfp moisture sensitivity and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Azd-peg2-pfp, with a focus on its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a PEG linker molecule containing an azide (Azd) group and a pentafluorophenyl (PFP) ester. The azide group allows for "click chemistry" reactions, while the PFP ester is an amine-reactive functional group used for bioconjugation, such as labeling proteins or other molecules with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the conjugated molecule.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][3] It is important to store it in a dry environment, as the PFP ester is sensitive to moisture.

Q3: How is this compound shipped?

This compound is typically shipped at ambient temperatures.[1][2] Upon receipt, it should be promptly stored at the recommended -20°C.

Q4: How does the PFP ester in this compound compare to other amine-reactive groups like NHS esters?

PFP esters are generally more stable than N-hydroxysuccinimide (NHS) esters, particularly in aqueous solutions. This increased stability means they are less prone to hydrolysis, offering a wider window for conjugation reactions.

Q5: What is the role of the PEG spacer in this compound?

The hydrophilic PEG spacer in this compound increases the solubility of the molecule in aqueous media. When conjugated to other molecules, PEGylation can improve stability and reduce immunogenicity.

Troubleshooting Guide

Issue 1: Poor or No Conjugation to Amine-Containing Molecules

Possible Cause: The PFP ester of your this compound may have been hydrolyzed due to exposure to moisture.

Troubleshooting Steps:

  • Review Storage and Handling:

    • Confirm that the compound has been consistently stored at -20°C in a tightly sealed container.

    • Assess your experimental workflow for potential points of moisture introduction. Was the compound allowed to equilibrate to room temperature in a desiccator before opening? Was it handled in a dry, inert atmosphere?

  • Use a Fresh Aliquot:

    • If possible, use a new, unopened vial of this compound to repeat the experiment.

  • Optimize Reaction Conditions:

    • Ensure your reaction buffer is anhydrous or has very low water content, if your reaction chemistry allows.

    • Check the pH of your reaction mixture; PFP esters react efficiently with primary amines at a slightly basic pH (around 7.5-8.5).

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variable exposure of this compound to moisture between different experimental setups.

Troubleshooting Steps:

  • Standardize Handling Procedures:

    • Implement a strict protocol for handling moisture-sensitive reagents. This includes using a glove box or an inert gas blanket (e.g., argon or nitrogen) when preparing solutions.

    • Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming inside.

  • Aliquot the Reagent:

    • Upon receiving a new batch of this compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

ParameterRecommendationRationale
Long-Term Storage Temperature -20°CTo ensure the chemical stability of the molecule.
Shipping Temperature AmbientShort-term exposure to ambient temperatures is acceptable.
Storage Environment Dry, desiccated environmentTo prevent hydrolysis of the moisture-sensitive PFP ester.
Handling Atmosphere Inert gas (Argon or Nitrogen) recommendedTo minimize exposure to atmospheric moisture during handling.
Container Tightly sealed vialTo prevent moisture ingress during storage.

Experimental Protocols

Protocol 1: Assessment of this compound PFP Ester Integrity via a Test Reaction

Objective: To qualitatively assess the activity of the PFP ester of this compound by reacting it with a model primary amine and analyzing the product.

Materials:

  • This compound

  • A model primary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide)

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • TLC developing solvent (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp for TLC visualization

Procedure:

  • Under an inert atmosphere, prepare a solution of this compound in the anhydrous solvent.

  • In a separate vial, prepare a solution of the model primary amine in the same anhydrous solvent.

  • Mix the two solutions in a 1:1 molar ratio.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Spot the starting materials and the reaction mixture on a TLC plate.

  • Develop the TLC plate in the chosen solvent system.

  • Visualize the plate under a UV lamp.

Expected Results:

  • Active this compound: The reaction mixture spot will show a new, less polar spot corresponding to the amide product, with a decrease in the intensity of the starting material spots.

  • Inactive (Hydrolyzed) this compound: The reaction mixture spot will primarily show the unreacted starting materials.

Visualizations

Moisture_Sensitivity_Workflow Troubleshooting Workflow for Poor Conjugation A Start: Poor or No Conjugation Observed B Was the this compound stored at -20°C in a dry environment? A->B C Was the vial equilibrated to room temperature in a desiccator before opening? B->C Yes G Potential Hydrolysis of PFP Ester. Review handling and storage protocols. B->G No D Was the compound handled under an inert atmosphere? C->D Yes C->G No F Review and optimize reaction conditions (e.g., anhydrous solvent, pH) D->F Yes D->G No E Use a fresh, unopened aliquot of this compound E->F H Issue likely resolved. F->H G->E

Caption: Troubleshooting workflow for poor this compound conjugation.

Storage_Handling_Logic Recommended Storage and Handling Logic A Receive this compound Shipment B Store immediately at -20°C in a desiccated environment A->B C Need to use the reagent? B->C C->B No D Place vial in a desiccator and allow to warm to room temperature C->D Yes E Handle under an inert atmosphere (e.g., glove box) D->E F Weigh out the desired amount and prepare the solution E->F G Tightly reseal the vial and return to -20°C storage F->G

Caption: Recommended logic for storing and handling this compound.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted Azd-peg2-pfp ester following conjugation to a biomolecule.

Troubleshooting Guide

Unreacted this compound ester and its hydrolysis byproducts can interfere with downstream applications and should be efficiently removed. Common challenges during purification include the presence of residual small molecules, protein aggregation, and low recovery of the final conjugate.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Start: Post-Conjugation Mixture Analysis check_purity Analyze Purity (e.g., SEC-HPLC, RP-HPLC) Is unreacted PFP-ester present? start->check_purity check_aggregation Assess Aggregation (e.g., SEC-HPLC, DLS) Is aggregation > 5%? check_purity->check_aggregation No impure Issue: Incomplete Removal of Small Molecules check_purity->impure Yes check_recovery Determine Yield (e.g., UV-Vis, BCA) Is recovery < 85%? check_aggregation->check_recovery No aggregated Issue: Protein Aggregation check_aggregation->aggregated Yes low_yield Issue: Low Conjugate Recovery check_recovery->low_yield Yes success Purification Successful check_recovery->success No solution_impure Solution: - Optimize purification method (see FAQs) - Increase diavolumes (TFF) or buffer exchanges (Dialysis) - Check MWCO of membrane - Optimize SEC column and mobile phase impure->solution_impure solution_aggregated Solution: - Optimize buffer (pH, ionic strength) - Add excipients (e.g., arginine, polysorbate) - Reduce protein concentration before purification - Investigate impact of hydrophobic PFP-ester aggregated->solution_aggregated solution_low_yield Solution: - Check for protein precipitation - Use low protein-binding consumables - Optimize elution conditions (SEC) - Ensure proper membrane MWCO (Dialysis/TFF) to avoid product loss - Minimize handling and transfer steps low_yield->solution_low_yield

Caption: Troubleshooting workflow for post-conjugation purification.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound ester?

Residual this compound ester can lead to several downstream issues. The unreacted ester can slowly hydrolyze, decreasing the pH of the solution and potentially affecting the stability of the conjugate. Furthermore, the hydrophobic nature of the pentafluorophenyl (PFP) group can promote aggregation of the conjugated protein.[1][2] For therapeutic applications, incomplete removal of unreacted reagents can lead to inaccurate characterization and potential immunogenicity.[3]

Q2: What are the primary methods for removing small molecules like unreacted this compound ester?

The most effective and commonly used methods for separating large biomolecules from small molecules are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[4] The choice of method depends on factors such as the sample volume, desired final concentration, and the scale of the experiment.

Q3: How do I choose the most suitable purification method for my experiment?

  • Size Exclusion Chromatography (SEC): Ideal for achieving high purity with small to medium sample volumes. It is a relatively fast method and can also be used to remove aggregates.[5]

  • Dialysis: A simple and gentle method suitable for a wide range of sample volumes. It is particularly effective for buffer exchange alongside the removal of small molecule contaminants but can be time-consuming.

  • Tangential Flow Filtration (TFF): Highly efficient for processing large sample volumes and for concentrating the final product. TFF is a scalable method often used in process development and manufacturing settings.

Q4: I see a significant amount of aggregation in my conjugate after purification. What could be the cause and how can I fix it?

Aggregation is a common issue, particularly when working with hydrophobic molecules like PFP esters. The conjugation process itself, where hydrophobic payloads are attached to the antibody, increases the propensity for aggregation.

Possible Causes:

  • Hydrophobic Interactions: The hydrophobic PFP group on any unreacted this compound can promote self-association of the conjugate.

  • Buffer Conditions: Suboptimal pH or low ionic strength can lead to protein instability and aggregation.

  • High Protein Concentration: Concentrating the protein during purification can sometimes induce aggregation.

  • Temperature: Elevated temperatures during the process can cause protein unfolding and subsequent aggregation.

Solutions:

  • Optimize Buffer: Adjust the pH and ionic strength of your buffers to maximize protein stability. Consider adding excipients like arginine or non-ionic surfactants (e.g., Polysorbate 20) to reduce aggregation.

  • Work at Lower Temperatures: Perform purification steps at 4°C to enhance protein stability.

  • Gentle Handling: Avoid vigorous vortexing or stirring that can cause mechanical stress on the protein.

Q5: My final recovery of the conjugated protein is low. What are the common causes of product loss?

Low recovery can be attributed to several factors during the purification process.

Possible Causes:

  • Nonspecific Adsorption: The protein conjugate may adsorb to the surfaces of purification columns, membranes, or tubing.

  • Precipitation: The conjugate may have precipitated out of solution due to instability in the purification buffer.

  • Incorrect Membrane/Resin Choice: The molecular weight cut-off (MWCO) of the dialysis membrane or TFF cassette may be too large, leading to loss of the product. For SEC, the pore size of the resin may be inappropriate.

  • Over-elution or incorrect fraction collection in SEC.

Solutions:

  • Use Low-Binding Materials: Utilize low protein-binding tubes, filters, and other consumables.

  • Solubility Check: Before large-scale purification, perform a small-scale test to ensure your conjugate is soluble in the chosen buffers.

  • Correct MWCO/Resin Selection: For a typical antibody conjugate (~150 kDa), a 30 kDa MWCO is recommended for TFF and dialysis to ensure retention of the product while allowing small molecules to pass through.

  • Optimize SEC Parameters: Ensure the SEC column is properly calibrated and that fractions are collected based on a reliable UV chromatogram.

Data Presentation

The following tables provide representative quantitative data for the different purification methods. The actual results will vary depending on the specific biomolecule, linker, and experimental conditions.

Table 1: Comparison of Purification Methods

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Purity >99% (monomer)High (dependent on buffer changes)>99% removal of small molecules
Recovery ~95%>90%>95%
Processing Time Fast (hours)Slow (overnight)Fast (hours)
Scalability LimitedModerateHigh
Final Concentration DilutedDilutedConcentrated

Table 2: Example Data for TFF Purification of an Antibody-Drug Conjugate (ADC) Mimic

ParameterPre-DiafiltrationPost-Diafiltration
DMSO Concentration 6.8%<0.01%
Aggregate Level ~1%~1%
Yield N/A>95%

Data adapted from a study on ADC mimic purification using TFF.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This method is ideal for a final polishing step to remove both unreacted this compound and any high molecular weight aggregates.

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis sample_prep 1. Sample Preparation (Concentrate if needed, filter 0.22 µm) column_prep 2. Column Equilibration (2-3 column volumes of mobile phase) sample_prep->column_prep injection 3. Sample Injection (≤ 5% of column volume) column_prep->injection elution 4. Isocratic Elution (Monitor UV at 280 nm) injection->elution collection 5. Fraction Collection (Collect peaks) elution->collection analysis 6. Analysis & Pooling (Analyze fractions, pool pure conjugate) collection->analysis

Caption: Experimental workflow for Size Exclusion Chromatography.

Methodology:

  • Sample Preparation: Concentrate the post-conjugation reaction mixture if necessary. It is crucial to filter the sample through a 0.22 µm filter to remove any particulates that could clog the column.

  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate (~150 kDa for an antibody) from small molecules. A common choice is a Superdex 200 or similar resin. The mobile phase is typically a neutral buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.

  • Sample Loading: Inject a sample volume that is 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase. The conjugated protein will elute in the initial fractions, followed by the smaller unreacted this compound and its byproducts.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. Analyze the collected fractions (e.g., by analytical SEC or SDS-PAGE) to identify those containing the purified conjugate, free of small molecules and aggregates. Pool the relevant fractions.

Protocol 2: Dialysis

This protocol describes the removal of unreacted this compound using a semi-permeable membrane.

Dialysis_Workflow prep_membrane 1. Prepare Dialysis Membrane (Hydrate and rinse) load_sample 2. Load Sample into Device prep_membrane->load_sample dialyze1 3. Dialyze (2-4 hours) (Buffer volume >200x sample volume) load_sample->dialyze1 change_buffer1 4. Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 5. Dialyze (2-4 hours) change_buffer1->dialyze2 change_buffer2 6. Change Dialysis Buffer dialyze2->change_buffer2 dialyze_final 7. Final Dialysis (Overnight at 4°C) change_buffer2->dialyze_final recover 8. Recover Purified Conjugate dialyze_final->recover

Caption: Experimental workflow for Dialysis.

Methodology:

  • Membrane Selection and Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the conjugate. For an antibody (~150 kDa), a 10-30 kDa MWCO is appropriate. Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis device in a beaker containing the dialysis buffer (e.g., PBS, pH 7.4) with a volume at least 200-500 times that of the sample. Stir the buffer gently at 4°C.

  • Buffer Changes: For efficient removal of small molecules, perform at least three buffer changes. A typical schedule is two changes of 2-4 hours each, followed by an overnight dialysis.

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis device.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol outlines the removal of unreacted this compound using TFF in diafiltration mode. Diafiltration is a process that washes out small molecules by continuously adding fresh buffer to the sample as it is being filtered.

TFF_Workflow setup 1. System Setup & Equilibration (Select membrane, flush system with buffer) load 2. Load Sample setup->load concentrate 3. Concentrate (Optional) (Reduce initial volume) load->concentrate diafilter 4. Diafiltration (Add buffer at same rate as filtrate removal for 5-7 diavolumes) concentrate->diafilter final_concentrate 5. Final Concentration diafilter->final_concentrate recover 6. Recover Purified Conjugate final_concentrate->recover

Caption: Experimental workflow for Tangential Flow Filtration.

Methodology:

  • System Setup: Select a TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody) and assemble the TFF system. Flush the system with buffer as per the manufacturer's instructions.

  • Concentration (Optional): The initial reaction mixture can be concentrated to reduce the volume for the subsequent diafiltration step.

  • Diafiltration: Perform diafiltration by adding the desired final buffer to the sample reservoir at the same rate as the filtrate is being removed. To achieve >99% removal of small molecules, a minimum of 5-7 diavolumes is recommended.

  • Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.

  • Sample Recovery: Recover the concentrated and purified conjugate from the system.

References

Validation & Comparative

A Comparative Guide to AZD-PEG2-PFP and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity. This guide provides a detailed, objective comparison of two widely utilized linker technologies: the polyethylene glycol (PEG)-based AZD-PEG2-PFP linker and the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by a summary of experimental data for representative PEGylated and non-PEGylated linkers, along with detailed experimental protocols.

Linker Characteristics and Mechanism of Action

This compound Linker

The this compound linker is a heterobifunctional linker that incorporates a short polyethylene glycol (PEG) spacer. This design imparts increased hydrophilicity to the ADC, which can mitigate challenges associated with hydrophobic payloads. The linker possesses two reactive moieties: a pentafluorophenyl (PFP) ester and an azide group. The PFP ester reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond. The azide group allows for a subsequent "click chemistry" reaction, typically a strain-promoted alkyne-azide cycloaddition (SPAAC), with a drug molecule that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). This two-step conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR).

SMCC Linker

SMCC is a heterobifunctional, non-cleavable linker widely used in the construction of ADCs. It contains an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (lysine residues) on the antibody to form a stable amide bond. The maleimide group then reacts with a thiol (sulfhydryl) group on the cytotoxic payload to form a stable thioether bond. As a non-cleavable linker, the payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded in the lysosome. This results in the release of the payload with the linker and a lysine residue attached.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and provide a comparative overview of the performance of ADCs constructed with PEGylated linkers (represented by a generic PEG linker due to the lack of specific public data for this compound) versus the non-PEGylated SMCC linker.

Table 1: Comparison of Linker Properties

FeatureThis compoundSMCC
Linker Type Heterobifunctional, PEGylatedHeterobifunctional, Non-PEGylated
Cleavability Non-cleavableNon-cleavable
Antibody Conjugation Chemistry PFP ester reaction with amines (lysine)NHS ester reaction with amines (lysine)
Payload Conjugation Chemistry Azide-alkyne click chemistryMaleimide reaction with thiols
Hydrophilicity HighLow
Payload Release Mechanism Lysosomal degradation of the antibodyLysosomal degradation of the antibody

Table 2: Comparative Performance Data (Representative Linkers)

ParameterADC with PEGylated LinkerADC with SMCC Linker
Plasma Stability (in vitro) Generally higher, with reduced payload release over time.Stable, but can be prone to payload loss via retro-Michael reaction.
Pharmacokinetics (in vivo) Longer plasma half-life, reduced clearance.Shorter plasma half-life, faster clearance.
In Vivo Efficacy Potentially enhanced due to improved PK and tumor accumulation.Proven efficacy in several approved ADCs.
Toxicity Potentially lower off-target toxicity due to improved hydrophilicity and PK.Toxicity profile is well-characterized and primarily payload-dependent.
Immunogenicity PEGylation may reduce the immunogenicity of the ADC.Generally low, but aggregation can be a concern with hydrophobic payloads.

Experimental Protocols

ADC Synthesis and Purification

Protocol 1: Synthesis of an ADC using this compound Linker

This protocol describes a two-step process for conjugating a payload to an antibody using the this compound linker.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • DBCO-modified cytotoxic payload

  • Anhydrous DMSO

  • Reaction buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

Step 1: Antibody-Linker Conjugation

  • Prepare a stock solution of the this compound linker in anhydrous DMSO.

  • Adjust the antibody solution to the desired concentration in the reaction buffer.

  • Add the this compound linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 linker-to-antibody).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker by buffer exchange using an appropriate method (e.g., desalting column or dialysis) into the reaction buffer.

Step 2: Linker-Payload Conjugation (Click Chemistry)

  • Prepare a stock solution of the DBCO-modified payload in anhydrous DMSO.

  • Add the payload solution to the antibody-linker conjugate solution at a desired molar ratio (e.g., 3:1 payload-to-linker).

  • Incubate the reaction mixture for 4-16 hours at room temperature or 4°C, protected from light.

  • Quench any unreacted PFP esters by adding the quenching reagent.

  • Purify the resulting ADC using SEC to remove unconjugated payload, linker, and any aggregates.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Synthesis of an ADC using SMCC Linker

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using the SMCC linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC linker

  • Thiol-containing cytotoxic payload

  • Anhydrous DMSO

  • Reaction buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2)

  • Quenching reagent (e.g., 1 M N-acetylcysteine)

  • Purification column (e.g., SEC)

Procedure:

Step 1: Antibody-Linker Conjugation

  • Prepare a stock solution of the SMCC linker in anhydrous DMSO.

  • Adjust the antibody solution to the desired concentration in the reaction buffer.

  • Add the SMCC linker solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker-to-antibody).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker by buffer exchange into the reaction buffer.

Step 2: Linker-Payload Conjugation

  • Prepare a stock solution of the thiol-containing payload in anhydrous DMSO.

  • Add the payload solution to the maleimide-activated antibody solution at a desired molar ratio (e.g., 5:1 payload-to-antibody).

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quench any unreacted maleimide groups by adding the quenching reagent.

  • Purify the resulting ADC using SEC.

  • Characterize the purified ADC for DAR, purity, and aggregation.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • At each time point, stop the reaction by freezing the samples at -80°C.

  • Analyze the samples to determine the amount of intact ADC and the concentration of released payload. This can be achieved using techniques such as:

    • Size-Exclusion Chromatography (SEC-HPLC): To monitor for ADC fragmentation or aggregation.

    • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the released payload and its metabolites.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.

Procedure:

  • Select an appropriate immunocompromised mouse model (e.g., NOD/SCID or athymic nude mice) and a relevant human tumor cell line that expresses the target antigen.

  • Implant the tumor cells subcutaneously into the flanks of the mice.

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups:

    • Vehicle control

    • Non-binding antibody control

    • ADC with this compound linker

    • ADC with SMCC linker

  • Administer the treatments intravenously at a specified dose and schedule.

  • Monitor tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

G cluster_AZD This compound Linker Conjugation cluster_SMCC SMCC Linker Conjugation Ab Antibody (Lys-NH2) Ab_AZD Antibody-Linker Conjugate Ab->Ab_AZD PFP ester reaction AZD_Linker This compound AZD_Linker->Ab_AZD ADC_AZD Final ADC Ab_AZD->ADC_AZD SPAAC Click Chemistry DBCO_Payload DBCO-Payload DBCO_Payload->ADC_AZD Ab2 Antibody (Lys-NH2) Ab_SMCC Maleimide-activated Antibody Ab2->Ab_SMCC NHS ester reaction SMCC_Linker SMCC SMCC_Linker->Ab_SMCC ADC_SMCC Final ADC Ab_SMCC->ADC_SMCC Thioether bond formation Thiol_Payload Thiol-Payload Thiol_Payload->ADC_SMCC

Caption: ADC conjugation workflows for this compound and SMCC linkers.

G cluster_AZD_Release Payload Release from this compound ADC cluster_SMCC_Release Payload Release from SMCC ADC ADC_AZD ADC Internalization Endosome Endosome ADC_AZD->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release_AZD Payload-Linker-Lysine Release Degradation->Payload_Release_AZD ADC_SMCC ADC Internalization Endosome2 Endosome ADC_SMCC->Endosome2 Lysosome2 Lysosome Endosome2->Lysosome2 Degradation2 Antibody Degradation Lysosome2->Degradation2 Payload_Release_SMCC Payload-Linker-Lysine Release Degradation2->Payload_Release_SMCC

Caption: Payload release mechanism for non-cleavable ADCs.

Conclusion

The choice between the this compound and SMCC linkers depends on the specific goals of the ADC development program. The this compound linker, with its PEG spacer, offers the potential for improved hydrophilicity, enhanced pharmacokinetics, and potentially a better toxicity profile, which are advantageous for ADCs with hydrophobic payloads. The click chemistry approach also provides a high degree of control over the conjugation process.

The SMCC linker, on the other hand, represents a well-established and validated technology used in approved ADCs. Its non-cleavable nature provides high stability in circulation, and its conjugation chemistry is robust and widely understood.

Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of ADCs with either linker, enabling researchers to make data-driven decisions to advance their ADC candidates.

PFP vs. NHS Esters: A Comparative Guide to Hydrolysis Rates in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reactive esters is a critical determinant for the success of bioconjugation, drug delivery, and surface modification protocols. Among the most prevalent choices for amine-reactive chemistry are pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters. While both moieties readily react with primary amines to form stable amide bonds, their stability in aqueous environments—a key factor influencing conjugation efficiency—differs significantly. This guide provides an objective comparison of the hydrolysis rates of PFP and NHS esters in aqueous buffers, supported by experimental data and detailed methodologies.

Executive Summary

Pentafluorophenyl (PFP) esters exhibit markedly greater stability against hydrolysis in aqueous buffers compared to N-hydroxysuccinimide (NHS) esters. This enhanced stability provides a wider window for conjugation reactions, potentially leading to higher yields and more consistent results, particularly in reactions conducted at neutral to alkaline pH or with dilute protein solutions. While NHS esters are widely used and effective, their rapid hydrolysis, especially at pH values above 8, necessitates careful control of reaction times and conditions to minimize the competing hydrolysis reaction.

Quantitative Comparison of Hydrolysis Rates

The stability of active esters in aqueous solution is typically reported as the half-life (t½), the time required for 50% of the ester to hydrolyze. The following table summarizes the available data on the hydrolysis half-lives of NHS and PFP esters under various aqueous buffer conditions.

Ester TypepHTemperature (°C)Half-life (t½)
NHS Ester 7.004-5 hours
7.0Ambient~7 hours
8.041 hour
8.0Room Temperature180 minutes
8.5Room Temperature130 minutes
8.6410 minutes
9.0Room Temperature110-125 minutes
PFP Ester Aqueous SolutionNot SpecifiedReported to be ~6-fold more stable than NHS ester
Aqueous SolutionsNot SpecifiedLess susceptible to spontaneous hydrolysis than NHS esters

Note: The data for NHS esters are compiled from multiple sources and may vary depending on the specific NHS ester derivative and buffer composition. The quantitative data for PFP ester hydrolysis is less prevalent in the literature, but a consistent qualitative observation is its superior stability.

The Chemistry of Hydrolysis: A Visual Representation

The hydrolysis of both PFP and NHS esters is a competing reaction to the desired amidation. The following diagram illustrates the hydrolysis pathway for both ester types, leading to the formation of an unreactive carboxylate and the respective leaving group.

Hydrolysis_Comparison cluster_PFP PFP Ester Hydrolysis cluster_NHS NHS Ester Hydrolysis PFP_Ester R-CO-OPFP PFP_Intermediate Tetrahedral Intermediate PFP_Ester->PFP_Intermediate + OH⁻ PFP_Products R-COO⁻ + PFP-OH PFP_Intermediate->PFP_Products - PFP-O⁻ NHS_Ester R-CO-ONHS NHS_Intermediate Tetrahedral Intermediate NHS_Ester->NHS_Intermediate + OH⁻ NHS_Products R-COO⁻ + NHS-OH NHS_Intermediate->NHS_Products - NHS-O⁻

Hydrolysis pathways of PFP and NHS esters.

Experimental Protocol: Determining Ester Hydrolysis Rate

A common method to determine the rate of hydrolysis for active esters is through UV-Vis spectrophotometry. This technique relies on monitoring the increase in absorbance corresponding to the release of the N-hydroxysuccinimide (NHS) or pentafluorophenol (PFP) leaving group.

Materials:

  • PFP or NHS ester of interest

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Aqueous buffers of desired pH (e.g., phosphate, borate, or carbonate buffers)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the ester: Dissolve a known concentration of the PFP or NHS ester in anhydrous DMF or DMSO. This stock solution should be prepared fresh immediately before use.

  • Prepare the aqueous buffer: Prepare the desired aqueous buffer at the target pH and equilibrate it to the desired temperature in the spectrophotometer's cuvette holder.

  • Initiate the hydrolysis reaction: Add a small volume of the ester stock solution to the pre-warmed buffer in the cuvette to achieve the final desired ester concentration. The final concentration of the organic solvent should be kept low (typically <5%) to minimize its effect on the hydrolysis rate.

  • Monitor the reaction: Immediately begin monitoring the absorbance at a wavelength corresponding to the maximum absorbance of the released leaving group (e.g., ~260 nm for NHS). Record the absorbance at regular time intervals.

  • Data analysis:

    • The concentration of the released leaving group at each time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the leaving group, b is the path length of the cuvette, and c is the concentration.

    • The concentration of the remaining ester at each time point is the initial ester concentration minus the concentration of the released leaving group.

    • The natural logarithm of the ester concentration versus time is plotted. For a first-order reaction, this plot will be linear.

    • The pseudo-first-order rate constant (k) is determined from the negative of the slope of this line.

    • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.

The following diagram outlines the experimental workflow for determining the hydrolysis rate.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Ester Stock Solution (in DMF/DMSO) D Initiate Reaction: Add Ester Stock to Buffer A->D B Prepare Aqueous Buffer at Target pH C Equilibrate Buffer in Spectrophotometer B->C C->D E Monitor Absorbance Over Time D->E F Calculate Concentration of Released Leaving Group E->F G Plot ln[Ester] vs. Time F->G H Determine Rate Constant (k) from Slope G->H I Calculate Half-Life (t½) H->I

Workflow for determining ester hydrolysis rate.

Discussion and Conclusion

The choice between PFP and NHS esters should be guided by the specific requirements of the application. For reactions where the amine-containing substrate is present at low concentrations or when the reaction requires prolonged incubation times, the superior hydrolytic stability of PFP esters makes them a more robust choice.[1][2] PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[3][4] This increased stability can lead to more efficient and reproducible conjugations.

Conversely, NHS esters, while more prone to hydrolysis, have a long history of successful use in bioconjugation and a vast body of literature supporting their application.[5] The hydrolysis of NHS esters is significantly influenced by pH, with the half-life decreasing from hours at pH 7 to mere minutes at a pH of 9. This necessitates careful optimization of reaction pH and duration to favor amidation over hydrolysis.

References

Characterization of PEGylated Antibody-Drug Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has surged, necessitating robust analytical methods to ensure their quality, efficacy, and safety. A critical aspect of ADC development is the precise characterization of the conjugate, particularly the drug-to-antibody ratio (DAR), conjugation sites, and overall structural integrity. This guide provides a comparative overview of mass spectrometry-based techniques for the characterization of ADCs featuring polyethylene glycol (PEG) linkers, exemplified by a model Azd-peg2-pfp conjugate, and contrasts these methods with other analytical alternatives.

Mass Spectrometry for ADC Characterization

Mass spectrometry (MS) has become an indispensable tool for the detailed structural elucidation of ADCs. Its high resolution and accuracy enable precise mass measurement, providing insights into the molecular heterogeneity of these complex biomolecules. For ADCs utilizing a PEG linker, such as a hypothetical this compound conjugate, MS can effectively determine the distribution of drug species and confirm the success of the conjugation chemistry.

Experimental Protocol: Native Intact Mass Analysis

A common MS-based method for determining the DAR of an ADC is native intact mass analysis. This technique analyzes the entire ADC molecule under non-denaturing conditions, preserving the non-covalent interactions and providing a profile of the different drug-loaded species.

Methodology:

  • Sample Preparation: The ADC sample is buffer-exchanged into a volatile ammonium acetate solution (e.g., 150 mM, pH 7.4) to ensure compatibility with the mass spectrometer.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with a nano-electrospray ionization (nESI) source is typically used.

  • Data Acquisition: The instrument is operated in native mode, with optimized parameters (e.g., capillary voltage, cone voltage, and collision energy) to maintain the integrity of the ADC.

  • Data Analysis: The resulting spectrum is deconvoluted to obtain a zero-charge mass spectrum. The peaks in this spectrum correspond to the antibody with different numbers of drugs attached, allowing for the calculation of the average DAR.

Experimental Protocol: IdeS Digestion and LC-MS Analysis

To gain more insight into the location of the conjugation, the ADC can be fragmented into smaller subunits before MS analysis. Digestion with the enzyme IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) cleaves the antibody below the hinge region, producing F(ab')2 and Fc fragments.

Methodology:

  • IdeS Digestion: The ADC is incubated with IdeS enzyme at 37°C for 30 minutes.

  • Reduction: The digested sample is then treated with a reducing agent, such as dithiothreitol (DTT), to separate the light chains (LC), heavy chains (HC), and the Fd' fragment of the heavy chain.

  • LC-MS Analysis: The resulting mixture of subunits is separated using reverse-phase liquid chromatography (RP-LC) and analyzed online by a high-resolution mass spectrometer.

  • Data Analysis: The deconvoluted mass spectra of the individual subunits reveal the drug load on each chain, providing more granular information about the conjugation profile.

Comparison of Analytical Techniques for ADC Characterization

While mass spectrometry provides unparalleled detail, other techniques are often used in conjunction to provide a comprehensive characterization of ADCs.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise molecular weight, DAR distribution, conjugation site analysis, identification of impurities.High specificity and sensitivity, provides detailed structural information.Can be complex to implement, may require sample clean-up, potential for ion suppression.
Hydrophobic Interaction Chromatography (HIC) DAR distribution, assessment of hydrophobicity.Robust and reproducible, widely used in quality control environments.Lower resolution compared to MS, may not resolve all drug-loaded species.
Size Exclusion Chromatography (SEC) Detection of aggregation and fragmentation.Simple and reliable method for assessing the oligomeric state of the ADC.Does not provide information on DAR or conjugation sites.
UV/Vis Spectroscopy Average DAR based on the absorbance of the antibody and the drug.Rapid and straightforward method for estimating average DAR.Prone to interference from impurities, provides an average value rather than a distribution.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the characterization of ADCs by mass spectrometry.

G cluster_0 Native Intact Mass Analysis Workflow A ADC Sample B Buffer Exchange (Ammonium Acetate) A->B C nESI-Q-TOF MS B->C D Deconvolution C->D E DAR Profile D->E

Caption: Workflow for native intact mass analysis of ADCs.

G cluster_1 IdeS Digestion and LC-MS Workflow F ADC Sample G IdeS Digestion F->G H Reduction (DTT) G->H I RP-LC Separation H->I J High-Resolution MS I->J K Data Analysis J->K L Subunit Drug Load K->L

Caption: Workflow for subunit analysis of ADCs after IdeS digestion.

Logical Relationship of Characterization Techniques

A multi-faceted approach is often employed for the comprehensive characterization of ADCs, with different techniques providing complementary information.

G cluster_2 Complementary ADC Characterization M ADC Product N Mass Spectrometry (Detailed Structure, DAR) M->N O HIC (DAR Distribution, Hydrophobicity) M->O P SEC (Aggregation, Fragmentation) M->P Q UV/Vis (Average DAR) M->Q R Comprehensive Characterization Profile N->R O->R P->R Q->R

Caption: Interrelation of analytical techniques for ADC characterization.

A Head-to-Head Battle for Homogeneity: Validating Site-Specific Conjugation with Azd-peg2-pfp Against Thiol-Maleimide Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation biologics, the quest for homogenous and stable antibody-drug conjugates (ADCs) is paramount. Site-specific conjugation technologies have emerged as the solution to the heterogeneous mixtures produced by traditional methods. This guide provides an objective comparison of a novel lysine-targeting approach using the Azd-peg2-pfp linker against the well-established cysteine-based maleimide conjugation strategy, supported by experimental data and detailed protocols.

The this compound linker represents a new frontier in site-specific conjugation, leveraging an azetidinone (AZD) moiety for highly selective targeting of engineered, reactive lysine residues on an antibody. This, combined with a hydrophilic polyethylene glycol (PEG) spacer and a highly reactive pentafluorophenyl (PFP) ester for amine coupling, promises a streamlined path to homogenous ADCs. This guide will dissect the performance of this technology in comparison to the widely adopted maleimide-based conjugation to engineered cysteines, a cornerstone of modern ADC development.

Quantitative Performance: A Tale of Two Chemistries

The choice of conjugation strategy has a profound impact on the drug-to-antibody ratio (DAR), stability, and ultimately, the therapeutic window of an ADC. The following tables summarize key performance indicators for site-specific lysine conjugation, exemplified by the azetidinone approach, and site-specific cysteine conjugation using maleimide chemistry. The data presented is a synthesis of findings from multiple preclinical studies comparing these two modalities.

Parameter Site-Specific Lysine Conjugation (Azetidinone-based) Site-Specific Cysteine Conjugation (Maleimide-based) Reference
Target Residue Engineered LysineEngineered Cysteine
Achieved DAR Highly homogenous, typically DAR 2 or 4Homogenous, typically DAR 2 or 4[1]
Conjugation Efficiency High, driven by reactive PFP esterHigh, with efficient Michael addition
In Vitro Serum Stability Superior stability reportedProne to retro-Michael reaction leading to deconjugation[1]
In Vivo Efficacy Comparable or superior to cysteine-conjugated ADCsPotent in vivo activity, but can be limited by linker instability[2]
Tolerability (MTD) Potentially higher Maximum Tolerated Dose (MTD)MTD can be influenced by off-target toxicity from deconjugation[2]

Delving into the Mechanisms: Visualizing the Workflows

To better understand the practical application of these two distinct chemistries, the following diagrams illustrate the experimental workflows and underlying reaction mechanisms.

Azd_peg2_pfp_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis Ab Engineered Antibody (with reactive Lysine) Reaction_Mix Reaction Mixture (Antibody + Linker) Ab->Reaction_Mix Azd_Linker This compound (in organic solvent) Azd_Linker->Reaction_Mix Incubation Incubation (Controlled pH and Temp.) Reaction_Mix->Incubation Purification Purification (e.g., SEC) Incubation->Purification Analysis Characterization (HIC, MS) Purification->Analysis Final_ADC Homogenous ADC Analysis->Final_ADC

Figure 1. Experimental workflow for site-specific conjugation using this compound.

Maleimide_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification and Analysis Ab_Cys Engineered Antibody (with Cysteine) Reduction Reduction of Disulfides (e.g., with TCEP) Ab_Cys->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Reaction_Mix_Mal Reaction Mixture (Reduced Ab + Linker) Reduced_Ab->Reaction_Mix_Mal Maleimide_Linker Maleimide-Payload Maleimide_Linker->Reaction_Mix_Mal Incubation_Mal Incubation Reaction_Mix_Mal->Incubation_Mal Purification_Mal Purification (e.g., SEC) Incubation_Mal->Purification_Mal Analysis_Mal Characterization (HIC, MS) Purification_Mal->Analysis_Mal Final_ADC_Mal Homogenous ADC Analysis_Mal->Final_ADC_Mal

Figure 2. Experimental workflow for maleimide-based conjugation to engineered cysteines.

Reaction_Mechanisms cluster_Azd This compound Reaction cluster_Maleimide Maleimide Reaction and Instability Azd_Struct Antibody-Lys-NH2 + PFP-peg2-Azd-Payload Azd_Product Antibody-Lys-NH-CO-peg2-Azd-Payload (Stable Amide Bond) Azd_Struct->Azd_Product Nucleophilic Acyl Substitution Mal_Struct Antibody-Cys-SH + Maleimide-Payload Mal_Product Antibody-Cys-S-Thiosuccinimide-Payload (Thioether Bond) Mal_Struct->Mal_Product Michael Addition Deconjugation Deconjugation (Payload Loss) Mal_Product->Deconjugation Retro-Michael Reaction Albumin_Exchange Albumin-SH Deconjugation->Albumin_Exchange Thiol Exchange

Figure 3. Comparison of reaction mechanisms and stability.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of these advanced conjugation strategies.

Protocol 1: Site-Specific Conjugation with this compound

Materials:

  • Engineered monoclonal antibody (mAb) with a reactive lysine residue (concentration typically 5-10 mg/mL in a suitable buffer like PBS, pH 7.4).

  • This compound linker-payload dissolved in an anhydrous organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200).

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at the desired concentration and in the appropriate conjugation buffer. The buffer should be free of primary amines (e.g., Tris) that could compete with the reaction.

  • Linker Addition: Add the this compound solution to the antibody solution with gentle stirring. A typical molar excess of the linker to the antibody is 5-10 fold. The final concentration of the organic solvent should be kept low (typically <10% v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching: (Optional) Add a molar excess of the quenching solution to react with any unreacted PFP esters.

  • Purification: Purify the resulting ADC from the excess linker-payload and other reaction components using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified ADC to determine the DAR, level of aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.

Protocol 2: Site-Specific Cysteine Conjugation with a Maleimide Linker

Materials:

  • Engineered mAb with surface-accessible cysteine residues (concentration typically 5-10 mg/mL in a suitable buffer).

  • Reducing Agent: 1 M Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Maleimide-activated linker-payload dissolved in an organic solvent (e.g., DMSO or DMF).

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0-7.5, degassed.

  • Quenching Solution: 100 mM N-acetylcysteine.

  • Purification System: SEC column.

Procedure:

  • Antibody Reduction: Add TCEP to the antibody solution to a final concentration of 1-2 mM. Incubate at 37°C for 1-2 hours to reduce the inter-chain disulfide bonds or engineered cysteine disulfides.

  • Buffer Exchange: Remove the excess TCEP by buffer exchange into the conjugation buffer using an SEC desalting column or diafiltration.

  • Linker Addition: Immediately add the maleimide-activated linker-payload to the reduced antibody solution. A molar excess of 3-5 fold per free thiol is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Quenching: Add a molar excess of the quenching solution to cap any unreacted maleimides.

  • Purification: Purify the ADC using an SEC column.

  • Characterization: Analyze the purified ADC for DAR, aggregation, and purity using HIC, MS, and SEC.

Concluding Remarks

The choice between a lysine-targeting strategy like this compound and a cysteine-targeting maleimide approach depends on several factors, including the specific antibody, the nature of the payload, and the desired pharmacokinetic profile. The data suggests that site-specific lysine conjugation may offer advantages in terms of in vivo stability, potentially leading to a wider therapeutic window.[1] However, maleimide chemistry is a well-established and versatile method for site-specific conjugation.

Ultimately, the optimal conjugation strategy must be determined empirically for each ADC candidate. This guide provides a foundational framework for researchers to make informed decisions and to design and execute robust conjugation experiments, paving the way for the next generation of highly effective and safe antibody-drug conjugates.

References

The Balancing Act: How PEG2 Linker Length Dictates Antibody-Drug Conjugate Efficacy and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate interplay of its three core components: the antibody, the cytotoxic payload, and the linker. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a critical modulator of an ADC's therapeutic index. This guide provides a comprehensive comparison of the impact of PEG2 linker length on ADC efficacy and pharmacokinetics, supported by experimental data, to inform the development of next-generation targeted cancer therapies.

The inclusion of a PEG2 linker within an ADC construct serves multiple purposes, primarily to enhance hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacokinetic (PK) profile. However, the length of this PEG chain is a crucial design parameter that can significantly influence the ADC's stability, potency, and in vivo behavior. A shorter PEG linker may enhance stability, while a longer chain can improve the PK profile and in vivo efficacy, creating a critical optimization challenge for ADC developers.

Comparative Analysis of PEG Linker Length on ADC Performance

The length of the PEG2 linker directly impacts several key performance attributes of an ADC. The following tables summarize quantitative data from various studies, offering a comparative overview of these effects.

PEG Linker LengthDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Key Observations
Short (e.g., PEG2, PEG4) Generally stable, allowing for controlled DAR.Often more potent (lower IC50) due to less steric hindrance.Variable, can be limited by faster clearance.Shorter linkers may offer better stability by keeping the payload closer to the antibody's protective structure.[]
Medium (e.g., PEG8, PEG12) Can support higher DARs without significant aggregation.May show a slight decrease in potency compared to shorter linkers.Often demonstrates improved tumor growth inhibition due to a balance of potency and improved PK.[2]A potential "threshold effect" is observed around PEG8, where further increases in length have a diminishing impact on clearance.
Long (e.g., PEG24) Enables higher loading of hydrophobic payloads.Can lead to a significant decrease in in vitro potency.Generally shows the most significant improvement in in vivo efficacy due to prolonged exposure.[2]Dramatically improves the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC).

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates the general trends observed with varying PEG linker lengths, highlighting the trade-off between in vitro potency and in vivo efficacy.

PEG Linker LengthPlasma Half-life (t1/2)Clearance (CL)Key Observations
No PEG ShortestHighestProne to rapid clearance, especially with hydrophobic payloads.
Short (e.g., PEG2, PEG4) Increased compared to no PEGDecreasedOffers a modest improvement in circulation time.
Medium (e.g., PEG8, PEG12) Significantly increasedSignificantly decreasedProvides a substantial enhancement of the pharmacokinetic profile.
Long (e.g., PEG24) LongestLowestMaximizes circulation time, leading to greater tumor accumulation.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetic Parameters. This table summarizes the typical effects of increasing PEG linker length on the plasma half-life and clearance of ADCs in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with varying PEG linker lengths. Below are representative protocols for key experiments.

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody is a critical quality attribute.

A. UV/Vis Spectroscopy:

  • Determine Extinction Coefficients: Experimentally measure the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the payload at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the payload at 280 nm (ε_Drug,280_).

  • Measure ADC Absorbance: Record the absorbance of the ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).

  • Calculate Concentrations:

    • Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug_

    • Concentration of Antibody (C_Ab_) = (A_280_ - (ε_Drug,280_ * C_Drug_)) / ε_Ab_

  • Calculate DAR: DAR = C_Drug_ / C_Ab_

B. Hydrophobic Interaction Chromatography (HIC):

  • Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.[3]

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. Calculate the weighted average DAR based on the peak areas.[2]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

  • Cell Seeding: Seed a cancer cell line expressing the target antigen in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths. Add the diluted ADCs to the cells. Include an untreated control and a non-targeting ADC control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: Use a colorimetric assay such as MTT or XTT.

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a similar solvent.

    • XTT Assay: Add the XTT reagent, along with an electron coupling agent, and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Efficacy Study in Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Xenograft Model Establishment: Subcutaneously implant human cancer cells expressing the target antigen into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group). Administer the ADCs with different PEG linker lengths intravenously at a specified dose and schedule (e.g., once weekly for three weeks).

  • Data Collection: Measure tumor volume and body weight twice weekly.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic (PK) Study in Rodents

This study assesses the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

  • Animal Model: Use healthy mice or rats.

  • Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration of the ADC over time and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Components Antibody Antibody Linker Linker Antibody->Linker Conjugation Payload Payload Linker->Payload PEG_Spacer PEG2 Spacer Cleavable_Site Cleavable Site

Figure 1: General Structure of a PEGylated ADC. This diagram illustrates the three main components of an ADC and the internal components of the linker.

ADC_Workflow cluster_Preclinical Preclinical ADC Evaluation Workflow A ADC Design & Conjugation B DAR Determination (UV/Vis, HIC) A->B C In Vitro Cytotoxicity (IC50) B->C D Pharmacokinetics (PK) in Rodents C->D E In Vivo Efficacy (Xenograft Model) D->E F Lead Candidate Selection E->F

Figure 2: Experimental Workflow for ADC Evaluation. This flowchart outlines the key steps in the preclinical assessment of an ADC candidate.

ADC_Internalization cluster_Cell Cellular Internalization and Payload Release A 1. ADC binds to target antigen on cancer cell surface B 2. Receptor-mediated endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Linker cleavage and payload release C->D E 5. Payload induces cell death D->E

Figure 3: ADC Internalization and Payload Release Pathway. This diagram shows the mechanism of action of an ADC upon reaching its target cancer cell.

Conclusion

The length of the PEG2 linker is a critical determinant of an ADC's therapeutic index, influencing a wide range of properties from stability and in vitro potency to pharmacokinetics and in vivo efficacy. While shorter PEG linkers can lead to more stable conjugates with higher in vitro cytotoxicity, longer linkers generally enhance the pharmacokinetic profile, leading to improved tumor exposure and greater anti-tumor activity in vivo. The optimal PEG linker length is context-dependent, relying on the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of a series of PEG linker lengths is essential in the preclinical development of any new ADC to achieve the ideal balance of properties for a safe and effective therapeutic.

References

A Comparative Analysis of the Plasma Stability of Azd-peg2-pfp Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the plasma stability of an antibody-drug conjugate (ADC) is a critical parameter that directly influences its therapeutic index. Insufficient stability can lead to premature release of the cytotoxic payload, causing systemic toxicity and reducing the concentration of the ADC at the tumor site. Conversely, an overly stable linker might impede efficient drug release within the target cell. This guide provides a comparative overview of the plasma stability of ADCs featuring an Azido-PEG2-Pentafluorophenyl (Azd-peg2-pfp) ester linker against other commonly used cleavable and non-cleavable linkers.

Comparative Plasma Stability of ADC Linkers

The stability of an ADC in plasma is often assessed by measuring the change in drug-to-antibody ratio (DAR) over time or by quantifying the amount of released payload. The following table summarizes available data on the plasma stability of various linker types. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeCleavage MechanismRepresentative Linker Example(s)Plasma Half-life (t½) / Stability MetricReference
Non-Cleavable Proteolytic degradation of the antibody backboneThis compound (assumed) , SMCCExpected to be very high, with minimal payload loss over 7 days. An ester-linked ADC showed no deconjugation after 7 days in human, monkey, mouse, and rat plasma.
Acid-Cleavable Acid-catalyzed hydrolysis in the acidic environment of endosomes/lysosomesHydrazone, CarbonateHydrazone: ~2 days in human plasma. Carbonate: ~36 hours. A novel silyl ether-based linker showed a t½ of >7 days.
Protease-Cleavable Enzymatic cleavage by proteases (e.g., Cathepsin B) overexpressed in tumor cellsValine-Citrulline (val-cit), Valine-Alanine (val-ala)Val-cit: Apparent linker half-life of ~230 hours (9.6 days) in cynomolgus monkeys. However, significant instability is observed in mouse plasma (hydrolysis within 1 hour). A glutamic acid-valine-citrulline linker showed no significant degradation in human plasma for 28 days.
Disulfide Reduction in the high glutathione environment of the cell cytoplasmSPDB, SPPStability can be modulated by steric hindrance around the disulfide bond.

Experimental Protocols for Assessing Plasma Stability

The in vitro plasma stability of an ADC is a key assay in preclinical development. The primary objective is to quantify the extent of drug deconjugation or payload release over time when the ADC is incubated in plasma.

General In Vitro Plasma Stability Assay Protocol

Objective: To determine the rate of payload loss from an ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey).

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Control ADC (with a known stable linker, if available)

  • Plasma (Human, Mouse, Rat, Cynomolgus Monkey)

  • Phosphate-Buffered Saline (PBS)

  • Incubator at 37°C

  • Sample collection tubes

  • Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)

  • LC-MS system

Procedure:

  • Incubation: The ADC is incubated in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C. Control samples are incubated in PBS.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation:

    • To measure the average DAR, the ADC is isolated from the plasma at each time point using immunoaffinity capture (e.g., Protein A beads).

    • To measure the released payload, proteins in the plasma sample are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the free drug is collected.

  • Analysis:

    • Intact ADC Analysis (DAR Measurement): The captured and eluted ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage or payload loss.

    • Released Payload Analysis: The collected supernatant is analyzed by LC-MS/MS to quantify the concentration of the free payload.

  • Data Interpretation: The rate of DAR decrease or the rate of free payload appearance is calculated to determine the plasma stability of the ADC.

Visualizing Experimental Workflow and Linker Stability Concepts

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

ADC_Plasma_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_dar Intact ADC cluster_payload Free Payload ADC ADC in Plasma Incubator 37°C Incubation ADC->Incubator Timepoints Time Points (0, 24, 48, 72, 168h) Incubator->Timepoints DAR_Analysis DAR Analysis Timepoints->DAR_Analysis Sample Aliquot Payload_Analysis Released Payload Analysis Timepoints->Payload_Analysis Sample Aliquot Immunoaffinity Immunoaffinity Capture DAR_Analysis->Immunoaffinity Protein_Precipitation Protein Precipitation Payload_Analysis->Protein_Precipitation LCMS_DAR LC-MS Analysis Immunoaffinity->LCMS_DAR Result1 Result1 LCMS_DAR->Result1 Average DAR vs. Time LCMS_Payload LC-MS/MS Analysis Protein_Precipitation->LCMS_Payload Result2 Result2 LCMS_Payload->Result2 Free Payload Conc. vs. Time Linker_Cleavage_Mechanisms cluster_stable Stable Linker cluster_unstable Unstable Linkers (Premature Cleavage) ADC Antibody-Drug Conjugate (ADC) in Plasma (pH ~7.4) Stable_Linker Non-Cleavable Linker (e.g., this compound) ADC->Stable_Linker Cleavable_Linker Cleavable Linkers (Hydrazone, Disulfide, etc.) ADC->Cleavable_Linker Intact_ADC Intact ADC Remains in Circulation Stable_Linker->Intact_ADC Resists Hydrolysis & Enzymatic Degradation Released_Payload Prematurely Released Payload Cleavable_Linker->Released_Payload Susceptible to Plasma Esterases, Reductants, or pH Instability

References

A Comparative Guide to Quantifying Protein Labeling with Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of assay development, molecular imaging, and the creation of antibody-drug conjugates. Accurately quantifying the extent of this modification—the Degree of Labeling (DOL)—is critical for ensuring experimental reproducibility and optimizing the performance of the final conjugate.

This guide provides a comprehensive comparison of an indirect, two-step labeling strategy using Azd-peg2-pfp with other common labeling methodologies. This compound is a heterobifunctional linker featuring an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal azide group.[1][2] The PFP ester provides a stable, amine-reactive functional group for initial protein conjugation, while the azide serves as a handle for subsequent modification via "click chemistry."[1] This approach is contrasted with direct labeling methods and an alternative indirect strategy using biotinylation.

Comparison of Labeling Methodologies

The quantification of protein labeling can be broadly categorized into direct and indirect methods.[3][4] The strategy employing this compound is a form of indirect chemical labeling, which involves a primary modification followed by the attachment of a reporter molecule.

  • Indirect Labeling (this compound + Click Chemistry): This two-step process first involves conjugating the this compound linker to primary amines (e.g., lysine residues) on the protein surface. In the second step, a reporter molecule containing a strained alkyne (e.g., DBCO) is covalently attached to the azide handle via copper-free click chemistry (SPAAC). The DOL is then determined based on the reporter molecule's properties, typically absorbance or fluorescence.

  • Direct Labeling (Dye-Activated Ester): This is a one-step method where a reporter molecule (e.g., a fluorescent dye) already containing an amine-reactive group, such as an NHS or PFP ester, is directly conjugated to the protein. This is a simpler workflow but offers less flexibility.

  • Alternative Indirect Labeling (Biotin-Activated Ester + Streptavidin): Similar to the this compound workflow, this method first involves labeling the protein with an amine-reactive biotin molecule. Subsequently, a labeled streptavidin conjugate (which has a very high affinity for biotin) is added. The signal from the streptavidin's label is then used to determine the DOL.

The choice of method depends on factors like desired flexibility, potential impact on protein function, and the specific experimental context. The PFP ester in this compound offers advantages over the more common N-hydroxysuccinimide (NHS) esters, primarily its increased resistance to hydrolysis in aqueous solutions, which can lead to more efficient and consistent labeling reactions. Furthermore, studies have shown that PFP esters can provide enhanced site-selectivity for specific lysine residues on native monoclonal antibodies compared to NHS esters, potentially yielding more homogeneous conjugates.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for each labeling strategy when applied to a standard IgG antibody. The data is synthesized from representative experimental findings in bioconjugation literature.

FeatureIndirect (this compound + DBCO-Dye)Direct (Dye-NHS Ester)Indirect (Biotin-PFP + SAV-Dye)
Typical Molar Ratio (Reagent:Protein) 10:1 (Linker), 5:1 (Dye)10:110:1 (Biotin), 5:1 (SAV-Dye)
Typical Achieved DOL 2.0 - 4.02.0 - 5.0Amplification-dependent
Workflow Complexity High (Multi-step, 2 purifications)Low (Single step, 1 purification)High (Multi-step, 2 purifications)
Flexibility Very High (Any DBCO reporter)Low (Fixed reporter)High (Any SAV conjugate)
Potential for Steric Hindrance ModerateLowHigh (Streptavidin is large)
Hydrolytic Stability of Ester High (PFP Ester)Moderate (NHS Ester)High (PFP Ester)
Quantification Method Spectrophotometry / Mass SpecSpectrophotometry / Mass SpecSpectrophotometry (Amplified)

Experimental Protocols

Detailed methodologies for protein labeling and DOL determination are crucial for achieving reliable and reproducible results.

Protocol 1: Two-Step Labeling with this compound and DBCO-Dye

This protocol details the indirect labeling of an antibody.

1. Materials:

  • Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound (dissolved in anhydrous DMSO immediately before use)

  • DBCO-functionalized fluorescent dye (dissolved in DMSO)

  • Desalting columns

  • UV-Vis Spectrophotometer

2. Procedure: Antibody-Azide Conjugation

  • Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10-fold molar excess of the this compound solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove excess, unreacted this compound linker using a desalting column equilibrated with PBS.

3. Procedure: Click Chemistry Reaction

  • To the purified azide-modified antibody, add a 5-fold molar excess of the DBCO-dye stock solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove excess, unreacted DBCO-dye using a desalting column. The protein is now fluorescently labeled.

4. Degree of Labeling (DOL) Calculation

  • Measure the absorbance of the final labeled antibody solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A280 - (A_max × CF)] / ε_protein where CF is the correction factor (A280 of free dye / A_max of free dye) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the concentration of the dye: Dye Conc. (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the fluorescent dye.

  • Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

Protocol 2: Direct Labeling with a Dye-NHS Ester

This protocol provides a comparison for a direct, one-step labeling method.

1. Materials:

  • Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Dye-NHS ester (dissolved in anhydrous DMSO immediately before use)

  • Desalting columns

  • UV-Vis Spectrophotometer

2. Procedure: Antibody Labeling

  • Prepare the antibody solution at 2-5 mg/mL in PBS.

  • Prepare a 10 mM stock solution of the Dye-NHS ester in anhydrous DMSO.

  • Add a 10-fold molar excess of the Dye-NHS ester solution to the antibody.

  • Incubate for 1 hour at room temperature, protected from light.

  • Remove unreacted dye using a desalting column.

  • Calculate the DOL using the same spectrophotometric method described in Protocol 1, Step 4.

Protocol 3: Quantification via Mass Spectrometry (Alternative to Spectrophotometry)

Mass spectrometry (MS) offers an orthogonal method to determine DOL without reliance on dye extinction coefficients.

1. Procedure:

  • Obtain a sample of the unlabeled and the labeled, purified protein.

  • Deglycosylate the antibodies using an enzyme like PNGase F to simplify the spectra.

  • Analyze both samples via LC-MS, typically using a high-resolution mass spectrometer capable of resolving the mass shift from the label.

  • Deconvolute the resulting mass spectra to determine the molecular weights of the major species.

  • The DOL is determined by the mass shift. Each conjugated linker/dye adds a specific mass. The distribution of peaks (unlabeled, +1 label, +2 labels, etc.) allows for the calculation of the average DOL.

Visualizing the Workflows

Diagrams help clarify the relationships and steps in each process.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Quantification Protein Protein (with -NH2 groups) LabeledProtein Azide-Modified Protein Protein->LabeledProtein pH 7.2-7.5 1-2h @ RT Reagent This compound Reagent->LabeledProtein Reporter DBCO-Dye FinalProduct Fluorescently Labeled Protein Reporter->FinalProduct LabeledProtein_ref Azide-Modified Protein LabeledProtein_ref->FinalProduct 1-2h @ RT Copper-Free Spectro Spectrophotometry (A280 & A_max) DOL Calculate DOL Spectro->DOL FinalProduct_ref Fluorescently Labeled Protein FinalProduct_ref->Spectro

Caption: Workflow for indirect protein labeling and quantification using this compound.

G cluster_0 Indirect Method (this compound) cluster_1 Direct Method (Dye-NHS Ester) a1 1. Label with This compound a2 2. Purify a1->a2 a3 3. Click Reaction with DBCO-Dye a2->a3 a4 4. Purify a3->a4 a5 5. Measure DOL a4->a5 b1 1. Label with Dye-NHS b2 2. Purify b1->b2 b3 3. Measure DOL b2->b3 start Start: Protein start->a1 start->b1

Caption: Logical comparison of indirect vs. direct chemical labeling workflows.

G center Labeling Strategy Choice flex High Flexibility Needed? center->flex steric Concern for Steric Hindrance? center->steric workflow Simple Workflow Preferred? center->workflow indirect Indirect Method (this compound) flex->indirect Yes direct Direct Method (Dye-Ester) flex->direct No steric->indirect Low/Med Concern steric->direct Low Concern workflow->indirect No workflow->direct Yes

Caption: Decision pathway for choosing a protein labeling strategy.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Azd-peg2-pfp, a compound combining a polyethylene glycol (PEG) linker with a pentafluorophenyl (PFP) ester. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known properties of its constituent parts.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guide should be used as a supplementary resource to your institution's specific waste management policies.

Immediate Safety and Handling Precautions

Pentafluorophenyl (PFP) esters are known to be reactive and moisture-sensitive.[1][2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Work in a well-ventilated area or a chemical fume hood.

Core Disposal Principles

The disposal of this compound involves a two-stage process: deactivation of the reactive PFP ester followed by the disposal of the polyethylene glycol component.

  • Deactivation (Quenching): The primary safety concern is the reactivity of the PFP ester. This functional group should be "quenched" or deactivated through a controlled reaction.

  • Disposal: Once deactivated, the resulting PEG-containing compound can be disposed of according to institutional and local regulations. While polyethylene glycol is generally considered biodegradable and not highly toxic, it should not be discharged into wastewater systems.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the deactivation and disposal of small quantities of this compound typically used in a laboratory setting.

Experimental Protocol: Deactivation of this compound

  • Preparation: In a chemical fume hood, prepare a solution of a weak nucleophile to quench the PFP ester. A solution of aqueous sodium bicarbonate or a primary amine-containing buffer like Tris or glycine can be used.

  • Reaction: Slowly add the this compound waste to the quenching solution while stirring. The PFP ester will react with the nucleophile, displacing the pentafluorophenol.

  • Neutralization: Check the pH of the resulting solution and neutralize it if necessary by adding a weak acid or base.

  • Waste Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.

Table 2: Quantitative Data for Deactivation

ParameterValue/Recommendation
Quenching Agent 1 M Sodium Bicarbonate or 1 M Tris Buffer (pH 8-9)
Ratio (Waste:Quench) 1:10 (v/v)
Reaction Time Minimum 1 hour with continuous stirring
Temperature Room Temperature
Final pH 6.0 - 8.0

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe deactivation and disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prepare_quench Prepare Quenching Solution (e.g., 1M Sodium Bicarbonate) fume_hood->prepare_quench add_waste Slowly Add Waste to Quenching Solution with Stirring prepare_quench->add_waste react Allow Reaction to Proceed (Minimum 1 hour) add_waste->react check_ph Check and Neutralize pH (Target: 6.0 - 8.0) react->check_ph collect_waste Transfer to Labeled Hazardous Waste Container check_ph->collect_waste contact_ehs Contact Institutional EHS for Pickup and Final Disposal collect_waste->contact_ehs end End: Safe Disposal contact_ehs->end

Figure 1. Workflow for the safe disposal of this compound.

Final Disposal Considerations

Once the this compound has been deactivated and collected in a designated hazardous waste container, contact your institution's Environmental Health and Safety (EHS) department for final pickup and disposal. Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. While polyethylene glycol itself is biodegradable, the final reaction mixture will contain pentafluorophenol and other byproducts that necessitate handling as hazardous waste.[3]

By following these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azd-peg2-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Azd-peg2-pfp, a polyethylene glycol (PEG) linker containing a pentafluorophenyl (PFP) ester. By offering clear operational and disposal plans, this document aims to be your preferred source for safely managing this chemical, building a foundation of trust that extends beyond the product itself.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as Acid-PEG3-PFP ester, provide critical safety guidance. PFP esters are known to be less susceptible to hydrolysis than their NHS ester counterparts, offering greater stability in aqueous solutions. However, caution is always advised. Organofluorine compounds, in general, require careful handling due to the potential for the release of hazardous decomposition products.[1]

Hazard Identification and Precautionary Measures:

Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[2]
H410: Very toxic to aquatic life with long lasting effects.[2]P270: Do not eat, drink or smoke when using this product.[2]
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene or butyl rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the vial at -20°C in a dry environment, away from moisture. The product is moisture-sensitive.

  • To prevent condensation, allow the vial to equilibrate to room temperature before opening.

2. Preparation for Use:

  • Work in a well-ventilated chemical fume hood.

  • This compound should be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Do not prepare stock solutions for storage, as the PFP moiety can hydrolyze over time, rendering it non-reactive. Discard any unused reconstituted reagent.

  • Avoid using buffers that contain primary amines (e.g., Tris or glycine) as these will compete with the intended reaction. If necessary, exchange the protein sample into an amine-free buffer like phosphate-buffered saline (PBS) through dialysis or desalting.

3. Reaction and Quenching:

  • Once the reaction is complete, any remaining reactive species should be quenched. This can often be achieved by adding water or a dilute aqueous acid or base, depending on the specific reaction conditions.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure laboratory safety.

  • Waste Segregation: Do not mix fluorinated ester waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with their contents and associated hazards.

  • Liquid Waste: For small quantities of liquid waste (<50 mL), it may be permissible to absorb the material onto a paper towel and allow the solvent to evaporate in a chemical fume hood before disposing of the towel in the solid waste stream. Always consult with your EHS office for specific guidance.

  • Solid Waste: Contaminated labware, gloves, and other solid materials should be collected in a designated, sealed container for hazardous waste disposal.

  • Final Disposal: Arrange for the disposal of all waste as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal A Receive and Inspect B Store at -20°C A->B C Equilibrate to Room Temp B->C D Work in Fume Hood C->D E Dissolve in Anhydrous Solvent D->E PPE Wear Appropriate PPE D->PPE F Perform Reaction E->F E->F G Quench Reaction F->G H Segregate Waste G->H I Label Waste Container H->I Consult Consult EHS Office H->Consult J Dispose of Liquid Waste I->J K Dispose of Solid Waste I->K L Final Disposal via Licensed Company J->L K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.